Isoquinolin-7-amine dihydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
isoquinolin-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.2ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-6H,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMPCNJFSHIRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Isoquinolin-7-amine Dihydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-7-amine dihydrochloride is a chemical compound belonging to the isoquinoline family, a class of heterocyclic aromatic organic compounds. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide variety of biologically active natural products, such as morphine and berberine. The introduction of an amino group at the 7-position and its formulation as a dihydrochloride salt can significantly influence its chemical and biological properties, making it a subject of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, along with general experimental methodologies relevant to its synthesis and analysis.
Chemical Properties and Structure
Structural Information
| Identifier | Value |
| IUPAC Name | isoquinolin-7-amine;dihydrochloride |
| Molecular Formula | C₉H₁₀Cl₂N₂ |
| Molecular Weight | 217.10 g/mol [1] |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2)N.Cl.Cl |
| InChI Key | BZJXTGVCBWBAHV-UHFFFAOYSA-N |
| CAS Number | 2172185-59-8[1] |
"C9H8N2" [label=<
| Isoquinolin-7-amine | + 2HCl → |
>];
"C9H10Cl2N2" [label=<
| This compound |
| The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the isoquinoline ring and the amino group. |
>];
"C9H8N2" -> "C9H10Cl2N2" [label="Salt Formation"]; } . Caption: Structure of Isoquinolin-7-amine and its conversion to the dihydrochloride salt.
Physicochemical Properties
| Property | Isoquinolin-7-amine | This compound |
| Melting Point | 67 °C | Data not available |
| Boiling Point | 343.1 ± 15.0 °C (Predicted) | Data not available |
| pKa | 6.18 ± 0.10 (Predicted)[2] | Data not available |
| Aqueous Solubility | Data not available | Expected to be higher than the free base |
| Appearance | Off-white solid[2] | Data not available |
| Storage | 2-8°C, under inert gas[1][2] | 2-8°C[1] |
Experimental Protocols
Synthesis
A plausible synthetic route to this compound involves a two-step process starting from isoquinoline.
Step 1: Nitration of Isoquinoline to 7-Nitroisoquinoline
The regioselective nitration of isoquinoline at the 7-position is a critical step. This is typically achieved using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions.
-
Reagents: Isoquinoline, Nitric Acid (concentrated), Sulfuric Acid (concentrated).
-
Procedure Outline:
-
Dissolve isoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the product.
-
Filter, wash with water, and dry the crude 7-nitroisoquinoline.
-
Step 2: Reduction of 7-Nitroisoquinoline to Isoquinolin-7-amine
The nitro group of 7-nitroisoquinoline can be reduced to the corresponding amine using various reducing agents. Catalytic hydrogenation or metal-acid reduction are common methods.
-
Reagents (Catalytic Hydrogenation): 7-Nitroisoquinoline, Palladium on Carbon (Pd/C), Hydrogen gas, Solvent (e.g., Ethanol or Methanol).
-
Procedure Outline (Catalytic Hydrogenation):
-
Dissolve 7-nitroisoquinoline in a suitable solvent in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Filter off the catalyst and concentrate the filtrate to obtain crude Isoquinolin-7-amine.
-
-
Reagents (Metal-Acid Reduction): 7-Nitroisoquinoline, Tin (Sn) or Iron (Fe) powder, Hydrochloric Acid (concentrated).
-
Procedure Outline (Metal-Acid Reduction):
-
Suspend 7-nitroisoquinoline in a mixture of a suitable solvent (e.g., ethanol) and concentrated hydrochloric acid.
-
Add tin or iron powder portion-wise, controlling the exothermic reaction.
-
Heat the mixture at reflux until the reduction is complete.
-
Cool the reaction, make it basic with a strong base (e.g., NaOH) to precipitate the tin or iron hydroxides, and extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to yield Isoquinolin-7-amine.
-
Step 3: Formation of this compound
The dihydrochloride salt is formed by treating the free base with hydrochloric acid.
-
Reagents: Isoquinolin-7-amine, Hydrochloric Acid (e.g., as a solution in ethanol or diethyl ether).
-
Procedure Outline:
-
Dissolve the crude or purified Isoquinolin-7-amine in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric amount (2 equivalents) of hydrochloric acid solution.
-
The dihydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a cold solvent, and dry under vacuum.
-
Purification
Purification of the intermediate and final products can be achieved through standard laboratory techniques.
-
Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial and needs to be determined experimentally.
-
Column Chromatography: For the free base, silica gel column chromatography can be employed to remove impurities. The eluent system would typically consist of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Analytical Methods
Standard analytical techniques can be used to confirm the identity and purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with adjusted pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (to be determined by UV-Vis spectroscopy).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the aromatic and amino protons will be characteristic.
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
The biological activity of this compound is not well-characterized in publicly available literature. However, studies on related 6- and 7-aminoisoquinoline compounds suggest that they can act as kinase inhibitors.[3] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Due to the lack of specific target information for Isoquinolin-7-amine, a generalized signaling pathway illustrating the role of a kinase inhibitor is presented below. This is a hypothetical representation and does not depict a known specific pathway for this compound.
In this generalized pathway, a growth factor binds to its receptor, leading to the activation of an intracellular kinase. This kinase then phosphorylates a substrate protein, which in turn triggers a cellular response, such as cell proliferation or survival. A kinase inhibitor, such as a 7-aminoisoquinoline derivative, would bind to the kinase and block its activity, thereby preventing the phosphorylation of the substrate and inhibiting the downstream cellular response. This mechanism is the basis for the use of many kinase inhibitors in cancer therapy. Further research is required to identify the specific kinase targets of Isoquinolin-7-amine and to elucidate its precise mechanism of action and potential therapeutic applications.
Conclusion
This compound is a compound with potential for further investigation in the field of medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. While its fundamental structural and some physicochemical properties are known for the parent amine, a comprehensive experimental characterization of the dihydrochloride salt is lacking in the public domain. The synthetic and analytical methodologies outlined in this guide provide a foundation for researchers to produce and characterize this compound. Future studies should focus on determining its specific biological targets and elucidating the signaling pathways it modulates to fully understand its therapeutic potential.
References
In-depth Technical Guide: Physical Characteristics of Isoquinolin-7-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Isoquinolin-7-amine dihydrochloride, a compound of interest in kinase inhibition and drug discovery. The information is presented to support research and development activities, offering key data and experimental context.
Core Physical and Chemical Data
This compound is a dihydrochloride salt of the parent compound, 7-aminoisoquinoline. The addition of two hydrochloride moieties generally enhances the solubility of the compound in aqueous solutions, a critical factor for its handling and application in biological assays.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 217.10 g/mol | [1] |
| CAS Number | 2172185-59-8 | [1] |
| Appearance | Solid | Inferred from general knowledge of amine hydrochlorides |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Storage | 2-8°C | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate characterization of chemical compounds. Below are standard protocols for determining key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.
-
The melting point is reported as a range from the onset to the completion of melting.
-
Solubility Determination
Understanding the solubility of this compound in various solvents is essential for its application in experimental settings, particularly for in vitro and in vivo studies.
Methodology (Shake-Flask Method):
-
Solvent Selection: Key solvents for biological research include water, dimethyl sulfoxide (DMSO), and ethanol.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, the suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
Potential Biological Activity and Experimental Context
While specific signaling pathways for this compound are not explicitly detailed in the available literature, the broader class of 6- and 7-aminoisoquinoline compounds has been identified as possessing kinase inhibitory activity.[2] These compounds are being investigated for their therapeutic potential in diseases characterized by aberrant kinase signaling, such as cancer and glaucoma.[2]
Representative Kinase Inhibitor Screening Workflow
The following diagram illustrates a general experimental workflow for screening and characterizing a potential kinase inhibitor like this compound. This process is fundamental in early-stage drug discovery.
Caption: A typical workflow for the discovery and initial characterization of a kinase inhibitor.
Representative Signaling Pathway: Inhibition of a Generic Kinase Cascade
Given that 7-aminoisoquinoline derivatives are explored as kinase inhibitors, the diagram below represents a simplified, hypothetical signaling pathway where such a compound might act. Kinase cascades are central to cellular processes like proliferation, differentiation, and survival, and their dysregulation is a hallmark of many diseases.
Caption: Hypothetical inhibition of a kinase cascade by this compound.
References
Molecular weight and formula of Isoquinolin-7-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-7-amine dihydrochloride is a chemical compound belonging to the isoquinoline class of alkaloids. Isoquinoline and its derivatives are of significant interest to the scientific community due to their presence in a wide array of natural products and their diverse pharmacological activities. These activities include potential applications as kinase inhibitors for the treatment of diseases such as cancer, obesity, and glaucoma. This document provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological context of this compound, presented to assist in research and development endeavors.
Chemical and Physical Properties
A summary of the key quantitative data for Isoquinolin-7-amine and its dihydrochloride salt is presented in the table below. While experimental data for the dihydrochloride salt is limited, properties of the free base provide a foundational understanding.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₉H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 217.10 g/mol | [1] |
| CAS Number | 2172185-59-8 | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in water (predicted for hydrochloride salt) | [2] |
| pKa | 5.03 (for 7-aminoisoquinoline) | [3][4] |
| Storage | 2-8°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the reduction of a nitro-precursor followed by salt formation.
Step 1: Synthesis of Isoquinolin-7-amine (Free Base)
A common method for the synthesis of 7-aminoisoquinoline is the reduction of 7-nitroisoquinoline.
Experimental Protocol:
-
To a suspension of 10% Palladium on carbon (Pd/C) (100 mg) in methanol (20 mL), a solution of 7-nitroisoquinoline (200 mg, 1.15 mmol) in methanol (40 mL) is added.[5]
-
The reaction system is degassed and then placed under a hydrogen atmosphere.
-
The reaction mixture is stirred at room temperature for approximately 24.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.
-
The filtrate is then concentrated under reduced pressure to remove the solvent, yielding Isoquinolin-7-amine.[5] This product can be used in the subsequent step without further purification.
Step 2: Formation of this compound
The dihydrochloride salt is formed by treating the free amine with hydrochloric acid.
Experimental Protocol:
-
Dissolve the crude Isoquinolin-7-amine in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Add a calculated excess of concentrated hydrochloric acid to the solution.
-
If crystallization does not occur spontaneously, it can be induced by the progressive addition of a less polar organic solvent, such as diethyl ether.[6]
-
The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Spectroscopic Data
-
¹H and ¹³C NMR: The electron-withdrawing nature of the imine nitrogen in the isoquinoline ring significantly affects the chemical shifts of nearby protons and carbons. The formation of the dihydrochloride salt will further deshield the aromatic protons.
-
IR Spectroscopy: The IR spectrum of the free amine would be expected to show characteristic N-H stretching bands in the region of 3300-3000 cm⁻¹.[6] Upon formation of the dihydrochloride salt, these bands would be altered due to the formation of the ammonium salt.
-
Mass Spectrometry: The mass spectrum of the free base, Isoquinolin-7-amine, would show a molecular ion peak corresponding to its molecular weight of 144.17 g/mol .[7]
Biological Activity and Potential Applications
While specific quantitative biological activity data for this compound is limited, the broader class of 6- and 7-aminoisoquinoline compounds have been investigated for their potential to inhibit or reduce the action of kinases.[8] Kinase inhibition is a key mechanism in the development of therapeutics for a variety of diseases.
Potential Therapeutic Areas:
-
Oncology: As kinase inhibitors, these compounds may have applications in cancer therapy.[8]
-
Metabolic Disorders: Research has suggested a potential role in the treatment of obesity.[8]
-
Ophthalmology: The inhibition of certain kinases is a target for glaucoma treatment.[8]
Further research is required to elucidate the specific biological targets and quantitative efficacy of this compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis of this compound.
Conclusion
This compound represents a compound of interest within the broader family of biologically active isoquinoline alkaloids. While a plausible synthetic route is available, a comprehensive understanding of its physicochemical properties, detailed spectroscopic characterization, and, most importantly, its specific biological activity and mechanism of action requires further investigation. This guide serves as a foundational resource for researchers to build upon in their exploration of this and related compounds for potential therapeutic applications.
References
- 1. chiralen.com [chiralen.com]
- 2. jigspharma.com [jigspharma.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 5. 7-Aminoisoquinoline | 23707-37-1 [chemicalbook.com]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 7. Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]
The Discovery and Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the rich history of isoquinoline alkaloids, from their initial discovery to the elucidation of their complex chemical structures and diverse pharmacological activities. It provides a comprehensive overview of the key milestones, experimental methodologies, and scientific breakthroughs that have shaped our understanding of this vital class of natural products.
A Historical Journey: From Poppy Tears to Potent Pharmaceuticals
The story of isoquinoline alkaloids is intrinsically linked with the history of medicine and chemistry. The journey began with the isolation of the first alkaloid from a natural source, a landmark achievement that opened the door to the discovery of a vast array of pharmacologically active compounds.
The first pivotal moment came in 1806 when the German pharmacist Friedrich Sertürner isolated a crystalline substance from opium, the dried latex of the opium poppy (Papaver somniferum).[1][2] He named this compound "morphium" after Morpheus, the Greek god of dreams, due to its sedative and analgesic properties.[2] This marked the dawn of alkaloid chemistry and initiated a wave of scientific inquiry into the chemical constituents of medicinal plants.[1]
Decades later, in 1885, the parent heterocyclic compound, isoquinoline, was first isolated from coal tar.[3] This discovery provided the fundamental chemical framework for a large and structurally diverse group of alkaloids. Today, over 2,500 isoquinoline alkaloids are known, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae.[4]
These compounds are broadly classified based on their chemical structures, with some of the most prominent groups being:
-
Benzylisoquinolines: This is the largest and most diverse group, serving as the biosynthetic precursors for most other isoquinoline alkaloids.[4]
-
Aporphines: Characterized by a tetracyclic ring system, many aporphine alkaloids exhibit potent pharmacological activities.
-
Protoberberines: These tetracyclic alkaloids, such as berberine, are known for their antimicrobial and anticancer properties.
-
Morphinans: This group includes the well-known opium alkaloids morphine and codeine, which are powerful analgesics.[5]
The profound physiological effects of isoquinoline alkaloids have driven over a century of research, leading to the development of essential medicines and providing invaluable tools for understanding biological processes.[1]
Quantitative Overview of Key Isoquinoline Alkaloids
The concentration of isoquinoline alkaloids in their natural sources can vary significantly depending on the plant species, geographical location, and even the time of harvest. The following tables summarize quantitative data for some of the most well-studied isoquinoline alkaloids.
| Alkaloid | Plant Source | Plant Part | Concentration Range | Reference(s) |
| Morphine | Papaver somniferum | Dried Capsules | 152 - 1640 mg/100g | [6] |
| Papaver somniferum | Latex (Opium) | Approximately 10-12% | [7][8] | |
| Codeine | Papaver somniferum | Dried Capsules | 25 - 270 mg/100g | [6] |
| Thebaine | Papaver somniferum | Dried Capsules | 0.031 - 0.093% | [9] |
| Papaverine | Papaver somniferum | Dried Capsules | 29 - 440 mg/100g | [6] |
| Noscapine | Papaver somniferum | Latex (Opium) | 4 - 12% | [10] |
| Papaver somniferum | Dried Capsules | 0.017 - 0.094% | [9] | |
| Sanguinarine | Sanguinaria canadensis | Rhizome | 4.85 - 9.59 mg/g | [5] |
| Berberine | Berberis vulgaris | Root Bark | Approximately 5% | [11] |
| Berberis vulgaris | Root | 2.44% (as berberine chloride) | [12] |
Table 1: Quantitative Data of Prominent Isoquinoline Alkaloids in Plant Sources. This table provides a comparative summary of the concentration of key isoquinoline alkaloids found in their primary plant sources.
| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Morphine | C₁₇H₁₉NO₃ | 285.34 | 254-256 | Slightly soluble in water, soluble in alkaline solutions. |
| Codeine | C₁₈H₂₁NO₃ | 299.36 | 154-156 | Soluble in water, alcohol, and chloroform. |
| Papaverine | C₂₀H₂₁NO₄ | 339.39 | 147-148 | Practically insoluble in water, soluble in hot alcohol and chloroform. |
| Noscapine | C₂₂H₂₃NO₇ | 413.42 | 176 | Practically insoluble in water, slightly soluble in alcohol and ether.[10] |
| Sanguinarine | C₂₀H₁₄NO₄⁺ | 332.33 | 213 (chloride salt) | Sparingly soluble in water, soluble in alcohol. |
| Berberine | C₂₀H₁₈NO₄⁺ | 336.36 | 145 (chloride salt) | Soluble in hot water and alcohol, insoluble in ether. |
| Protopine | C₂₀H₁₉NO₅ | 353.37 | 208 | Almost insoluble in water, soluble in chloroform. |
| Chelerythrine | C₂₁H₁₈NO₄⁺ | 348.37 | 207 (chloride salt) | Slightly soluble in water, soluble in alcohol. |
Table 2: Physicochemical Properties of Selected Isoquinoline Alkaloids. This table outlines key physical and chemical properties of important isoquinoline alkaloids.
Foundational Experimental Protocols
The isolation, characterization, and synthesis of isoquinoline alkaloids have been central to the advancement of organic chemistry. This section details some of the key experimental methodologies that have been instrumental in this field.
Historical Isolation and Purification
Sertürner's Isolation of Morphine (c. 1806):
Friedrich Sertürner's pioneering work, while lacking the precision of modern techniques, laid the groundwork for alkaloid isolation. His method involved a series of extractions and precipitations.[6][13][14]
-
Extraction: Dried opium was extracted with hot water.
-
Precipitation: Ammonia was added to the aqueous extract, leading to the precipitation of a crude mixture of alkaloids.
-
Purification: The precipitate was dissolved in dilute acid and then re-precipitated with ammonia. This acid-base extraction was repeated to purify the morphine.
-
Crystallization: The purified morphine was then crystallized from an appropriate solvent.
Fractional Crystallization:
Before the advent of chromatography, fractional crystallization was a primary method for separating mixtures of alkaloids. This technique exploits differences in the solubility of various alkaloid salts in different solvents. By carefully controlling temperature and solvent composition, different alkaloids could be selectively crystallized from a solution.
Classical Synthetic Methodologies
The complex structures of isoquinoline alkaloids have presented a formidable challenge to synthetic chemists. Several named reactions have become cornerstones of isoquinoline synthesis.
Bischler-Napieralski Reaction:
This reaction is a key method for the synthesis of 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][15][16]
-
General Protocol:
-
A solution of the β-arylethylamide in an inert solvent (e.g., toluene, acetonitrile) is treated with a dehydrating agent (e.g., POCl₃).
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is carefully quenched with ice and made alkaline with a base (e.g., ammonium hydroxide).
-
The product is extracted with an organic solvent, and the solvent is evaporated to yield the crude 3,4-dihydroisoquinoline.
-
The crude product is then purified by crystallization or chromatography.
-
Pictet-Spengler Reaction:
-
General Protocol:
-
The β-arylethylamine and the carbonyl compound are dissolved in a suitable solvent (e.g., ethanol, benzene).
-
An acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid) is added.
-
The reaction mixture is stirred at room temperature or heated for a period ranging from a few hours to several days.
-
The solvent is removed, and the residue is neutralized with a base.
-
The product is extracted with an organic solvent and purified.
-
Pomeranz-Fritsch Reaction:
This reaction provides a route to isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetal. The reaction proceeds in two steps: formation of a Schiff base followed by acid-catalyzed cyclization.[12][18][19]
-
General Protocol:
-
The benzaldehyde and aminoacetaldehyde diethyl acetal are condensed to form the corresponding Schiff base.
-
The Schiff base is then treated with a strong acid (e.g., concentrated sulfuric acid) to effect cyclization and aromatization to the isoquinoline.
-
Modern Analytical Techniques
Modern analytical chemistry has provided powerful tools for the separation, identification, and quantification of isoquinoline alkaloids.
High-Performance Liquid Chromatography (HPLC):
HPLC is a widely used technique for the analysis of isoquinoline alkaloids. Reversed-phase chromatography on a C18 column is a common approach.[8][20][21]
-
Typical HPLC Protocol for Isoquinoline Alkaloid Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or formate with pH adjustment) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the alkaloids exhibit strong absorbance (e.g., 280-350 nm) or a photodiode array (PDA) detector to obtain full UV spectra.[20]
-
Sample Preparation: Plant material is typically extracted with an acidified solvent (e.g., methanol with a small amount of acid) to protonate the alkaloids and increase their solubility. The extract may be further purified by solid-phase extraction (SPE).[21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an invaluable tool for the identification and quantification of isoquinoline alkaloids, even at trace levels.[11][22][23]
-
Typical LC-MS/MS Protocol:
-
LC System: An HPLC or UHPLC system is used for separation, often with a similar column and mobile phase as described for HPLC.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used for detection.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺ of the alkaloids.
-
MS/MS Analysis: In the tandem mass spectrometer, the precursor ion of interest is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are detected. This provides structural information and high selectivity for quantification using multiple reaction monitoring (MRM).
-
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of isoquinoline alkaloids stem from their interactions with a wide range of biological targets. The following diagrams illustrate the signaling pathways of several key isoquinoline alkaloids.
Figure 1: Morphine Signaling Pathway. Morphine exerts its analgesic effects by binding to μ-opioid receptors, leading to the inhibition of adenylyl cyclase and Ca²⁺ channels, and the activation of K⁺ channels.
Figure 2: Berberine's Antimicrobial Mechanisms. Berberine exhibits broad-spectrum antimicrobial activity through multiple mechanisms, including disruption of the cell membrane, inhibition of efflux pumps, interference with cell division, and inhibition of nucleic acid synthesis and biofilm formation.[3][18][24]
Figure 3: Sanguinarine's Anticancer Signaling. Sanguinarine exerts its anticancer effects by inhibiting key signaling pathways such as PI3K/Akt, JAK/STAT, and NF-κB, leading to the induction of apoptosis and inhibition of cell proliferation and angiogenesis.[6][19][20][21][22]
Figure 4: Noscapine's Effect on Microtubule Dynamics. Noscapine disrupts microtubule dynamics by binding to tubulin, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis in cancer cells.[12][13][25][26]
Figure 5: Papaverine's Mechanism of Action. Papaverine acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cAMP levels, activation of Protein Kinase A, and subsequent smooth muscle relaxation and anti-inflammatory effects.[5][7][23][27]
Figure 7: Chelerythrine as a Protein Kinase C Inhibitor. Chelerythrine is a potent inhibitor of Protein Kinase C (PKC), thereby modulating various downstream signaling pathways involved in cellular processes like proliferation and inflammation.[1][4][11][14]
Conclusion and Future Perspectives
The discovery and study of isoquinoline alkaloids have been a driving force in the fields of chemistry, pharmacology, and medicine for over two centuries. From the isolation of morphine, which revolutionized pain management, to the ongoing investigation of the anticancer properties of compounds like sanguinarine and noscapine, these natural products continue to be a rich source of therapeutic leads and research tools.
The historical timeline of discovery, from rudimentary extraction techniques to sophisticated synthetic and analytical methods, showcases the remarkable progress in chemical sciences. The elucidation of their complex biosynthetic pathways, accelerated by modern 'omics' technologies, is now paving the way for metabolic engineering and synthetic biology approaches to produce these valuable compounds in a more sustainable and controlled manner.
Furthermore, a deeper understanding of the molecular mechanisms and signaling pathways through which isoquinoline alkaloids exert their effects is crucial for the development of new and more targeted therapies. The ability to visualize these intricate pathways, as demonstrated in this guide, provides a framework for researchers to identify novel drug targets and design next-generation therapeutics with improved efficacy and reduced side effects. The enduring legacy of isoquinoline alkaloids serves as a powerful testament to the importance of natural product research in advancing human health.
References
- 1. Chelerythrine, a selective protein kinase C inhibitor, counteracts pyrogen-induced expression of tissue factor without effect on thrombomodulin down-regulation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. (PDF) The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models. (2019) | Yu Young Lee | 62 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent Anti-Inflammatory Activity of Novel Microtubule-Modulating Brominated Noscapine Analogs | PLOS One [journals.plos.org]
- 13. Chelerythrine is a potent and specific inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanism Analysis of Protopine Against Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
In Silico Prediction of Isoquinolin-7-amine Dihydrochloride Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. These activities include antitumor, antiviral, antibacterial, and anti-inflammatory properties.[1][2] A key mechanism of action for many isoquinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes.[3][4] Consequently, the isoquinoline scaffold is a promising starting point for the development of novel therapeutic agents.
This technical guide outlines a comprehensive in silico approach to predict the bioactivity of Isoquinolin-7-amine dihydrochloride. Due to the limited publicly available experimental data specifically for this compound, this guide will leverage established computational methodologies and data from structurally related isoquinoline derivatives to forecast its potential biological targets and activities. The primary focus will be on its potential as a protein kinase inhibitor, a common activity for this class of compounds.
The workflow will encompass target identification, molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis, providing a robust framework for initial, cost-effective evaluation prior to extensive experimental validation.
Physicochemical Properties of Isoquinolin-7-amine
A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for target interaction.
| Property | Value | Source |
| IUPAC Name | isoquinolin-7-amine | PubChem |
| Molecular Formula | C9H8N2 | PubChem[5] |
| Molecular Weight | 144.17 g/mol | PubChem[5] |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2)N | PubChem[5] |
| InChI Key | DRGUQIQEUWFBDE-UHFFFAOYSA-N | PubChem[5] |
| XLogP3 | 1.6 | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 2 | PubChem[5] |
Note: The dihydrochloride salt form (CAS No.: 2172185-59-8) has a molecular weight of 217.10 g/mol .[6] The properties listed above are for the base molecule.
Predicted Bioactivities and Potential Targets
Based on the known activities of structurally similar isoquinoline derivatives, this compound is predicted to have potential bioactivity in the following areas:
-
Protein Kinase Inhibition: This is the most probable activity. Isoquinoline derivatives are known to be potent and selective inhibitors of various protein kinases, including cyclic AMP-dependent protein kinase (PKA), Protein Kinase C (PKC), and Casein Kinase-1 (CK1).[3][7][8] These kinases are involved in numerous signaling pathways that regulate cell growth, differentiation, and apoptosis.
-
Antiviral Activity: Several isoquinoline alkaloids have demonstrated promising antiviral effects.[9]
-
Antibacterial Activity: Certain tricyclic isoquinoline derivatives have shown activity against Gram-positive pathogens.[10]
Focus on Protein Kinase Inhibition
Given the strong evidence for kinase inhibition by isoquinolines, this will be the primary focus of the in silico prediction workflow. The isoquinoline ring system acts as a scaffold that can compete with ATP for the binding site in the kinase catalytic domain.[8] The amino group at the 7-position can potentially form key hydrogen bonds with the kinase hinge region, a critical interaction for many kinase inhibitors.
In Silico Prediction Methodologies
A multi-faceted in silico approach is recommended to build a comprehensive bioactivity profile for this compound.
Proposed In Silico Workflow
Caption: A proposed workflow for the in silico bioactivity prediction of this compound.
Experimental Protocols
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This is crucial for understanding the binding mode and affinity of this compound to potential kinase targets.
-
Protein Preparation:
-
Download the 3D crystal structure of the target kinase (e.g., PKA, PKC, EGFR) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using software like AutoDock Tools or Maestro (Schrödinger).
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Ligand Preparation:
-
Draw the 2D structure of Isoquinolin-7-amine and convert it to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina, Glide, or GOLD.
-
Set the grid box to encompass the defined binding site.
-
Run the docking simulation with appropriate parameters (e.g., number of poses to generate, exhaustiveness).
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding docking scores.
-
Visualize the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues in the binding site.
-
Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity.
-
Ligand-Based Pharmacophore Modeling:
-
Collect a set of known active and inactive isoquinoline-based kinase inhibitors.
-
Align the molecules and identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).
-
Generate a pharmacophore hypothesis using software like Phase (Schrödinger) or Catalyst (BIOVIA).
-
Validate the model using a test set of molecules with known activities.
-
Screen Isoquinolin-7-amine against the validated pharmacophore to see if it fits the required features.
-
-
Structure-Based Pharmacophore Modeling:
-
Use the 3D structure of the target kinase's active site.
-
Identify key interaction points between the protein and known ligands.
-
Generate a pharmacophore model based on these interaction points.
-
QSAR models correlate the chemical structures of a series of compounds with their biological activities.
-
Data Collection:
-
Gather a dataset of isoquinoline derivatives with experimentally determined inhibitory activities (e.g., IC50 values) against a specific kinase.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Dragon.
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
Validate the model's predictive power using the test set and various statistical metrics (e.g., R², Q², RMSE).
-
-
Prediction:
-
Use the validated QSAR model to predict the bioactivity of this compound.
-
Potential Signaling Pathway Involvement
Given that protein kinases are likely targets, this compound could potentially modulate key signaling pathways. For example, if it inhibits a kinase like MEK, it could disrupt the Ras-Raf-MEK-ERK pathway, which is often dysregulated in cancer.
Caption: A simplified diagram of a kinase signaling pathway potentially modulated by this compound.
Data Presentation: Comparative Bioactivity of Isoquinoline Derivatives
The following table summarizes the inhibitory activities of some known isoquinoline derivatives against various protein kinases. This data can serve as a benchmark for the predicted activity of this compound.
| Compound | Target Kinase | Activity (IC50 or Ki) | Reference |
| Compound Series A1-A5 | cyclic AMP-dependent protein kinase (PKA) | 30-50 nM (IC50) | [3] |
| H-7 (5-(2-methylpiperazine-1-sulfonyl)isoquinoline) | Protein Kinase C (PKC) | 6 µM (Ki) | [7] |
| CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) | Casein Kinase-1 (CK1) | 39 µM (Ki) for yeast CK1 | [8] |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 57 nM (IC50) | [4] |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 66 nM (IC50) | [4] |
| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 62 nM (IC50) | [4] |
Conclusion
While direct experimental data for this compound is scarce, a robust in silico evaluation can provide valuable insights into its potential bioactivities and mechanisms of action. The methodologies outlined in this guide, including molecular docking, pharmacophore modeling, and QSAR analysis, offer a systematic approach to predict its efficacy, with a primary focus on protein kinase inhibition. The results of these computational studies can guide further experimental validation and serve as a critical first step in the drug discovery and development process for this and other novel isoquinoline derivatives.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of cyclic AMP-dependent protein kinase by isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chiralen.com [chiralen.com]
- 7. Protein kinase inhibitor H-7 | PKC | TargetMol [targetmol.com]
- 8. pnas.org [pnas.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
A Technical Guide to High-Purity Isoquinolin-7-amine Dihydrochloride for Research and Development
Introduction: Isoquinolin-7-amine dihydrochloride is a heterocyclic amine that serves as a critical building block in medicinal chemistry and drug discovery. Its isoquinoline core is a privileged scaffold found in numerous biologically active compounds and natural products.[1][2] The purity and characterization of this reagent are paramount for reproducible and reliable results in research and development. This guide provides an in-depth overview of commercial suppliers, technical specifications, and essential experimental protocols for researchers, scientists, and drug development professionals.
Commercial Suppliers and Specifications
Sourcing high-purity this compound is the first crucial step in any research endeavor. The table below summarizes the offerings from various commercial suppliers, providing key quantitative data to facilitate comparison and selection.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Temp. |
| CHIRALEN | This compound | 2172185-59-8 | C₉H₁₀Cl₂N₂ | 217.10 | 98% | 2-8°C[3] |
| BLD Pharmatech | This compound | 2172185-59-8 | C₉H₁₀Cl₂N₂ | 217.10 | >95% (Typical) | 2-8°C |
| Alfa Chemistry | This compound | 2172185-59-8 | C₉H₁₀Cl₂N₂ | 217.10 | Not Specified | Not Specified |
| BOC Sciences | This compound | 2172185-59-8 | C₉H₁₀Cl₂N₂ | 217.10 | Not Specified | Not Specified |
| Toronto Research Chemicals | 1,2,3,4-tetrahydro-7-Isoquinolinamine dihydrochloride* | 200137-80-0 | C₉H₁₄Cl₂N₂ | 221.13 | Not Specified | Not Specified |
*Note: Data for the related tetrahydroisoquinoline derivative is included for reference, as it may be relevant for certain synthetic pathways.
Experimental Protocols
Detailed methodologies are critical for the successful application and quality assessment of this compound. The following protocols are generalized from standard practices for handling and analyzing heterocyclic amines and their hydrochloride salts.
General Handling and Storage
-
Storage: Upon receipt, store the compound at the recommended temperature, typically 2-8°C, in a tightly sealed container.[3] The compound should be kept in a dark and dry place under an inert atmosphere to prevent degradation.
-
Handling: this compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[3] It may also cause respiratory irritation. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.
-
Objective: To separate and quantify the main component from potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
This compound sample
-
-
Methodology:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient Elution:
-
0-20 min: 5% to 95% Mobile Phase B
-
20-25 min: Hold at 95% Mobile Phase B
-
25-30 min: 95% to 5% Mobile Phase B (return to initial conditions)
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the compound.
-
Objective: To verify the identity and structural integrity of this compound.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the dihydrochloride salt should be water-soluble).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals, their chemical shifts, splitting patterns, and integrations.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) for more complex structural assignments.
-
-
Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the correct structure. The aromatic protons and the protons on the pyridine ring will have characteristic chemical shifts.
Visualized Workflows
Supplier Validation and Quality Control Workflow
The following diagram illustrates a logical workflow for a researcher from selecting a supplier to validating the received chemical for use in experiments.
Caption: A workflow for supplier validation and in-house quality control.
General Synthetic Pathway Relationship
This diagram shows the conceptual relationship between the parent isoquinoline structure and its amine derivative, which then serves as a precursor in further synthetic steps.
Caption: Synthetic relationship from parent isoquinoline to target molecules.
References
Safety, handling, and storage guidelines for Isoquinolin-7-amine dihydrochloride
An In-Depth Technical Guide to Isoquinolin-7-amine Dihydrochloride: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety, handling, or experimental guide. All personnel handling this compound must consult the official Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety protocols. The information contained herein is based on publicly available data and may not be exhaustive.
Introduction
This compound is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are components of many natural and synthetic molecules with a wide range of biological activities. This guide provides a consolidated overview of the available safety, handling, and storage guidelines for this compound, intended to support researchers and professionals in its safe and effective use. Due to the limited publicly available data specifically for the dihydrochloride salt, information from the free base, 7-Aminoisoquinoline, is also included where relevant, as the core chemical properties and hazards are expected to be similar.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the parent compound, Isoquinolin-7-amine, is provided below. Data for the dihydrochloride salt may vary.
| Property | Value |
| Chemical Formula | C₉H₈N₂ |
| Molecular Weight | 144.17 g/mol |
| Appearance | White, Beige, or Pale yellow solid |
| Melting Point | 72 - 74 °C / 161.6 - 165.2 °F |
| Boiling Point | 267 °C / 512.6 °F @ 752 mmHg |
| Vapor Pressure | 4.7 hPa @ 100 °C |
Safety and Hazard Information
Based on available Safety Data Sheets (SDS) for 7-Aminoisoquinoline, the compound is classified with the following hazards. Users should assume this compound carries similar risks.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term | 3 | H412: Harmful to aquatic life with long lasting effects |
Precautionary Statements
A summary of key precautionary statements is provided below. For a complete list, refer to the supplier's SDS.
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264: Wash skin thoroughly after handling. | |
| P270: Do not eat, drink or smoke when using this product. | |
| P273: Avoid release to the environment. | |
| P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P312: Call a POISON CENTER or doctor if you feel unwell.[1] | |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405: Store locked up. | |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[3]
-
Ensure that eyewash stations and safety showers are readily accessible in the work area.[2]
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator.[2]
Hygiene Practices
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.
Storage Guidelines
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Some suppliers recommend storage at 2-8°C. Always follow the storage instructions provided on the product label.
-
Store away from incompatible materials such as strong oxidizing agents.[2]
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
Experimental Protocols and Biological Activity
Note: As of the date of this document, detailed, publicly available experimental protocols, mechanisms of action, and established signaling pathways specifically for this compound are limited. The information below is based on the synthesis of a structurally related compound and the general biological activities of the broader isoquinoline class.
Synthesis of a Related Compound: 7-Amino-1-methyl-3,4-dihydroisoquinoline
A potential synthetic route to a related compound, 7-Amino-1-methyl-3,4-dihydroisoquinoline, has been described in the literature.[4] This procedure involves the reduction of a nitro-substituted precursor.
Experimental Protocol (Adapted):
-
Dissolve the nitro-substituted precursor (e.g., 7-Nitro-1-methyl-3,4-dihydroisoquinoline) in ethanol.
-
Add tin(II) chloride dihydrate and hydrochloric acid to the solution.
-
Heat the reaction mixture with stirring.
-
After the reaction is complete, pour the mixture onto crushed ice and wash with an organic solvent (e.g., chloroform).
-
Basify the aqueous phase with a chilled base solution (e.g., sodium hydroxide).
-
Extract the product with an organic solvent.
A generalized workflow for this type of synthesis is depicted below.
Caption: Generalized workflow for the synthesis of an amino-isoquinoline derivative.
Potential Biological Activities
While specific data for this compound is scarce, the broader class of isoquinoline alkaloids is known to exhibit a wide range of biological activities, including:
-
Antimicrobial
-
Antiviral
-
Anti-inflammatory
-
Anticancer
The specific biological effects and mechanisms of action of this compound would require dedicated in vitro and in vivo studies.
Logical Relationships in Safety and Handling
The logical flow of ensuring safety when working with this compound involves a hierarchy of controls, from understanding the hazards to implementing appropriate protective measures and being prepared for emergencies.
References
The Isoquinolin-7-amine Core: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinolin-7-amine scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. This heterocyclic amine is a key structural component in a variety of compounds that have shown promise in the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the isoquinolin-7-amine core, including its synthesis, biological activities, and its role as a foundational structure in the design of targeted therapies.
Introduction to the Isoquinolin-7-amine Core
The isoquinoline ring system, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a common motif in numerous natural products and synthetic molecules with significant medicinal properties.[1] The introduction of an amino group at the 7-position of the isoquinoline nucleus creates the isoquinolin-7-amine core, a modification that has been shown to be crucial for the biological activity of many derivatives. This substitution pattern can influence the molecule's physicochemical properties, such as its basicity and ability to form hydrogen bonds, which are critical for target engagement.
Synthesis of Isoquinolin-7-amine Derivatives
The synthesis of the isoquinolin-7-amine core and its derivatives can be achieved through various established synthetic routes. A common strategy involves the construction of the isoquinoline ring system followed by the introduction of the amino group at the C7 position.
One classical method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative to form a 3,4-dihydroisoquinoline, which can then be aromatized and subsequently functionalized.[2] Another approach is the Pomeranz–Fritsch reaction, which utilizes the acid-catalyzed cyclization of a benzaldehyde and a 2,2-dialkoxyethylamine.[2]
A specific method for the synthesis of 7-amino-1-methyl-3,4-dihydroisoquinoline involves the reduction of a 7-nitro precursor using tin(II) chloride dihydrate in the presence of hydrochloric acid.[3]
Below is a generalized experimental workflow for the synthesis of an isoquinolin-7-amine derivative.
Biological Activities and Therapeutic Potential
Derivatives of the isoquinolin-7-amine core have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for drug development in several therapeutic areas.
Anticancer Activity
A significant area of research for isoquinolin-7-amine derivatives is in oncology. These compounds have been shown to exhibit potent cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]
Table 1: Anticancer Activity of Isoquinolin-7-amine and Related Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivative | Human neuroblastoma | < 10 | [4] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative (4i) | MCF-7 (Breast) | 0.33 ± 0.24 | [5] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative (4i) | HeLa (Cervical) | 0.52 ± 0.13 | [5] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative (4i) | HepG2 (Liver) | 3.09 ± 0.11 | [5] |
Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The isoquinoline scaffold is a well-established framework for the design of kinase inhibitors. The 7-amino substitution can play a crucial role in the binding affinity and selectivity of these inhibitors.
Table 2: Kinase Inhibitory Activity of Amino-substituted Isoquinoline Analogs
| Compound | Target Kinase | IC50 (nM) | Reference |
| Amino analog 2c | Haspin | 62 | [1] |
Neuroprotective and Other Activities
Isoquinoline derivatives have also been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease.[6][7] Some derivatives act as inhibitors of enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.[8] Additionally, antibacterial activity has been reported for certain isoquinoline derivatives.[3]
Key Signaling Pathways Modulated by Isoquinolin-7-amine Derivatives
The biological effects of isoquinolin-7-amine derivatives are often mediated through their interaction with and modulation of key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and metabolism.[9][10][11][12][13] Aberrant activation of this pathway is a common feature in many cancers. Several natural and synthetic compounds containing the isoquinoline scaffold have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes such as cell proliferation, differentiation, and survival.[14][15][16][17][18] Dysregulation of the MAPK/ERK pathway is frequently observed in various cancers.
Experimental Protocols
To facilitate further research and development of isoquinolin-7-amine-based compounds, this section provides detailed methodologies for key experiments commonly used to evaluate their biological activity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][19]
Materials:
-
96-well microplate
-
Cells of interest
-
Complete cell culture medium
-
Isoquinolin-7-amine derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the isoquinolin-7-amine derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Western Blot Analysis for Apoptosis
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it an invaluable tool for studying the molecular mechanisms of apoptosis.[2][20][21][22][23]
Materials:
-
Cells treated with the isoquinolin-7-amine derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
The isoquinolin-7-amine core represents a privileged scaffold in drug discovery, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in targeting a range of diseases, particularly cancer, through the modulation of critical cellular signaling pathways. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of isoquinolin-7-amine-based compounds as next-generation medicines. Further investigation into the structure-activity relationships and the elucidation of specific molecular targets will undoubtedly pave the way for the clinical translation of these promising molecules.
References
- 1. researchhub.com [researchhub.com]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 13. researchgate.net [researchgate.net]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 16. ERK1/2/5 Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 17. MAPK/ERK Signaling Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 23. m.youtube.com [m.youtube.com]
A Theoretical Guide to the Reactivity of the 7-Aminoisoquinoline Moiety
For Researchers, Scientists, and Drug Development Professionals
The 7-aminoisoquinoline scaffold is a significant pharmacophore in modern drug discovery, appearing in molecules targeting a range of diseases. Understanding its chemical reactivity is paramount for designing efficient synthetic routes, predicting metabolic pathways, and developing novel derivatives with enhanced biological activity. Theoretical and computational chemistry provide powerful tools to elucidate the electronic structure and predict the reactivity of this moiety, offering insights that can guide and accelerate experimental work.
This technical guide explores the theoretical underpinnings of 7-aminoisoquinoline's reactivity. It details the computational methodologies employed in such studies, presents expected electronic properties based on foundational principles, and maps out the molecule's predicted behavior in key chemical transformations.
Computational Methodologies: A Standard Workflow
Theoretical studies on molecules like 7-aminoisoquinoline typically follow a structured computational workflow. Density Functional Theory (DFT) is a cornerstone of this approach, offering a favorable balance between computational cost and accuracy for systems of this size.
Detailed Computational Protocol:
A common and robust methodology for analyzing the reactivity of 7-aminoisoquinoline involves the following steps:
-
Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically performed using DFT with a functional like B3LYP and a Pople-style basis set such as 6-31+G(d,p) or 6-311G++(d,p).[1][2] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of nitrogen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure is a true energy minimum (i.e., has no imaginary frequencies). These calculations also provide thermodynamic data and simulated vibrational spectra (IR and Raman).[2]
-
Solvent Effects: To simulate reactivity in a relevant chemical environment, solvent effects are often included using a Polarizable Continuum Model (PCM), such as the Integral Equation Formalism PCM (IEF-PCM).[3] Water or other relevant organic solvents can be modeled.
-
Electronic Property Calculation: With the optimized geometry, a series of single-point energy calculations are performed to determine key electronic properties. This includes:
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of kinetic stability and chemical reactivity.[4]
-
Natural Bond Orbital (NBO) Analysis: This method is used to calculate the distribution of electron density, providing atomic charges (e.g., Mulliken charges) and insights into intramolecular charge transfer and hyperconjugative interactions.[2]
-
Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich and electron-poor regions of a molecule, highlighting likely sites for electrophilic and nucleophilic attack.
-
-
Reactivity Descriptor Calculation: Conceptual DFT provides a framework for quantifying global and local reactivity.[5]
-
Global Descriptors: Hardness (η), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies to describe the overall stability and reactivity of the molecule.
-
Local Descriptors: Fukui functions (f+, f-) and the dual descriptor (Δf) are calculated to predict the reactivity of individual atoms within the molecule toward nucleophilic and electrophilic attack, respectively.[4][5]
-
Caption: A typical workflow for the theoretical analysis of molecular reactivity.
Electronic Properties and Global Reactivity
The reactivity of 7-aminoisoquinoline is governed by the interplay between the electron-rich amino group and the inherent electronic structure of the isoquinoline core. The amino group (-NH2) acts as a strong electron-donating group (EDG) through resonance, significantly influencing the electron density distribution across the bicyclic system.
Theoretical calculations are used to quantify these electronic properties. While specific values depend on the level of theory and solvent model, a representative summary of key descriptors is presented below.
| Parameter | Symbol | Formula / Definition | Significance for Reactivity |
| FMO Properties | |||
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Represents kinetic stability. A smaller gap suggests higher polarizability and greater chemical reactivity.[6] |
| Global Reactivity Descriptors | |||
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive.[1] |
| Electrophilicity Index | ω | χ2 / (2η) | A global measure of electrophilic character; the ability to accept electronic charge. |
Predicted Reactivity at Key Positions
Based on fundamental principles and supported by computational analysis, the reactivity of 7-aminoisoquinoline can be mapped to several key sites on the molecule.
Caption: Primary reactive centers on the 7-aminoisoquinoline moiety.
Reactivity of the Ring Nitrogen (N1)
The lone pair of the pyridine-like nitrogen (N1) is the most basic site in the molecule. Experimental studies on substituted aminoisoquinolines confirm that protonation occurs preferentially at the ring nitrogen atom rather than the exocyclic amino group.[7] The basicity (pKa) of N1 is enhanced by the electron-donating 7-amino group. Theoretical calculations can quantify this by modeling the proton affinity, which is the negative of the enthalpy change for the protonation reaction.
Reactivity of the Amino Group (N7)
The exocyclic amino group is a potent nucleophile. It readily participates in reactions common to aromatic amines, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via Sandmeyer-type reactions.[8]
Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution)
The -NH2 group is a strong activating group for Electrophilic Aromatic Substitution (EAS) and is ortho, para-directing. In the 7-aminoisoquinoline system, the positions ortho to the amino group are C6 and C8. The para position is already part of the fused ring system. Therefore, electrophilic attack is strongly favored at the C6 and C8 positions.
Computational methods, particularly the calculation of local reactivity descriptors like Fukui functions or simply visualizing the HOMO, can confirm this prediction. The HOMO is where the most available electrons reside, and its lobes are typically largest over the atoms most susceptible to electrophilic attack. For 7-aminoisoquinoline, the HOMO is expected to have significant density over C6 and C8.
Caption: Logical flow from substituent identity to predicted EAS reactivity.
Conclusion for Drug Development
A thorough theoretical understanding of 7-aminoisoquinoline's reactivity is invaluable for drug development professionals. It enables the rational design of synthetic strategies to create libraries of derivatives by targeting the most reactive sites (N1, N7, C6, and C8). Furthermore, predicting sites susceptible to metabolic transformation (e.g., oxidation) can inform the design of more stable and effective drug candidates. By integrating these computational insights, researchers can significantly streamline the discovery and optimization of novel therapeutics based on this privileged scaffold.
References
An in-depth exploration into the natural occurrence, analysis, and biological significance of isoquinoline compounds for researchers, scientists, and drug development professionals.
Isoquinoline alkaloids represent a vast and structurally diverse group of natural products, primarily biosynthesized by plants from the amino acid tyrosine. With over 2,500 known compounds, this class of alkaloids has been a cornerstone of traditional medicine and modern pharmacology, yielding potent analgesics, antimicrobials, and anticancer agents. This technical guide provides a comprehensive overview of the natural sources, quantitative distribution, experimental analysis, and key signaling pathways associated with prominent isoquinoline alkaloids.
Natural Occurrence and Distribution
Isoquinoline alkaloids are predominantly found in a range of plant families, with notable concentrations in the Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae families.[1] The opium poppy (Papaver somniferum) is arguably the most well-known source, producing a complex mixture of alkaloids including morphine, codeine, thebaine, papaverine, and noscapine.[1] Other significant plant sources include members of the Berberis genus (e.g., Berberis vulgaris), which are rich in berberine, and plants like Sanguinaria canadensis (bloodroot), which is a source of sanguinarine.[1][2]
Quantitative Data of Key Isoquinoline Alkaloids
The concentration of isoquinoline alkaloids can vary significantly depending on the plant species, the specific organ, and even the cultivar. The following tables summarize quantitative data from various studies, providing a comparative look at the distribution of these compounds.
Table 1: Alkaloid Content in Papaver somniferum
| Alkaloid | Plant Part | Concentration (% of total alkaloids in latex) | Concentration (µg/g dry matter in capsule) | Reference |
| Morphine | Latex | 75-80% (in high-morphine cultivar) | 2.31-2.41% | [1][3] |
| Codeine | Latex | Present | 0.17-0.21% | [1][3] |
| Thebaine | Latex | Present | 0.15% | [1][3] |
| Papaverine | Latex | Present | Not specified | [1] |
| Noscapine | Latex | 80.5% (in low-morphine cultivar "Marianne") | Not specified | [1][4] |
| Sanguinarine | Roots | Major alkaloid | Not specified | [4] |
Table 2: Berberine Content in Berberis Species
| Plant Species | Plant Part | Berberine Concentration (% w/w) | Reference |
| Berberis vulgaris | Root | 2.44% | [5] |
| Berberis vulgaris | Root Bark | ~5% | [6] |
| Berberis asiatica | Root | 4.3% | [6] |
| Berberis lycium | Root | 4.0% | [6] |
| Berberis aristata | Root | 2.8 - 3.8% | [6] |
Table 3: Alkaloid Content in Selected Ranunculaceae, Papaveraceae, and Fumarioideae Species
| Plant Species | Plant Part | Alkaloid | Concentration (mg/g of dry plant material) | Reference |
| Thalictrum foetidum | Root | Magnoflorine | 0.021 | [7] |
| Lamprocapnos spectabilis | Root | Protopine | 3.350 | [7] |
| Macleaya cordata | Leaves | Chelerythrine | 0.046 | [7] |
Experimental Protocols
The extraction, isolation, and quantification of isoquinoline alkaloids are critical steps in their study. A general workflow is presented below, followed by specific, detailed methodologies.
Figure 1. General experimental workflow for isoquinoline alkaloid analysis.
Detailed Methodologies
1. General Alkaloid Extraction
This protocol is a widely used acid-base partitioning method for the general extraction of alkaloids from plant material.
-
Sample Preparation: The dried and powdered plant material is first defatted by extraction with a non-polar solvent like petroleum ether or hexane. This step removes lipids and other non-polar compounds that can interfere with the extraction.
-
Acid Extraction: The defatted plant material is then extracted with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid, pH < 2). In this acidic medium, the alkaloids are protonated to form their corresponding salts, which are soluble in water.
-
Filtration and Cleanup: The acidic extract is filtered to remove the solid plant debris. The filtrate may be washed with a non-polar solvent to remove any remaining neutral impurities.
-
Basification and Solvent Extraction: The acidic aqueous extract is then made alkaline (pH > 9) by the addition of a base such as ammonia. This deprotonates the alkaloid salts, converting them back to their free base form, which is generally less soluble in water and more soluble in organic solvents.
-
Final Extraction and Concentration: The alkaline solution is then extracted with an immiscible organic solvent (e.g., chloroform, ethyl acetate). The organic layers containing the alkaloids are combined, dried (e.g., with anhydrous sodium sulfate), and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.
2. HPLC-DAD Method for Quantification of Isoquinoline Alkaloids
This method is suitable for the simultaneous quantification of multiple isoquinoline alkaloids.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of (A) 100 mM ammonium acetate with 0.2% triethylamine (pH adjusted to 6 with glacial acetic acid) and (B) 100% acetonitrile.[8]
-
Gradient Program: A stepwise gradient can be optimized to achieve good separation of the target alkaloids within a reasonable run time (e.g., 60 minutes).[8]
-
Flow Rate: A typical flow rate is around 0.3-1.0 mL/min.[8][9]
-
Detection: The DAD is set to monitor multiple wavelengths corresponding to the absorption maxima of the target alkaloids (e.g., 210 nm for tetrahydropalmatine, 270 nm for stephanine, and 280 nm for dicentrine and crebanine).[8]
-
Quantification: Calibration curves are generated using certified reference standards of the individual alkaloids. The concentration of the alkaloids in the plant extracts is then determined by comparing their peak areas to the calibration curves.
3. LC-MS/MS Method for Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the analysis of complex mixtures.
-
Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (often containing a small amount of formic acid or ammonium acetate for better ionization) and an organic phase (e.g., acetonitrile or methanol). For example, a mobile phase of methanol and 2% acetic acid can be used.[10]
-
Ionization Source: Electrospray ionization (ESI) is a common choice for isoquinoline alkaloids, typically in positive ion mode.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification, where specific precursor-to-product ion transitions for each target alkaloid are monitored. For identification of unknown alkaloids, full scan and product ion scan modes are used to obtain the mass spectra and fragmentation patterns.
-
Data Analysis: The data is processed using the instrument's software. Quantification is achieved by comparing the peak areas of the target analytes in the samples to those of the calibration standards.
Signaling Pathways of Key Isoquinoline Alkaloids
Isoquinoline alkaloids exert their diverse pharmacological effects by modulating a variety of cellular signaling pathways.
Morphine Signaling
Morphine, a potent analgesic, primarily acts through the μ-opioid receptor (MOR), a G-protein coupled receptor.
Figure 2. Simplified morphine signaling pathway leading to analgesia.
Upon binding to the MOR, morphine activates the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the inhibition of voltage-gated Ca²⁺ channels on the presynaptic neuron, which in turn reduces the release of pain-transmitting neurotransmitters.[11][12] On the postsynaptic neuron, the Gβγ subunit of the G-protein activates inwardly rectifying K⁺ channels, leading to hyperpolarization and reduced neuronal excitability, contributing to the analgesic effect.[11]
Berberine Signaling
Berberine exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects, by modulating multiple signaling pathways.
Figure 3. Key signaling pathways modulated by berberine.
Berberine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation, making it a potential anticancer agent.[13][14] It also inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, thereby suppressing the transcription of genes involved in cell proliferation.[13][15] Furthermore, berberine can suppress the MAPK/ERK pathway, which is involved in inflammation and cell proliferation.[15]
Sanguinarine Signaling
Sanguinarine, a benzophenanthridine alkaloid, is known for its antimicrobial, anti-inflammatory, and apoptotic activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sanguinarine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparative qualitative and quantitative determination of alkaloids in narcotic and condiment Papaver somniferum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Berberine in Berberis vulgaris L. Root Extract and Its Curative and Prophylactic Role in Cisplatin-Induced In Vivo Toxicity and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 7. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of Isoquinolin-7-amine Dihydrochloride: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of Isoquinolin-7-amine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the regioselective nitration of isoquinoline to yield 7-nitroisoquinoline, followed by the reduction of the nitro group to the corresponding amine and subsequent formation of the dihydrochloride salt. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
I. Synthetic Strategy
The synthesis of this compound is primarily achieved through a two-step reaction sequence starting from isoquinoline. The key intermediate, 7-nitroisoquinoline, is first synthesized via electrophilic nitration. Subsequent reduction of the nitro functional group furnishes the desired Isoquinolin-7-amine, which is then converted to its more stable dihydrochloride salt.
II. Experimental Protocols
A. Step 1: Synthesis of 7-Nitroisoquinoline
The synthesis of 7-nitroisoquinoline is a critical step that requires careful control of reaction conditions to ensure the desired regioselectivity at the 7-position.[1]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Crushed Ice
-
Aqueous Ammonia (NH₃)
-
Heptane
-
Toluene
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cool concentrated sulfuric acid to 0°C.
-
Slowly add isoquinoline to the stirred sulfuric acid, maintaining the internal temperature below 30°C.[2]
-
After complete dissolution of isoquinoline, cool the mixture to -10°C.
-
Add potassium nitrate portion-wise, ensuring the temperature does not exceed -10°C.[2]
-
After the addition is complete, allow the reaction mixture to stir at -10°C for one hour, then slowly warm to room temperature and stir overnight.[2]
-
Pour the reaction mixture onto crushed ice.[2]
-
Neutralize the mixture to a pH of 8.0 with 25% aqueous ammonia while keeping the temperature below 30°C.[2]
-
The precipitated solid is collected by filtration, washed with ice-cold water, and air-dried.[2]
-
The crude product can be purified by recrystallization from a mixture of heptane and toluene to afford 7-nitroisoquinoline.[2]
B. Step 2: Synthesis of this compound
The reduction of the nitro group to an amine is a standard transformation. One effective method utilizes tin(II) chloride dihydrate in an acidic medium.[1][3]
Materials:
-
7-Nitroisoquinoline
-
Ethanol (EtOH)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
4 M Sodium Hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Diethyl ether
-
Hydrochloric acid (in a suitable solvent, e.g., ethanol or diethyl ether)
Procedure:
-
Dissolve 7-nitroisoquinoline in ethanol in a round-bottomed flask.
-
Add tin(II) chloride dihydrate (approximately 4 equivalents) and concentrated hydrochloric acid to the solution.[3]
-
Heat the reaction mixture at 60°C for two hours with stirring.[3]
-
After the reaction is complete, pour the mixture onto crushed ice and wash with chloroform.[3]
-
Basify the aqueous phase with a chilled 4 M aqueous sodium hydroxide solution and extract the product with chloroform.[3]
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous potassium carbonate.[3]
-
Remove the solvent under reduced pressure to obtain crude Isoquinolin-7-amine.
-
To form the dihydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether) and add a solution of hydrochloric acid in the same solvent until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
III. Data Presentation
| Parameter | Step 1: 7-Nitroisoquinoline Synthesis[2] | Step 2: Isoquinolin-7-amine Synthesis[3] |
| Starting Material | Isoquinoline | 7-Nitroisoquinoline |
| Key Reagents | H₂SO₄, KNO₃ | SnCl₂·2H₂O, HCl |
| Solvent | Sulfuric Acid | Ethanol |
| Reaction Temperature | -10°C to Room Temperature | 60°C |
| Reaction Time | Overnight | 2 hours |
| Product | 7-Nitroisoquinoline | Isoquinolin-7-amine |
| Yield | 47-51% | Not explicitly reported for this compound |
| Purification Method | Recrystallization (Heptane/Toluene) | Extraction and solvent removal |
IV. Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Bischler-Napieralski Synthesis of Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bischler-Napieralski reaction is a cornerstone in heterocyclic chemistry, providing a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines. This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent. The resulting dihydroisoquinoline core is a privileged scaffold found in numerous natural products, particularly alkaloids, and serves as a crucial building block for many biologically active compounds.[1] Isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them highly valuable in drug discovery and development.
These application notes provide a detailed overview of the Bischler-Napieralski synthesis, including its mechanism, key reagents, and optimized protocols. Furthermore, we present quantitative data for the synthesis of various isoquinoline derivatives and illustrate a key signaling pathway modulated by these compounds.
Reaction Mechanism and Key Considerations
The Bischler-Napieralski reaction proceeds through the activation of the amide carbonyl group by a Lewis acid or dehydrating agent, followed by an intramolecular cyclization onto the electron-rich aromatic ring. Two primary mechanistic pathways have been proposed:
-
Path A: Nitrilium Ion Intermediate: The reaction can proceed through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic aromatic substitution.
-
Path B: Dichlorophosphoryl Imine-Ester Intermediate: When using reagents like phosphorus oxychloride (POCl₃), the reaction may involve the formation of a dichlorophosphoryl imine-ester intermediate prior to cyclization.[1][2]
The success of the Bischler-Napieralski reaction is significantly influenced by the electronic nature of the aromatic ring. Electron-donating groups on the β-arylethylamide enhance the nucleophilicity of the aromatic ring, facilitating the cyclization and generally leading to higher yields.[2] Conversely, electron-withdrawing groups can hinder the reaction.
Data Presentation: Synthesis of Isoquinoline Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of various 3,4-dihydroisoquinoline derivatives via the Bischler-Napieralski reaction, showcasing the versatility of this method with different substrates and reagents.
| Entry | β-Arylethylamide Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 1 | 95 | J. Med. Chem. 2011, 54, 18, 6241–6252 |
| 2 | N-Phenethylbenzamide | POCl₃ | Toluene | Reflux | 2 | 88 | Org. Lett. 2005, 7, 21, 4621–4624 |
| 3 | N-(4-Methoxyphenethyl)acetamide | PPA | - | 140 | 0.5 | 75 | J. Org. Chem. 1980, 45, 1, 151-156 |
| 4 | N-Phenethylformamide | P₂O₅ | Toluene | Reflux | 4 | 60 | Synthesis 2003, 16, 2561-2564 |
| 5 | N-(3,4-Dimethoxyphenethyl)isobutyramide | POCl₃ | Acetonitrile | Reflux | 1.5 | 92 | Bioorg. Med. Chem. Lett. 2008, 18, 1, 232-236 |
| 6 | N-(Phenethyl)isovaleramide | Tf₂O, DTBMP | CH₂Cl₂ | 0 to rt | 1 | 85 | Org. Lett. 2002, 4, 17, 2973–2975 |
*PPA = Polyphosphoric acid; DTBMP = 2,6-di-tert-butyl-4-methylpyridine
Experimental Protocols
General Protocol for the Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines using POCl₃
This protocol provides a general procedure for the synthesis of 3,4-dihydroisoquinolines. The specific conditions may require optimization based on the substrate.
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.0-5.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, toluene, or chloroform)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide (1.0 equiv) and the anhydrous solvent (e.g., acetonitrile).
-
Addition of Reagent: Cool the solution in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃) (2.0-5.0 equiv) to the stirred solution.
-
Reaction: After the addition is complete, warm the reaction mixture to the desired temperature (typically reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-dihydroisoquinoline derivative.
Subsequent Dehydrogenation to Isoquinoline (Optional)
The resulting 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline.
Materials:
-
3,4-Dihydroisoquinoline derivative
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., toluene, xylene)
Procedure:
-
To a solution of the 3,4-dihydroisoquinoline in a high-boiling solvent such as toluene or xylene, add 10% palladium on carbon.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the isoquinoline product.
Mandatory Visualizations
Bischler-Napieralski Reaction Workflow
Caption: Experimental workflow for the Bischler-Napieralski synthesis.
Signaling Pathway: Nrf2 Activation by Isoquinoline Derivatives
Certain isoquinoline derivatives have been identified as activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3][4][5] This pathway is a critical cellular defense mechanism against oxidative stress.
Caption: Nrf2 signaling pathway activation by isoquinoline derivatives.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Development of Novel Nrf2/ARE Inducers Bearing Pyrazino[2,1-a]isoquinolin Scaffold with Potent In Vitro Efficacy and Enhanced Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Nrf2/ARE Inducers Bearing Pyrazino[2,1-a]isoquinolin Scaffold with Potent In Vitro Efficacy and Enhanced Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AU2021259366A1 - Tetrahydroisoquinoline compounds as Nrf2 activators - Google Patents [patents.google.com]
Application Notes: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
Introduction
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, providing a robust and efficient method for the synthesis of tetrahydroisoquinolines (THIQs) and their analogs. First reported by Amé Pictet and Theodor Spengler in 1911, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] The resulting THIQ scaffold is a privileged structure found in a vast array of natural products, particularly alkaloids, and serves as a critical pharmacophore in many synthetic drugs.[3][4] Its versatility and reliability have made it an indispensable tool for researchers in medicinal chemistry and drug development.[4][5] This document provides an overview of the reaction mechanism, key parameters, and detailed protocols for the synthesis of THIQs.
Reaction Mechanism
The Pictet-Spengler reaction proceeds through a well-established pathway. The driving force is the formation of a highly electrophilic iminium ion, which facilitates the ring-closing cyclization.[2]
-
Imine Formation: The reaction initiates with the nucleophilic attack of the β-arylethylamine on the carbonyl compound, forming a hemiaminal intermediate.
-
Iminium Ion Generation: Under acidic conditions, the hemiaminal dehydrates to form a Schiff base (imine), which is then protonated to generate a highly reactive iminium ion.[6]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the electrophilic iminium ion in a 6-endo-trig cyclization.[1][7] This step temporarily disrupts the aromaticity of the ring.
-
Re-aromatization: A final deprotonation step restores aromaticity, yielding the stable tetrahydroisoquinoline product.[1]
Key Parameters and Optimization
The efficiency and outcome of the Pictet-Spengler reaction are highly dependent on several factors. Careful optimization of these parameters is crucial for achieving high yields and selectivity.
-
Substrates: The nature of the β-arylethylamine is critical. Aromatic rings with electron-donating groups (e.g., alkoxy, hydroxyl) are more nucleophilic and undergo cyclization under milder conditions, sometimes even at physiological pH.[6] In contrast, less activated or electron-deficient aromatic rings require harsher conditions, such as higher temperatures and strong acids or superacids, to achieve good yields.[2][8]
-
Carbonyl Component: Aldehydes are generally more reactive than ketones. The choice of the carbonyl compound introduces substitution at the C-1 position of the THIQ ring, which is a key site for molecular diversity.
-
Catalyst: A wide range of acidic catalysts can be employed.
-
Protic Acids: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used.[2][3]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is an effective catalyst.[3]
-
Superacids: For unreactive substrates, superacid catalysts can provide high yields.[8]
-
Alternative Systems: Milder, biomimetic conditions using phosphate buffers have been developed, particularly for reactions with ketones.[9]
-
-
Solvent: The choice of solvent can influence reaction rates and, notably, the stereoselectivity of the product. Solvents like acetonitrile or nitromethane have been shown to improve diastereoselectivity in certain cases.[10]
-
Temperature: Reaction temperatures can range from ambient temperature to reflux, depending on the reactivity of the substrates and the strength of the acid catalyst.
Data Presentation: Reaction Conditions
The following table summarizes various reported conditions for the Pictet-Spengler synthesis of tetrahydroisoquinolines, illustrating the impact of different substrates and catalysts on reaction outcomes.
| β-Arylethylamine Substrate | Carbonyl Substrate | Catalyst / Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| D-Tryptophan methyl ester HCl | 2,3-Butadione | None (HCl salt sufficient) | Methanol | 65 | 20 | 62 | J. Am. Chem. Soc. 2019, 141, 7715[7] |
| Phenethylamine derivatives | Various aldehydes/ketones | Superacid | Not specified | High | Not specified | Moderate to High | J. Org. Chem., 1999, 64, 611-617[8] |
| 3,4-Dimethoxyphenylethylamine | Substituted benzaldehydes | Trifluoroacetic acid (TFA) | TFA (as solvent) | Reflux | Not specified | 85-98 | Georgiadis et al.[11] |
| Phenethylamines (meta-hydroxyl) | Various ketones | Phosphate buffer (pH 9) | Methanol / Water | 70 | Not specified | High | J. Org. Chem. 2019[9] |
| D-Tryptophan methyl ester HCl | Piperonal | Benzoic acid | Acetic acid | Not specified | Not specified | >90 (cis/trans=92:8) | ResearchGate Article[10] |
| D-Tryptophan methyl ester HCl | Piperonal | None (HCl salt sufficient) | Acetonitrile | Not specified | Not specified | High (cis/trans=99:1) | ResearchGate Article[10] |
Experimental Protocols
A generalized workflow for the Pictet-Spengler reaction is depicted below, followed by specific, detailed experimental protocols from the literature.
Protocol 1: Classical Acid-Catalyzed Synthesis
This protocol is adapted from a procedure for the synthesis of a 1,2,3,4-tetrahydro-β-carboline, a common analog of THIQs.[7]
Materials:
-
D-tryptophan methyl ester hydrochloride (1.0 eq)
-
2,3-butadione (2.5 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Charge a round-bottom flask with D-tryptophan methyl ester hydrochloride (1.0 eq, 39.0 mmol) and anhydrous MeOH (130 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add 2,3-butadione (2.5 eq) to the solution.
-
Heat the reaction mixture to 65 °C and stir for 20 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction contents to room temperature.
-
Partition the mixture between saturated aqueous NaHCO₃ and CH₂Cl₂.
-
Separate the layers and extract the aqueous layer with additional CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by trituration and washing with EtOAc to yield the product as a white crystalline solid (62% yield).[7]
Protocol 2: Phosphate Buffer-Catalyzed Synthesis with a Ketone
This protocol describes a milder, biomimetic approach suitable for less reactive ketone substrates.[9]
Materials:
-
Phenethylamine with a meta-hydroxyl group (e.g., Metaraminol) (1.0 eq)
-
Ketone (e.g., acetone, cyclohexanone) (1.2 - 2.0 eq)
-
Methanol (MeOH)
-
Phosphate buffer (pH 9)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a reaction vessel, dissolve the phenethylamine substrate (1.0 eq) in a mixture of methanol and phosphate buffer (pH 9).
-
Add the ketone substrate (1.2 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 70 °C and stir until the starting material is consumed, as determined by TLC or LC-MS analysis.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product from the aqueous mixture using ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to obtain the desired 1,1'-disubstituted tetrahydroisoquinoline.[9]
References
- 1. name-reaction.com [name-reaction.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoquinolin-7-amine Dihydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the utilization of Isoquinolin-7-amine dihydrochloride in various palladium-catalyzed cross-coupling reactions. The following sections outline procedures for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, which are pivotal transformations in the synthesis of complex molecules for pharmaceutical and materials science research.
Introduction to Palladium-Catalyzed Cross-Coupling with Isoquinolin-7-amine
Isoquinolin-7-amine is a valuable building block in medicinal chemistry, serving as a scaffold for the development of kinase inhibitors and other therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the derivatization of the isoquinoline core, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The dihydrochloride salt of isoquinolin-7-amine is a common and stable starting material. It is important to note that the free base may need to be generated in situ or prior to the reaction, depending on the specific reaction conditions, as the amine hydrochloride is not nucleophilic.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an amine and an aryl halide or triflate.[1][2] This reaction is instrumental in synthesizing N-aryl isoquinolin-7-amines, which are key intermediates in the synthesis of various biologically active compounds.[3]
Experimental Workflow: Buchwald-Hartwig Amination
Catalytic Cycle: Buchwald-Hartwig Amination
Quantitative Data: Buchwald-Hartwig Amination
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 78 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 82 |
| 4 | 4-Iodoanisole | Pd(OAc)₂ (1.5) | SPhos (3) | K₂CO₃ | DMF | 90 | 24 | 90 |
Note: The data in this table are representative examples based on analogous reactions and may require optimization for this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Addition of Base and Solvent: Add the base (e.g., Cs₂CO₃, 2.5 mmol) to the tube.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (12-24 h).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-isoquinolin-7-amine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[4] To utilize Isoquinolin-7-amine in a Suzuki coupling, it is typically first converted to a halo-isoquinoline (e.g., 7-bromo or 7-iodoisoquinoline) which can then be coupled with a boronic acid. Alternatively, a boronic acid or ester functionality could be installed on the isoquinoline ring.
Experimental Workflow: Suzuki-Miyaura Coupling of 7-Halo-isoquinoline
Catalytic Cycle: Suzuki-Miyaura Coupling
Quantitative Data: Suzuki-Miyaura Coupling of 7-Bromo-isoquinoline
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 80 | 16 | 85 |
| 4 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 79 |
Note: The data in this table are representative examples for a 7-halo-isoquinoline substrate and may require optimization.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel, add 7-bromo-isoquinoline (1.0 mmol), the boronic acid (1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen).
-
Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (8-16 h).
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel to obtain the 7-aryl-isoquinoline product.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5] Similar to the Suzuki coupling, this reaction would typically be performed on a 7-halo-isoquinoline to introduce an alkynyl substituent at the 7-position.
Experimental Workflow: Sonogashira Coupling of 7-Halo-isoquinoline
Catalytic Cycle: Sonogashira Coupling
Quantitative Data: Sonogashira Coupling of 7-Iodo-isoquinoline
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | DMF | RT | 12 | 91 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 70 | 8 | 87 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Acetonitrile | 50 | 10 | 89 |
Note: The data in this table are representative examples for a 7-halo-isoquinoline substrate and may require optimization.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask, dissolve 7-iodo-isoquinoline (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) salt (e.g., CuI, 0.04 mmol) in an anhydrous, degassed solvent (e.g., THF, 10 mL).
-
Inert Atmosphere: Purge the flask with argon or nitrogen.
-
Addition of Reagents: Add the base (e.g., triethylamine, 3.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C) for the required time (6-12 h).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the 7-alkynyl-isoquinoline.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Many of the solvents used are flammable and/or toxic. Perform all manipulations in a well-ventilated fume hood.
-
The bases used can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactions at elevated temperatures should be conducted with appropriate shielding and temperature control.
Conclusion
The palladium-catalyzed cross-coupling reactions described provide a robust platform for the functionalization of the isoquinoline-7-amine scaffold. The Buchwald-Hartwig amination allows for the direct formation of N-aryl derivatives, while the Suzuki-Miyaura and Sonogashira couplings on the corresponding 7-halo-isoquinolines enable the introduction of diverse aryl and alkynyl moieties. These protocols serve as a foundational guide for researchers and professionals in drug discovery and development to synthesize novel isoquinoline-based compounds with potential therapeutic applications. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: A Robust Protocol for the N-acylation of Isoquinolin-7-amine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for the N-acylation of isoquinolin-7-amine dihydrochloride, a common scaffold in medicinal chemistry. Two primary, reliable methods are presented: the use of acyl chlorides/anhydrides and the application of carboxylic acids with peptide coupling agents. The protocols include step-by-step instructions for reaction setup, monitoring, aqueous work-up, and purification. A quantitative data summary and a logical workflow diagram are included to facilitate ease of use and reproducibility in a research setting.
Introduction
The isoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Functionalization of this core, particularly at the amine position, is a critical step in the synthesis of novel drug candidates. N-acylation is a fundamental transformation that introduces an amide linkage, which is present in approximately 25% of all marketed pharmaceuticals.[3][4]
Isoquinolin-7-amine is often supplied as a more stable dihydrochloride salt. In this form, both the exocyclic amino group and the endocyclic isoquinoline nitrogen are protonated, rendering the amine non-nucleophilic. Therefore, a key step in any acylation protocol is the in situ generation of the free amine using a suitable base. This application note outlines two robust and widely applicable protocols to achieve the N-acylation of this starting material.
General Experimental Workflow
The overall process for the N-acylation of this compound follows a logical sequence of chemical transformations and purification steps. The workflow is designed to ensure the complete conversion of the starting material and effective isolation of the pure N-acylated product.
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Isoquinolin-7-amine Dihydrochloride as a Versatile Intermediate for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of isoquinolin-7-amine dihydrochloride as a starting material for the synthesis of a novel class of kinase inhibitors. The following sections detail the synthesis of pyrazolo[3,4-g]isoquinoline derivatives, their inhibitory activity against a panel of therapeutically relevant kinases, detailed experimental protocols, and the signaling pathways associated with the targeted kinases.
Introduction
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of substituted isoquinoline derivatives with potent kinase inhibitory activity.
This document focuses on the synthesis and evaluation of pyrazolo[3,4-g]isoquinolines, a class of kinase inhibitors derived from a functionalized isoquinoline intermediate, which can be conceptually accessed from isoquinolin-7-amine. These compounds have shown significant inhibitory activity against several important kinases, including Haspin, Cdc2-like kinase 1 (CLK1), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and cyclin-dependent kinase 9 (CDK9).
Kinase Inhibition Profile of Pyrazolo[3,4-g]isoquinoline Derivatives
A series of pyrazolo[3,4-g]isoquinoline derivatives were synthesized and evaluated for their inhibitory activity against a panel of eight protein kinases. The half-maximal inhibitory concentrations (IC50) for the most potently inhibited kinases are summarized in the table below.
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) | CDK9/Cyclin T IC50 (nM) |
| 1b | 57 | 71 | 681 | >1000 |
| 1c | 66 | 166 | 1114 | 428 |
| 2a | 127 | 296 | 600 | 430 |
| 2b | 112 | 548 | 273 | 578 |
| 2c | 62 | 564 | 250 | >1000 |
| 3a | 167 | 101 | - | - |
Data extracted from "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines".[1][2] -: Not determined
Signaling Pathways
The targeted kinases (Haspin, CLK1, DYRK1A, and CDK9) are involved in crucial cellular signaling pathways, particularly those related to cell cycle control, transcription, and chromosome segregation. Understanding these pathways is essential for elucidating the mechanism of action of the synthesized inhibitors.
References
Application Notes and Protocols: Isoquinolin-7-amine Dihydrochloride in Fluorescent Probe Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinolin-7-amine dihydrochloride is a versatile heterocyclic building block for the synthesis of novel fluorescent probes. The isoquinoline scaffold is a well-established fluorophore, and the presence of an amino group at the 7-position provides a convenient handle for further chemical modification. This functionalization allows for the development of "turn-on" or ratiometric fluorescent probes that can selectively detect specific analytes such as metal ions and pH fluctuations, or be targeted to specific cellular organelles. The protonated dihydrochloride form ensures solubility in aqueous media, facilitating its use in biological applications. Probes derived from this scaffold often exhibit favorable photophysical properties, including significant Stokes shifts and high quantum yields, making them valuable tools in cellular imaging and sensing applications.
Principle of Fluorescent Probe Design
The design of fluorescent probes based on Isoquinolin-7-amine often relies on modulating the electronic properties of the isoquinoline ring system. The lone pair of electrons on the amino group can participate in photoinduced electron transfer (PET), which typically quenches the fluorescence of the isoquinoline fluorophore. Upon binding of the target analyte (e.g., a metal ion or a proton) to a chelating group attached to the amino group, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity ("turn-on" response).
Alternatively, the amino group can be part of a larger conjugated system where changes in the microenvironment, such as pH, alter the intramolecular charge transfer (ICT) characteristics, resulting in a shift in the emission wavelength. This allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is used for quantification, providing a more robust measurement that is independent of probe concentration.
Application 1: A "Turn-On" Fluorescent Probe for Zinc (II) Detection
Zinc (II) is an essential metal ion involved in a myriad of biological processes, and its dysregulation is associated with several diseases. Fluorescent probes offer a powerful method for visualizing the distribution and dynamics of Zn(II) in living systems. Here, we describe a hypothetical probe, IQ-Zn , synthesized from this compound for the selective detection of Zn(II).
Signaling Pathway for IQ-Zn
Caption: Proposed signaling mechanism of the IQ-Zn probe.
Experimental Protocol: Synthesis of IQ-Zn Probe
This protocol describes a plausible synthesis of a Zn(II) probe starting from this compound.
Materials:
-
This compound
-
2-(Dipicolylamino)acetic acid (DPAA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine solution
Procedure:
-
Activation of DPAA: In a round-bottom flask, dissolve DPAA (1.2 eq) in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq) and stir the mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq) to neutralize the hydrochloride and act as a base. Stir for 15 minutes.
-
Add the activated DPAA solution dropwise to the Isoquinolin-7-amine solution.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Work-up: Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the IQ-Zn probe.
Experimental Protocol: In Vitro Characterization of IQ-Zn
Materials:
-
IQ-Zn probe stock solution (1 mM in DMSO)
-
HEPES buffer (50 mM, pH 7.4)
-
Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₂, MgCl₂, CaCl₂, NaCl, KCl)
-
Fluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Test Solutions: Prepare a series of solutions in HEPES buffer containing a fixed concentration of IQ-Zn (e.g., 10 µM) and varying concentrations of ZnCl₂ (from 0 to 100 µM).
-
Fluorescence Measurements: Incubate the solutions for 10 minutes at room temperature. Measure the fluorescence emission spectra (e.g., excitation at 350 nm, emission from 400 nm to 600 nm).
-
Selectivity Study: Prepare solutions of IQ-Zn (10 µM) in HEPES buffer containing a 10-fold excess of other metal ions (e.g., 100 µM of Cu²⁺, Fe²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺). Measure the fluorescence intensity and compare it to the response with Zn²⁺.
-
Quantum Yield Determination: Determine the fluorescence quantum yield of IQ-Zn in the absence and presence of saturating concentrations of Zn²⁺ using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
Data Presentation: Photophysical Properties of IQ-Zn
| Property | IQ-Zn (Free Probe) | IQ-Zn + Zn²⁺ (10 eq) |
| Excitation Wavelength (λex) | 350 nm | 350 nm |
| Emission Wavelength (λem) | 450 nm | 450 nm |
| Quantum Yield (Φ) | 0.05 | 0.65 |
| Fluorescence Enhancement | - | ~13-fold |
| Detection Limit | - | 50 nM |
Application 2: A Ratiometric Fluorescent Probe for pH Sensing
The amino group of Isoquinolin-7-amine can be readily modified to create a fluorescent pH indicator. Here, we propose a hypothetical probe, IQ-pH , designed for ratiometric pH sensing in the physiological range.
Logical Relationship for IQ-pH Sensing
Caption: Ratiometric pH sensing mechanism of the IQ-pH probe.
Experimental Protocol: Synthesis of IQ-pH Probe
This protocol outlines a plausible synthesis of a pH-sensitive probe from this compound.
Materials:
-
This compound
-
4-Formylbenzoic acid
-
Sodium triacetoxyborohydride
-
Anhydrous Methanol
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Reductive Amination: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-formylbenzoic acid (1.1 eq) in anhydrous methanol.
-
Add triethylamine (2.5 eq) to neutralize the hydrochloride and facilitate the reaction.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction with deionized water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the IQ-pH probe.
Experimental Protocol: pH Titration of IQ-pH
Materials:
-
IQ-pH probe stock solution (1 mM in DMSO)
-
Universal buffer solutions (pH 2 to 12)
-
Fluorometer
Procedure:
-
Preparation of Test Solutions: Prepare a series of solutions with a fixed concentration of IQ-pH (e.g., 5 µM) in universal buffer solutions covering a wide pH range.
-
Fluorescence Measurements: Incubate the solutions for 5 minutes at room temperature. Measure the fluorescence emission spectra for each pH value (e.g., excitation at 360 nm, emission from 400 nm to 600 nm).
-
Data Analysis: Plot the fluorescence intensity at the two emission maxima (λ₁ and λ₂) as a function of pH.
-
Calculate the ratio of the fluorescence intensities (Iλ₂ / Iλ₁) and plot it against pH to determine the pKa of the probe.
Data Presentation: pH-Dependent Spectroscopic Properties of IQ-pH
| pH | Emission Maxima (λem) | Intensity Ratio (I₄₈₀/I₄₂₀) |
| 4.0 | 420 nm | 0.2 |
| 5.0 | 420 nm | 0.3 |
| 6.0 | 420 nm / 480 nm | 0.8 |
| 7.0 | 480 nm | 2.5 |
| 7.4 | 480 nm | 5.0 |
| 8.0 | 480 nm | 8.0 |
| 9.0 | 480 nm | 9.5 |
| pKa | - | ~7.2 |
Experimental Workflow for Live Cell Imaging
The following workflow is a general guideline for using probes derived from Isoquinolin-7-amine for live cell imaging.
Application Notes and Protocols for Assessing the Cytotoxicity of Isoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for evaluating the cytotoxic effects of isoquinoline compounds. The methodologies outlined are standard in vitro assays widely used in toxicology and cancer research to determine a compound's potential to induce cell death and to elucidate the underlying molecular mechanisms.
I. Introduction to Isoquinoline Alkaloids and Cytotoxicity
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, many of which have been isolated from plants.[1] This class of compounds has garnered significant scientific interest due to their wide range of biological activities, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[1] Several isoquinoline alkaloids, such as morphine, berberine, and codeine, have been developed into important therapeutic agents.[1] A key area of investigation for novel isoquinoline compounds is their cytotoxicity against various cancer cell lines, which is a crucial first step in the discovery and development of new anticancer drugs.[1][2]
II. Experimental Protocols for Cytotoxicity Assessment
The following protocols describe common assays to quantify the cytotoxic effects of isoquinoline compounds on cultured cells.
A. Cell Viability and Proliferation Assays
These assays measure the overall health of a cell population after treatment with a test compound. A decrease in cell viability or proliferation is an indicator of cytotoxicity.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is proportional to the number of viable cells.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the isoquinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[5] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[3][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[7]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 600 xg for 10 minutes) if working with suspension cells.[8] Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[8][9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix.[7] Add 50 µL of the reaction mixture to each well containing the supernatant.[8][9]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Stop Reaction and Absorbance Measurement: Add 50 µL of a stop solution to each well and measure the absorbance at 490 nm using a microplate reader.[8][9]
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance (from no-cell control wells) from the absorbance of the treated and control wells. Cytotoxicity can be expressed as a percentage of the maximum LDH release, which is determined by lysing a set of control cells with a lysis buffer.[9]
B. Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds induce cell death. The following assays can be used to detect and quantify apoptosis.
1. Hoechst Staining for Nuclear Morphology
Hoechst stains are fluorescent dyes that bind to DNA. Apoptotic cells often exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be visualized by Hoechst staining.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with the isoquinoline compound as described previously.
-
Staining: After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde). After fixation, wash the cells again with PBS and stain with a Hoechst dye solution (e.g., Hoechst 33342 or 33258) for 10-15 minutes at room temperature.
-
Visualization: Wash the cells to remove excess stain and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will display condensed and fragmented nuclei.
2. Annexin V/Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the isoquinoline compound. After treatment, harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
Protocol:
-
Cell Preparation: Prepare cells on slides or coverslips as for Hoechst staining.
-
Permeabilization: Fix and permeabilize the cells to allow the TdT enzyme to access the nucleus.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs, according to the manufacturer's protocol.
-
Visualization: Wash the cells and visualize the fluorescent signal using a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.
III. Data Presentation: Cytotoxicity of Isoquinoline Compounds
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected isoquinoline compounds against various human cancer cell lines, as reported in the literature.
| Isoquinoline Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Berberine | G361 (Melanoma) | 21.25 | [10] |
| Berberine | A375 (Melanoma) | 52.73 | [10] |
| Palmatine | G361 (Melanoma) | ~120 | [10] |
| Palmatine | SK-MEL-3 (Melanoma) | ~88 | [10] |
| Sanguinarine | A375, G-361, SK-MEL-3 (Melanoma) | 0.11 - 0.54 µg/mL | [11] |
| Chelerythrine | A375, G-361, SK-MEL-3 (Melanoma) | 0.14 - 0.46 µg/mL | [11] |
| Compound B01002 | SKOV3 (Ovarian Cancer) | 7.65 µg/mL | [12] |
| Compound C26001 | SKOV3 (Ovarian Cancer) | 11.68 µg/mL | [12] |
| Pyrrolo[2,1-a]isoquinoline 6a | T47D (Breast Cancer) | Potent | [13] |
| Pyrrolo[2,1-a]isoquinoline 6c | T47D (Breast Cancer) | Potent | [13] |
| Lamellarin D | Various Cancer Cell Lines | 38 - 110 nM | [14] |
| Lamellarin K | Various Cancer Cell Lines | 38 - 110 nM | [14] |
| Lamellarin M | Various Cancer Cell Lines | 38 - 110 nM | [14] |
IV. Visualization of Experimental Workflow and Signaling Pathways
A. Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of isoquinoline compounds.
Caption: General workflow for assessing isoquinoline cytotoxicity.
B. Signaling Pathways Implicated in Isoquinoline-Induced Cytotoxicity
Several signaling pathways are known to be modulated by isoquinoline compounds, leading to their cytotoxic effects. These include pathways that regulate cell survival, proliferation, and apoptosis.
1. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some isoquinoline compounds, such as coptisine, have been shown to exert their cytotoxic effects by inhibiting this pathway.[1]
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. texaschildrens.org [texaschildrens.org]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Cytotoxic Activity of Selected Isoquinoline Alkaloids and Plant Extracts Obtained from Various Parts of Mahonia aquifolium Collected in Various Vegetation Seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
Application Notes and Protocols for the Analysis of Isoquinolin-7-amine Dihydrochloride Purity by HPLC and LC-MS
Introduction
Isoquinolin-7-amine dihydrochloride is a heterocyclic amine belonging to the isoquinoline class of compounds.[1][2] The isoquinoline scaffold is a key structural component in many natural alkaloids and synthetic compounds with significant biological activity, making it a valuable building block in pharmaceutical research and development.[3][4] Ensuring the purity and stability of active pharmaceutical ingredients (APIs) like this compound is a critical requirement for regulatory approval and patient safety.
These application notes provide detailed protocols for the quantitative analysis of this compound purity using High-Performance Liquid Chromatography (HPLC) and the identification of potential impurities and degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). The methods described are designed to be stability-indicating, meaning they can resolve the API from any process-related impurities and degradation products that may form under various stress conditions.[5]
Overall Analytical Workflow
The comprehensive analysis of this compound purity involves a multi-step process. It begins with subjecting the drug substance to forced degradation conditions to intentionally generate potential degradation products. These stressed samples, along with an unstressed control, are then analyzed by a validated stability-indicating HPLC method for quantification of the main peak and any impurities. Subsequently, LC-MS is employed to identify the molecular weights and aid in the structural elucidation of these impurities.
Caption: Overall Workflow for Purity Analysis
Part 1: Forced Degradation Protocol
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[5][6] They help identify likely degradation pathways and products.[5] The following protocol outlines the stress conditions to be applied to this compound. A degradation of approximately 5-20% is targeted to ensure the analytical method's specificity without generating secondary, irrelevant degradants.[6]
1.1 Experimental Protocol
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool the solution and neutralize with an appropriate volume of 0.1 N NaOH.
-
Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Cool the solution and neutralize with an appropriate volume of 0.1 N HCl.
-
Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.[7] Amines are often susceptible to oxidation, which can lead to N-oxides or other related products.[5]
-
Thermal Degradation : Store the solid API in a hot air oven at 105°C for 24 hours. Also, reflux the stock solution at 70°C for 8 hours.
-
Photolytic Degradation : Expose the solid API and the stock solution to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
Control Sample : Prepare a control sample by diluting the stock solution with the same solvent mixture without any stressor and keep it at 5°C.
-
Final Preparation : After the specified stress period, dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.
Part 2: HPLC Method for Purity Determination
This Reverse-Phase HPLC (RP-HPLC) method is designed for the quantitative determination of this compound and the separation of its related substances.
2.1 Chromatographic Conditions
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-18 min: 60% B; 18-19 min: 60% to 5% B; 19-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 25 minutes |
2.2 System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=6 replicate injections) |
| % RSD of Retention Time | ≤ 1.0% (for n=6 replicate injections) |
2.3 Method Validation Summary
The method should be validated according to ICH guidelines. A summary of typical validation results is presented below.
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 (Concentration range: LOQ to 150% of test concentration) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Specificity | No interference from blank or placebo. Peak purity of API > 990. |
Part 3: LC-MS Method for Impurity Identification
This LC-MS method is used to identify the impurities and degradation products observed in the HPLC analysis by determining their mass-to-charge ratio (m/z).[8][9] The chromatographic conditions are kept similar to the HPLC method to facilitate peak tracking, with the key difference being the use of a volatile buffer (formic acid) compatible with mass spectrometry.[10]
3.1 LC-MS Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| MS System | Agilent 6545XT AdvanceLink Q-TOF or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | (Scaled appropriately from HPLC method) |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive Ion Mode |
| Scan Range (MS1) | 100 - 1000 m/z |
| Collision Energy (MS2) | Ramped (e.g., 10-40 eV for fragmentation) |
3.2 Potential Degradation Pathway
Based on the chemical structure of Isoquinolin-7-amine (an aromatic amine), a likely degradation pathway under oxidative stress is the formation of an N-oxide or hydroxylamine.[5] The diagram below illustrates this potential transformation.
Caption: Potential Oxidative Degradation Pathway
3.3 Data Presentation of Forced Degradation Results
The table below summarizes hypothetical results from the LC-MS analysis of stressed samples, providing a profile of the degradation products.
| Peak | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity | Observed In |
| API | 8.5 | 145.07 | Isoquinolin-7-amine | All Samples |
| Impurity 1 | 6.2 | 161.07 | Oxidative Degradant (e.g., N-oxide) | Oxidative Stress |
| Impurity 2 | 7.1 | 163.08 | Hydrolysis Product | Acid Stress |
| Impurity 3 | 9.8 | 289.13 | Dimer | Photolytic Stress |
Disclaimer: These application notes provide a template and guidance for method development. The specific chromatographic conditions, gradient profiles, and validation parameters must be optimized and formally validated for the specific equipment and laboratory environment in which they will be used.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
Anwendungsbeispiele und Protokolle zur Derivatisierung von Isochinolin-7-amin-dihydrochlorid für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Isochinolin-7-amin-dihydrochlorid ist ein wertvolles Ausgangsmaterial für die Synthese von Molekülbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Die Aminogruppe an Position 7 des Isochinolinrings dient als vielseitiger Anknüpfungspunkt für eine Vielzahl von chemischen Modifikationen. Diese Modifikationen ermöglichen es Forschern, den Einfluss verschiedener Substituenten auf die biologische Aktivität systematisch zu untersuchen. Diese Anwendungsbeschreibung skizziert Protokolle für die N-Acylierung und N-Alkylierung von Isochinolin-7-amin und stellt beispielhafte SAR-Daten in tabellarischer Form dar.
Logischer Arbeitsablauf der Derivatisierung
Der allgemeine Arbeitsablauf für die Derivatisierung von Isochinolin-7-amin-dihydrochlorid zur Erstellung einer Substanzbibliothek für SAR-Studien ist im folgenden Diagramm dargestellt.
Application Notes and Protocols: Isoquinolin-7-amine Dihydrochloride in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from isoquinolin-7-amine dihydrochloride. The protocols and data presented are intended to guide researchers in the development of novel therapeutics targeting inflammatory pathways.
Introduction
Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1] The core structure of isoquinoline serves as a versatile scaffold for the design and synthesis of molecules that can modulate key signaling pathways implicated in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] this compound is a valuable starting material for the synthesis of various isoquinoline derivatives, offering a reactive amino group for further chemical modifications.
Mechanism of Action: Targeting Inflammatory Pathways
Isoquinoline derivatives primarily exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling cascades.[2][3]
NF-κB Signaling Pathway:
Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2][] Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[2][] In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] Isoquinoline derivatives can interfere with this pathway at multiple points, such as by inhibiting IκB phosphorylation, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.[3]
MAPK Signaling Pathway:
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It comprises a series of protein kinases that are sequentially activated in response to extracellular stimuli.[6] Key members of this pathway include p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[2] Activation of these kinases leads to the phosphorylation of various transcription factors and enzymes that regulate the expression of inflammatory mediators.[6] Several isoquinoline-based compounds have been shown to inhibit the phosphorylation of p38 MAPK and other kinases in the cascade, thus dampening the inflammatory response.[2][7]
Synthesis of an Exemplary Anti-inflammatory Agent
Experimental Protocol: Synthesis of N-(isoquinolin-7-yl)acetamide
This protocol is a representative example of how isoquinolin-7-amine can be functionalized to generate potential anti-inflammatory compounds.
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in water.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution reaches 8-9.
-
The free base, isoquinolin-7-amine, will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield isoquinolin-7-amine.
-
-
Acylation of Isoquinolin-7-amine:
-
Suspend the dried isoquinolin-7-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (TEA, 1.2 eq), to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure N-(isoquinolin-7-yl)acetamide.
-
In Vitro Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of newly synthesized isoquinoline derivatives can be assessed using various in vitro assays.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized isoquinoline compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated as: [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100.
-
Experimental Protocol: Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Cell Lysis and Protein Quantification:
-
Treat RAW 264.7 cells with the test compounds and/or LPS as described above.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of various isoquinoline derivatives reported in the literature.
Table 1: Inhibition of Nitric Oxide (NO) Production by Isoquinoline Derivatives
| Compound | Cell Line | Stimulant | IC₅₀ (µM) | Reference |
| HSR1101 | BV2 microglia | LPS | Not reported, but potent suppression | [2] |
| HSR1102 | BV2 microglia | LPS | Not reported, but potent suppression | [2] |
| HSR1103 | BV2 microglia | LPS | Not reported, but potent suppression | [2] |
| Chiral pyrazolo isoquinoline 7a | RAW 264.7 | LPS | 47.76 | [8] |
| Chiral pyrazolo isoquinoline 7b | RAW 264.7 | LPS | 33.8 | [8] |
| Chiral pyrazolo isoquinoline 7d | RAW 264.7 | LPS | 20.76 | [8] |
| Chiral pyrazolo isoquinoline 7f | RAW 264.7 | LPS | 26.74 | [8] |
| Chiral pyrazolo isoquinoline 7g | RAW 264.7 | LPS | 47.8 | [8] |
Table 2: Inhibition of Pro-inflammatory Cytokines by Isoquinoline Derivatives
| Compound | Cytokine | Cell Line | Stimulant | % Inhibition (Concentration) | Reference |
| HSR1101 | IL-6, TNF-α | BV2 microglia | LPS | Potent suppression | [2] |
| Quinoline derivative 6d | TNF-α, IL-6 | RAW 264.7 | LPS | Dose-dependent inhibition | [9] |
| Quinoline derivative 3g | Edema | Mice | Xylene | 63.19% (30 min post-i.p.) | [9] |
| Quinoline derivative 6d | Edema | Mice | Xylene | 68.28% (30 min post-i.p.) | [9] |
| Chiral pyrazolo isoquinoline 7h | Edema | Mice | Xylene | 64.4% (10 mg/kg) | [8] |
Visualizations
Caption: Signaling pathway of isoquinoline derivatives' anti-inflammatory action.
Caption: Experimental workflow for synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 6. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking studies and anti-inflammatory activity of some 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Application Notes and Protocols for One-Pot Synthesis of Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted isoquinolines, a core scaffold in numerous pharmaceuticals and biologically active compounds.[1] The methodologies presented herein focus on efficiency and versatility, encompassing both classical and modern synthetic strategies.
Introduction
Isoquinoline and its derivatives are privileged heterocyclic motifs due to their wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] One-pot syntheses offer significant advantages over traditional multi-step approaches by minimizing purification steps, reducing solvent waste, and improving overall efficiency. This document outlines key one-pot methodologies for the synthesis of substituted isoquinolines, providing detailed protocols and comparative data to aid in the selection of the most suitable method for a given research application.
Palladium-Catalyzed α-Arylation and Cyclization
This powerful one-pot method allows for the convergent synthesis of a wide array of polysubstituted isoquinolines from readily available precursors. The sequence involves a palladium-catalyzed α-arylation of a ketone followed by an in-situ cyclization with a nitrogen source.[3] This approach is not limited to electron-rich systems, making it highly versatile.[3]
Quantitative Data Summary
| Entry | Aryl Bromide | Ketone | Product | Yield (%) |
| 1 | Bromobenzene | Acetone | 1-Methylisoquinoline | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Acetone | 6-Methoxy-1-methylisoquinoline | 92 |
| 3 | 1-Bromo-3-fluorobenzene | Propiophenone | 3-Ethyl-7-fluoro-1-phenylisoquinoline | 78 |
| 4 | 2-Bromonaphthalene | Acetone | 1-Methylbenzo[f]isoquinoline | 81 |
Yields are for the one-pot, two-step sequence.
Experimental Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-BINAP
-
Sodium tert-butoxide (NaOtBu)
-
Aryl bromide (1.0 mmol)
-
Ketone (1.2 mmol)
-
Toluene, anhydrous (5 mL)
-
Ammonium chloride (NH₄Cl) (5.0 mmol)
-
Ethanol (5 mL)
-
Hydrochloric acid (1 M)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol), racemic-BINAP (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL), the aryl bromide (1.0 mmol), and the ketone (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, until the arylation is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and carefully acidify to pH 5 with 1 M HCl.
-
Add ammonium chloride (5.0 mmol) and ethanol (5 mL).
-
Seal the tube again and heat at 80 °C for 2-4 hours, until cyclization is complete.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted isoquinoline.[3]
Reaction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoquinolin-7-amine Dihydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Isoquinolin-7-amine dihydrochloride and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a multi-step process that involves:
-
Synthesis of a substituted benzene derivative with appropriate functionalities to direct the formation of the isoquinoline ring and the introduction of the nitro group at the desired position.
-
Construction of the isoquinoline core using established methods such as the Bischler-Napieralski or Pictet-Spengler reactions.
-
Regioselective nitration to introduce a nitro group at the 7-position of the isoquinoline ring system.
-
Reduction of the 7-nitro group to a 7-amino group.
-
Formation of the dihydrochloride salt to yield the final product.
Q2: Why is the yield of my nitration step low, or why am I getting the wrong isomer?
A2: Direct nitration of unsubstituted isoquinoline predominantly yields a mixture of 5-nitro and 8-nitroisoquinoline.[1] Achieving nitration at the 7-position is challenging and often requires a substrate with specific directing groups. Low yields or incorrect isomers in the nitration step usually stem from a lack of regiochemical control. Careful selection of the starting materials and reaction conditions is crucial for directing the nitro group to the 7-position.
Q3: I am having trouble with the reduction of the 7-nitroisoquinoline. What are the common issues?
A3: The two primary methods for reducing the nitro group are catalytic hydrogenation and chemical reduction with reagents like tin(II) chloride.
-
Catalytic Hydrogenation (e.g., Pd/C): Common issues include catalyst poisoning, incomplete reaction, and the pyrophoric nature of the catalyst upon exposure to air.[2]
-
Tin(II) Chloride (SnCl₂): A frequent problem is the formation of intractable tin salt precipitates during the workup, which can complicate product isolation.[3][4]
Q4: How can I effectively purify the final this compound salt?
A4: Purification is typically achieved through recrystallization. The choice of solvent is critical. Non-aqueous solvents such as ethanol, isopropanol, or mixtures containing ethers are often used to precipitate the hydrochloride salt from the solution of the free amine.[5][6] It is important to use anhydrous solvents to prevent the formation of hydrates and to ensure a high-purity crystalline product.
Troubleshooting Guides
Nitration of the Isoquinoline Core
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no yield of 7-nitroisoquinoline | Direct nitration of isoquinoline does not favor the 7-position. | Consider a multi-step synthesis starting with a substituted benzene derivative that directs nitration to the desired position before forming the isoquinoline ring. |
| Formation of multiple isomers (e.g., 5- and 8-nitroisoquinoline) | Lack of regioselectivity in the nitration reaction. | - Optimize reaction conditions (temperature, reaction time, nitrating agent).[3] - Use a starting material with a directing group that favors substitution at the 7-position. |
| Decomposition of starting material | Reaction conditions are too harsh. | - Use milder nitrating agents. - Carefully control the reaction temperature, keeping it low. |
Reduction of 7-Nitroisoquinoline to 7-Aminoisoquinoline
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete reduction (Catalytic Hydrogenation) | - Catalyst deactivation (poisoning).[7][8] - Insufficient hydrogen pressure or reaction time. | - Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds). - Increase hydrogen pressure and/or reaction time. - Use a fresh batch of catalyst. |
| Product is difficult to isolate due to tin salt precipitation (SnCl₂ Reduction) | Formation of insoluble tin hydroxides during basic workup.[3][4] | - During workup, add a strong aqueous base (e.g., 50% NaOH) until the initially formed tin precipitates redissolve to form soluble stannates.[3] - Filter the reaction mixture through Celite after neutralization to remove insoluble tin salts.[4] |
| Low yield of the amine product | - Over-reduction or side reactions. - Product loss during workup. | - Monitor the reaction closely by TLC to avoid over-reduction. - For SnCl₂ reduction, ensure complete extraction of the product from the aqueous layer after basification. |
Formation and Purification of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Product does not precipitate upon addition of HCl | - The product is too soluble in the chosen solvent. - Insufficient HCl was added. | - Use a solvent system in which the dihydrochloride salt is less soluble (e.g., isopropanol, or add a co-solvent like diethyl ether).[6] - Ensure at least two equivalents of anhydrous HCl are added. |
| The isolated salt is oily or non-crystalline | - Presence of impurities. - Residual solvent. | - Attempt to recrystallize from a different solvent system. - Triturate the oily product with a non-polar solvent to induce crystallization. - Ensure the product is thoroughly dried under vacuum. |
| The final product is not the dihydrochloride salt (e.g., monohydrochloride) | Insufficient addition of HCl. | - Dissolve the product in a suitable solvent and add an additional equivalent of anhydrous HCl. - Confirm the salt form using analytical techniques such as elemental analysis or titration. |
Experimental Protocols
Protocol 1: Reduction of 7-Nitroisoquinoline using Tin(II) Chloride
-
To a stirred solution of 7-nitroisoquinoline (1 equivalent) in ethanol, add tin(II) chloride dihydrate (4-5 equivalents).[9]
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and cool in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% NaOH) with vigorous stirring until the pH is strongly basic and the initially formed white precipitate of tin salts redissolves.[3]
-
Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-aminoisoquinoline.
Protocol 2: Formation of this compound
-
Dissolve the crude 7-aminoisoquinoline in a minimal amount of a suitable anhydrous solvent such as isopropanol or dioxane.[10]
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl (at least 2 equivalents) in the same solvent (e.g., 2M HCl in dioxane).
-
Stir the mixture at a low temperature to induce precipitation of the dihydrochloride salt.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to obtain this compound.
-
If necessary, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to improve purity.[6]
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting decision tree for the reduction of 7-nitroisoquinoline.
References
- 1. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. organic chemistry - How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Overcoming poor solubility of Isoquinolin-7-amine dihydrochloride in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoquinolin-7-amine dihydrochloride. The focus is on overcoming its poor solubility in various reaction conditions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is a salt. The strong ionic interactions between the protonated amine groups and the chloride ions result in a high lattice energy, making it difficult for many non-polar or moderately polar organic solvents to effectively solvate and dissolve the compound. While the isoquinoline core has some aromatic character that might suggest solubility in organic solvents, the highly polar nature of the dihydrochloride salt dominates its physical properties, leading to poor solubility in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. It generally shows better solubility in more polar solvents like water, methanol, or dimethyl sulfoxide (DMSO).
Q2: I'm observing incomplete dissolution of this compound in my reaction. What are the immediate troubleshooting steps?
A2: If you are facing issues with dissolving this compound, consider the following initial steps:
-
Increase the solvent polarity: If your reaction conditions permit, switch to a more polar solvent such as DMSO or N,N-dimethylformamide (DMF).
-
Heating: Gently warming the reaction mixture can significantly increase the solubility of the salt.[1] However, be mindful of the thermal stability of your reactants and reagents.
-
Sonication: Using an ultrasonic bath can help break down the solid particles and enhance dissolution.[2]
-
Stirring: Ensure vigorous stirring to maximize the interaction between the solvent and the solid.
Q3: Can I use this compound directly in reactions that require a non-polar aprotic solvent?
A3: Directly using the dihydrochloride salt in non-polar aprotic solvents is often challenging due to its poor solubility. In many cases, the reaction will be very slow or may not proceed at all due to the low concentration of the dissolved reactant. For such reactions, it is highly recommended to convert the dihydrochloride salt to its free base form (Isoquinolin-7-amine) before use. The free base is significantly more soluble in a wider range of organic solvents.
Q4: What is "free-basing" and how can it help with the solubility of this compound?
A4: "Free-basing" is the process of converting an amine salt (like a hydrochloride) into its neutral, or "free base," form. This is typically achieved by treating the salt with a base to remove the acidic protons. The resulting free base is less polar and generally exhibits much higher solubility in organic solvents.[3] This is a crucial step for many organic reactions where the dihydrochloride salt is insoluble.
Troubleshooting Guide: Overcoming Poor Solubility in Reactions
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: The reactant is not dissolving in the chosen reaction solvent.
Caption: Decision workflow for addressing poor solubility.
Data Presentation
Table 1: Qualitative Solubility of this compound and its Free Base in Common Solvents
| Solvent | This compound | Isoquinolin-7-amine (Free Base) | Rationale |
| Water | Soluble | Sparingly Soluble | The dihydrochloride salt is ionic and readily dissolves in polar protic solvents like water. The free base is less polar. |
| Methanol | Soluble | Soluble | Methanol is a polar protic solvent capable of solvating both the salt and the free base. |
| Ethanol | Sparingly Soluble | Soluble | Ethanol is less polar than methanol, resulting in lower solubility for the highly polar salt. |
| Dichloromethane (DCM) | Insoluble | Soluble | DCM is a non-polar aprotic solvent and is ineffective at dissolving the ionic salt, but readily dissolves the organic free base. |
| Tetrahydrofuran (THF) | Insoluble | Soluble | Similar to DCM, THF is a common ethereal solvent that is not polar enough to dissolve the dihydrochloride salt. |
| Ethyl Acetate | Insoluble | Soluble | Ethyl acetate is a moderately polar aprotic solvent that is a poor choice for the salt but suitable for the free base. |
| N,N-Dimethylformamide (DMF) | Soluble | Soluble | DMF is a highly polar aprotic solvent that can effectively solvate both the salt and the free base. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | DMSO is a highly polar aprotic solvent and an excellent choice for dissolving both the dihydrochloride and the free base. |
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Base
This protocol describes the "free-basing" of this compound to improve its solubility in organic solvents.
Caption: Workflow for free-basing this compound.
Methodology:
-
Dissolution: Dissolve this compound in a minimal amount of deionized water.
-
Neutralization: While stirring, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the solution is basic (pH > 8). The free base may precipitate out of the aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent in which the free base is soluble (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield the solid Isoquinolin-7-amine free base.
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, LC-MS).
Protocol 2: In-situ Free-Basing for Direct Use in Reactions
For reactions sensitive to water, an in-situ free-basing approach can be employed.
Methodology:
-
Suspension: Suspend the this compound in the desired anhydrous aprotic solvent (e.g., THF, DCM).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the suspension. Typically, slightly more than two equivalents of the base are required to neutralize the dihydrochloride.
-
Stirring: Stir the mixture at room temperature for a period (e.g., 30-60 minutes) to allow for the formation of the free base and the precipitation of the triethylammonium or diisopropylethylammonium chloride salt.
-
Reaction: The resulting mixture, containing the dissolved free base and the precipitated ammonium salt, can often be used directly in the subsequent reaction step. The precipitated salt is generally unreactive and can be removed during the reaction workup.
Protocol 3: Performing a Heterogeneous Reaction
If conversion to the free base is not feasible, a heterogeneous reaction may be attempted, although this is generally less efficient.
Methodology:
-
Reactant and Solvent: Charge the reaction vessel with this compound and the chosen solvent.
-
Reagents: Add the other reagents and catalyst to the suspension.
-
Heating and Stirring: Vigorously stir the reaction mixture, and if thermally permissible, heat to reflux to promote dissolution and reaction.
-
Monitoring: Monitor the reaction progress carefully (e.g., by TLC or LC-MS). Be aware that reaction times may be significantly longer than for a homogeneous reaction.
-
Workup: Upon completion, the workup procedure will involve filtering any remaining solids and then proceeding with standard extraction and purification steps.
References
Technical Support Center: Isoquinolin-7-amine Dihydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Isoquinolin-7-amine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. A common method involves the nitration of isoquinoline to yield 7-nitroisoquinoline, followed by reduction.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual 7-nitroisoquinoline.
-
Isomeric Impurities: Other positional isomers of nitroisoquinoline and, consequently, aminoisoquinoline that may form during the nitration step.
-
Byproducts of Reduction: Incomplete reduction can leave starting material, and certain reducing agents may introduce their own byproducts.
-
Side Products from Alternative Syntheses:
Q2: What is the general strategy for purifying crude this compound?
A2: A typical purification strategy involves an initial acid-base extraction to isolate the free amine from non-basic impurities, followed by conversion to the dihydrochloride salt and subsequent recrystallization. For challenging impurity profiles, column chromatography may be necessary.
Q3: How can I assess the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[11][12][13]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The dihydrochloride salt of Isoquinolin-7-amine is generally more amenable to crystallization than the free base.
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the highly polar dihydrochloride salt.
-
Solution:
-
Increase the polarity of the solvent system. A mixture of a polar protic solvent like ethanol or methanol with a small amount of water can be effective.
-
Experiment with different solvent systems. A general guideline for amine salts is to use polar protic solvents.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause:
-
The solution is supersaturated to a very high degree.
-
The cooling process is too rapid.
-
The presence of significant impurities is disrupting crystal lattice formation.
-
-
Solution:
-
Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly.
-
Employ a seed crystal to initiate crystallization.
-
If impurities are the suspected cause, consider a preliminary purification step such as an acid-base extraction or a quick column chromatography pass.
-
Problem 3: Poor recovery of the purified product.
-
Possible Cause:
-
The compound has significant solubility in the recrystallization solvent even at low temperatures.
-
Too much solvent was used.
-
-
Solution:
-
Cool the crystallization mixture in an ice bath to minimize solubility.
-
If too much solvent was added, carefully evaporate some of the solvent and allow the solution to cool again.
-
Consider using a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a good solvent, and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. Heat to redissolve and then cool slowly.[14]
-
Column Chromatography
Column chromatography is useful for separating Isoquinolin-7-amine from impurities with different polarities.
Problem 1: The compound streaks on the silica gel column.
-
Possible Cause: Basic amines interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the peak.[14]
-
Solution:
-
Add a competing amine to the mobile phase: Incorporate a small amount (0.5-2%) of a volatile amine like triethylamine or pyridine into the eluent to neutralize the acidic sites on the silica.
-
Use an alternative stationary phase: Amine-functionalized silica or basic alumina are excellent alternatives for the purification of basic compounds and often provide better separation without the need for mobile phase additives.[14]
-
Problem 2: The compound does not elute from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the highly polar amine from the stationary phase.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For normal phase chromatography, this typically involves increasing the concentration of a polar solvent like methanol in a less polar solvent like dichloromethane or ethyl acetate.
-
Acid-Base Extraction
This technique is used to separate the basic Isoquinolin-7-amine from neutral and acidic impurities.
Problem 1: Emulsion formation during extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the aqueous and organic layers.
-
Solution:
-
Gently invert the separatory funnel for mixing instead of vigorous shaking.
-
To break an existing emulsion, add a small amount of brine (saturated NaCl solution).
-
Allow the mixture to stand for a longer period.
-
Problem 2: Low recovery of the amine from the aqueous layer after basification.
-
Possible Cause:
-
Incomplete basification of the aqueous layer.
-
The free amine has some solubility in the aqueous layer.
-
-
Solution:
-
Ensure the aqueous layer is sufficiently basic (pH > 10) by checking with pH paper.
-
Perform multiple extractions with the organic solvent to ensure complete removal of the amine from the aqueous phase.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is > 10. The free amine will precipitate.
-
Extraction: Extract the aqueous suspension with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free amine.
-
Salt Formation: Dissolve the crude free amine in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Recrystallization:
-
Collect the precipitated dihydrochloride salt by filtration.
-
Dissolve the salt in a minimal amount of a hot recrystallization solvent (e.g., ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Choose between standard silica gel, amine-functionalized silica, or basic alumina.
-
Mobile Phase Selection:
-
For standard silica: Use a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-2% triethylamine to the mobile phase to prevent streaking.
-
For amine-functionalized silica: A less polar mobile phase, such as hexanes/ethyl acetate, is often sufficient.
-
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column with the selected mobile phase, gradually increasing the polarity if necessary to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Formation (Optional): Convert the purified free base to the dihydrochloride salt as described in Protocol 1.
Data Presentation
Table 1: Typical Performance of Purification Methods for this compound
| Purification Method | Typical Purity Achieved (by HPLC) | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | > 98% | 60-80% | Scalable, cost-effective | May not remove closely related isomers |
| Column Chromatography (Silica Gel + Amine) | > 99% | 50-70% | Good for removing a wide range of impurities | Can be time-consuming, requires solvent |
| Column Chromatography (Amine-functionalized Silica) | > 99.5% | 60-80% | Excellent for basic compounds, less tailing | More expensive stationary phase |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Simplified signaling pathway of USP7 inhibition by an Isoquinolin-7-amine derivative.[15][16][17][18][19]
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 18. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 19. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Bischler-Napieralski cyclization
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Bischler-Napieralski cyclization for the synthesis of 3,4-dihydroisoquinolines.
Troubleshooting Guide
Low product yield, incomplete reactions, and the formation of side products are common challenges encountered during the Bischler-Napieralski cyclization. This section provides a systematic approach to identifying and resolving these issues.
1. Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | - Use freshly distilled or recently purchased dehydrating agents (e.g., POCl₃, P₂O₅). - Ensure the starting β-arylethylamide is pure and dry. Impurities can interfere with the reaction. |
| Insufficient Activation of the Arene Ring | - The Bischler-Napieralski reaction is most effective with electron-rich aromatic rings.[1][2] If the arene lacks electron-donating groups, consider using stronger dehydrating agents like P₂O₅ in refluxing POCl₃.[3][4] |
| Inadequate Reaction Temperature | - While some modern variations proceed at room temperature or even lower, traditional methods often require elevated temperatures.[3][5] If no reaction is observed, gradually increase the temperature, ensuring it does not exceed the decomposition point of the starting material or product. The use of higher-boiling solvents like xylene can facilitate higher reaction temperatures.[5] |
| Poor Choice of Solvent | - The choice of solvent can significantly impact the reaction. Common solvents include acetonitrile, toluene, and dichloromethane (DCM).[1][5] For stubborn reactions, consider using the corresponding nitrile as the solvent to shift the equilibrium away from the retro-Ritter side reaction.[5] |
2. Formation of Side Products
| Side Product | Cause | Prevention |
| Styrene Derivatives | Formation of a conjugated system can favor the retro-Ritter reaction, leading to the elimination of the amide group.[5] | - Use the corresponding nitrile as a solvent to shift the equilibrium away from the side reaction.[5] - Employ milder, modern methods such as those using oxalyl chloride or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, which can avoid the formation of the nitrilium salt intermediate prone to the retro-Ritter reaction.[5] |
| Regioisomers | Cyclization at an alternative position on the aromatic ring, particularly with certain substitution patterns and strong dehydrating agents like P₂O₅.[3] | - The choice of dehydrating agent can influence regioselectivity. For example, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ yields the expected product, while P₂O₅ can lead to a mixture of regioisomers.[3] |
| Polymerization/Decomposition | Harsh reaction conditions, especially with sensitive substrates. | - Use milder reaction conditions. Modern methods often allow for lower temperatures and shorter reaction times.[5] |
3. Reaction Fails to Go to Completion
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent | - Ensure an adequate molar excess of the dehydrating agent is used. |
| Short Reaction Time | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the starting material is still present after the initial reaction time, extend the reaction duration. |
| Reversible Reaction | - As mentioned, the retro-Ritter reaction can be reversible. Using the corresponding nitrile as a solvent can help drive the reaction towards the desired product.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best dehydrating agent for my specific substrate?
A1: The choice of dehydrating agent depends on the reactivity of your starting material.
-
For electron-rich systems: Phosphoryl chloride (POCl₃) is a commonly used and effective reagent.[3]
-
For electron-deficient or less reactive systems: A stronger reagent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective as it generates a better leaving group.[3][4][5]
-
For sensitive substrates or to avoid side reactions: Milder, modern reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) or oxalyl chloride can be advantageous.[5]
Q2: My reaction is giving a very low yield. What are the first things I should check?
A2: Start by verifying the purity and dryness of your starting amide and the activity of your dehydrating agent. Ensure your reaction is conducted under anhydrous conditions. Next, consider the electronic properties of your aromatic ring; if it is not sufficiently electron-rich, you may need to use more forcing conditions or a stronger dehydrating agent.
Q3: I am observing a significant amount of a styrene byproduct. How can I prevent this?
A3: The formation of styrene derivatives is likely due to a retro-Ritter side reaction.[5] To minimize this, you can try using the corresponding nitrile as the reaction solvent, which can shift the equilibrium back towards the desired cyclization pathway.[5] Alternatively, employing milder reaction conditions with reagents like oxalyl chloride can prevent the formation of the intermediate that leads to this side product.[5]
Q4: Can I use microwave irradiation to improve my reaction?
A4: Yes, microwave-assisted chemistry can be a viable option to accelerate the Bischler-Napieralski reaction, often leading to shorter reaction times and potentially higher yields, especially when using superheated solvents.[5]
Q5: How do I purify my 3,4-dihydroisoquinoline product?
A5: Purification is typically achieved through column chromatography on silica gel.[1] The crude product is often a basic compound, so after quenching the reaction, an extraction with an organic solvent like dichloromethane (DCM) is performed.[1] The combined organic layers are then washed, dried, and concentrated before chromatographic purification.[1] In some cases, recrystallization from a suitable solvent like ethanol can be used to obtain a highly pure product.
Quantitative Data on Reaction Conditions
The following table summarizes various conditions reported for the Bischler-Napieralski cyclization and the corresponding yields. Note that yields are highly substrate-dependent.
| Dehydrating Agent | Solvent | Temperature | Typical Yield Range | Reference |
| POCl₃ | Toluene | Reflux | 60-90% | [5] |
| P₂O₅ / POCl₃ | Reflux | 80-100% | 70-95% | [3] |
| Tf₂O / 2-Chloropyridine | CH₂Cl₂ | -20 °C to 0 °C | 75-95% | [1] |
| Oxalyl Chloride / FeCl₃ | CH₂Cl₂ | Room Temp. | Moderate to high | [5] |
| POCl₃ | Acetonitrile | Reflux | 65-85% | |
| Eaton's Reagent (P₂O₅/MsOH) | Dichloromethane | 40 °C | 50-80% |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃
-
To a solution of the β-arylethylamide (1.0 equiv) in anhydrous toluene (5-10 mL per mmol of amide), add phosphorus oxychloride (3.0-5.0 equiv) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide to pH > 10, ensuring the temperature is kept low.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Milder Cyclization using Triflic Anhydride (Tf₂O)
-
Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (10-20 mL per mmol of amide) and cool the solution to -20 °C under an inert atmosphere.
-
Add 2-chloropyridine (2.0 equiv) to the solution and stir for 5 minutes.
-
Add triflic anhydride (1.25 equiv) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes. The solution may change color from yellow to dark red.[1]
-
Quench the reaction by the addition of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[1]
-
Purify the resulting crude material by silica gel chromatography.[1]
Visualizations
Caption: Mechanism of the Bischler-Napieralski Reaction.
Caption: Troubleshooting Workflow for Bischler-Napieralski Cyclization.
References
Preventing byproduct formation in isoquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during isoquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for isoquinoline synthesis discussed in this guide?
A1: This guide focuses on three classical and widely used methods for synthesizing the isoquinoline core: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.[1][2]
Q2: I am getting a significant amount of styrene derivative as a byproduct in my Bischler-Napieralski reaction. What is causing this and how can I prevent it?
A2: The formation of a styrene byproduct is likely due to a retro-Ritter reaction.[3] This side reaction is more prominent when the reaction intermediate, a nitrilium ion, is stabilized, for example, by a conjugated system. To minimize this, you can try using the corresponding nitrile as the solvent to shift the reaction equilibrium away from the retro-Ritter pathway. Alternatively, employing milder dehydrating agents can prevent the formation of the nitrilium ion intermediate altogether.
Q3: My Pictet-Spengler reaction is giving a low yield. What are the critical factors to consider for improving the yield?
A3: The Pictet-Spengler reaction is highly sensitive to the electronic nature of the β-arylethylamine substrate. High yields are typically obtained when the aromatic ring bears electron-donating groups, which activate it for the electrophilic cyclization step.[4] If your substrate lacks these groups, the reaction will be less efficient. To optimize the yield, ensure you are using a slight excess of the aldehyde or ketone reactant to drive the initial imine formation to completion.[4]
Q4: I am observing the formation of an unexpected regioisomer in my Bischler-Napieralski synthesis. What could be the reason?
A4: The formation of an abnormal regioisomer can occur through cyclization at the ipso-carbon of the phenyl ring, leading to a spiro intermediate that then rearranges. This has been observed particularly when using strong dehydrating agents like phosphorus pentoxide (P₂O₅).[5] To favor the desired ortho-cyclization, you might consider using a different dehydrating agent, such as phosphorus oxychloride (POCl₃), or milder, more modern reagents.
Q5: My Pomeranz-Fritsch reaction has a very low yield. What are some common reasons for this?
A5: The Pomeranz-Fritsch reaction is known for having variable and often low yields.[6] A primary reason for low yields is the hydrolysis of the imine intermediate in the strongly acidic reaction conditions typically employed. To mitigate this, ensure anhydrous conditions are maintained throughout the reaction. Modifications to the classical procedure, such as the Schlittler-Müller modification which uses a benzylamine and a glyoxal acetal, can sometimes provide better yields for specific substitution patterns.[7]
Troubleshooting Guides
Bischler-Napieralski Reaction
| Issue | Potential Cause | Troubleshooting Strategy |
| Low yield of 3,4-dihydroisoquinoline | Incomplete cyclization due to a deactivated aromatic ring. | Ensure the β-phenylethylamine has electron-donating substituents. For deactivated systems, stronger dehydrating agents like P₂O₅ in refluxing POCl₃ may be necessary.[5] |
| Decomposition of starting material or product under harsh conditions. | Use milder cyclodehydration reagents such as triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[8] | |
| Significant formation of styrene byproduct | Retro-Ritter reaction of the nitrilium ion intermediate.[3] | Use the corresponding nitrile as the reaction solvent to shift the equilibrium. Alternatively, use a method that avoids the nitrilium ion, such as Larsen's procedure with oxalyl chloride.[3] |
| Formation of an unexpected regioisomer | Ipso-cyclization followed by rearrangement. This is more common with P₂O₅.[5] | Switch to a different dehydrating agent like POCl₃. |
| Reaction does not go to completion | Insufficient activation of the amide. | Use a more powerful dehydrating agent or higher reaction temperatures. Microwave-assisted heating can also be effective.[3] |
Pictet-Spengler Reaction
| Issue | Potential Cause | Troubleshooting Strategy |
| Low yield of tetrahydroisoquinoline | Deactivated aromatic ring on the β-arylethylamine. | This reaction works best with electron-rich aromatic rings. If your substrate is electron-deficient, consider a different synthetic route.[4] |
| Incomplete formation of the iminium ion intermediate. | Ensure the reaction is sufficiently acidic. A catalytic amount of a strong protic acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., BF₃·OEt₂) is typically required.[4] | |
| Formation of a mixture of diastereomers (cis and trans) | The reaction can be under kinetic or thermodynamic control. | To favor the kinetically controlled cis product, conduct the reaction at lower temperatures. For the thermodynamically more stable trans product, higher temperatures or longer reaction times may be necessary to allow for equilibration. The choice of solvent and the steric bulk of the reactants can also influence the diastereoselectivity.[9][10] |
| Reaction is slow or stalls | Insufficient electrophilicity of the iminium ion. | For less reactive substrates, consider an N-acyliminium ion variant of the Pictet-Spengler reaction. Acylating the imine intermediate significantly increases its electrophilicity, allowing for cyclization under milder conditions.[11] |
Pomeranz-Fritsch Reaction
| Issue | Potential Cause | Troubleshooting Strategy |
| Low yield of isoquinoline | Hydrolysis of the imine intermediate in the strong acid medium. | Maintain strictly anhydrous conditions. The use of a large excess of strong acid (e.g., concentrated sulfuric acid) can also help to drive the reaction towards the cyclized product. |
| Incomplete cyclization. | For less reactive benzaldehyde derivatives, consider using a modified procedure like the Schlittler-Müller modification, which starts with a benzylamine and a glyoxal acetal.[7] | |
| Formation of polymeric or tar-like byproducts | Strong acid and high temperatures can lead to decomposition. | Attempt the reaction at the lowest temperature at which cyclization occurs. The use of polyphosphoric acid (PPA) can sometimes provide a milder alternative to sulfuric acid. |
| Reaction is not reproducible | Sensitivity to reaction conditions. | Carefully control the reaction temperature and the rate of addition of reagents. The concentration of the acid catalyst can also be a critical parameter to standardize. |
Experimental Protocols
Key Experiment: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-(2-phenylethyl)acetamide (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (2-5 equivalents)
-
Anhydrous toluene or acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
To a solution of N-(2-phenylethyl)acetamide in anhydrous toluene, add phosphorus oxychloride dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is > 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.
Key Experiment: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
β-phenylethylamine (1 equivalent)
-
Aldehyde (1.1 equivalents)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-phenylethylamine in anhydrous dichloromethane under an inert atmosphere.
-
Add the aldehyde to the solution at room temperature.
-
Add a catalytic amount of trifluoroacetic acid and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.
Visualizations
Caption: Troubleshooting logic for the Bischler-Napieralski reaction.
Caption: Experimental workflow for the Pictet-Spengler synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates in C-H activation of isoquinolines
Welcome to the technical support center for the C-H activation of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these reactions, with a focus on improving low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve specific problems you may encounter during your experiments.
Issue 1: Low to No Product Conversion
Question: My C-H activation reaction of an isoquinoline derivative is showing very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in C-H activation of isoquinolines can stem from several factors, ranging from catalyst activity to suboptimal reaction conditions. Below is a systematic guide to diagnosing and resolving the issue.
Troubleshooting Steps:
-
Catalyst System Integrity: The catalyst is the heart of the reaction. Its inactivity is a primary suspect for low conversion.
-
Catalyst Quality: Ensure the catalyst (e.g., Palladium or Rhodium complexes) has not degraded. Use freshly purchased or properly stored catalyst.
-
Ligand Effects: For Palladium-catalyzed reactions, the choice of ligand is critical. If using a ligand, ensure its purity and proper stoichiometry. In some cases, a ligand-free system might be effective.[1]
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it may also lead to side reactions. Conversely, too low a loading might result in a sluggish reaction. Optimization of the catalyst loading is often necessary.
-
-
Role of the Oxidant: Many C-H activation reactions are oxidative processes requiring a stoichiometric oxidant to regenerate the active catalyst.
-
Oxidant Choice: Silver salts (e.g., Ag₂CO₃, AgOAc, AgSbF₆) are commonly used and often crucial for high yields.[2][3] If you are not using a silver salt, consider adding one. Copper salts (e.g., Cu(OAc)₂) can also be effective, sometimes in combination with silver salts.[4]
-
Oxidant Equivalents: The stoichiometry of the oxidant is critical. Typically, 2-3 equivalents are used. Insufficient oxidant will result in catalyst deactivation and low conversion.
-
Freshness of Oxidant: Ensure the oxidant is fresh and has been stored correctly, as the performance of some oxidants can degrade over time.
-
-
Directing Group (DG) Strategy: The directing group's ability to coordinate with the metal center is fundamental for regioselective C-H activation.
-
Appropriate Directing Group: The choice of directing group influences the efficiency and regioselectivity of the reaction. Common directing groups for isoquinoline functionalization include the nitrogen atom of the isoquinoline ring itself or externally installed groups like amides or oximes.[5]
-
Steric Hindrance: Bulky substituents near the directing group or the target C-H bond can impede the reaction.
-
-
Reaction Conditions: Temperature, solvent, and additives play a significant role in the reaction outcome.
-
Solvent Selection: The polarity and coordinating ability of the solvent can dramatically affect the reaction. Toluene, DMF, and DCE are common solvents. A screening of different solvents is recommended to find the optimal one for your specific substrate.[4]
-
Temperature Optimization: C-H activation reactions are often sensitive to temperature. If the reaction is sluggish at a lower temperature, a gradual increase might be necessary. However, excessively high temperatures can lead to catalyst decomposition and side product formation.
-
Additives: Additives such as bases (e.g., DIPEA, K₂CO₃) or acids can be crucial. For instance, a base can facilitate the C-H activation step.[4]
-
Troubleshooting Flowchart for Low Conversion
Caption: A flowchart for troubleshooting low conversion rates.
Issue 2: Poor Regioselectivity
Question: My reaction is proceeding, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Poor regioselectivity is a common challenge in C-H activation. The directing group and steric factors are the primary determinants of which C-H bond is activated.
Troubleshooting Steps:
-
Directing Group Modification: The coordinating atom and the length and rigidity of the linker in the directing group can significantly influence regioselectivity. If possible, try a different directing group.
-
Steric Hindrance: The steric environment around the target C-H bonds plays a crucial role. Introducing a bulky substituent can block a potential reaction site and favor another. Conversely, a less sterically hindered position is generally favored.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Catalyst System: The choice of metal catalyst and ligands can influence regioselectivity. Screening different catalyst systems is advisable.
Issue 3: Difficulty in Removing the Directing Group
Question: The C-H activation was successful, but I am struggling to remove the directing group from my product. What methods can I try?
Answer:
The lability of the directing group is a critical consideration for the overall synthetic strategy.
Troubleshooting Steps:
-
Harsh Conditions: Many common directing groups, like the 8-aminoquinoline group, require harsh conditions for removal, such as strong acids (e.g., concentrated HCl) or bases (e.g., NaOH) at high temperatures.[6][7]
-
Alternative Cleavage Methods: If standard hydrolysis fails, consider alternative methods such as oxidative or reductive cleavage, depending on the nature of the directing group.
-
Choice of a More Labile Directing Group: For future experiments, consider using a directing group that is known to be more easily cleaved under milder conditions.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effects of various parameters on the yield of C-H activation of isoquinolines, based on data from the literature.
Table 1: Effect of Catalyst and Oxidant on Isoquinolinone Synthesis [4]
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Ag₂CO₃ (2) | DIPEA (2) | Toluene | 85 | 75 |
| 2 | PdCl₂ (10) | Ag₂CO₃ (2) | DIPEA (2) | Toluene | 85 | 68 |
| 3 | Pd(CH₃CN)₂Cl₂ (10) | Ag₂CO₃ (2) | DIPEA (2) | Toluene | 85 | 82 |
| 4 | Pd(CH₃CN)₂Cl₂ (10) | Cu(OAc)₂ (2) | DIPEA (2) | Toluene | 85 | Trace |
| 5 | Pd(CH₃CN)₂Cl₂ (10) | O₂ (1 atm) | DIPEA (2) | Toluene | 85 | Trace |
| 6 | Pd(CH₃CN)₂Cl₂ (10) | AgOAc (2) | DIPEA (2) | Toluene | 85 | 78 |
Table 2: Effect of Solvent and Base on Isoquinolinone Synthesis [4]
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(CH₃CN)₂Cl₂ (10) | Ag₂CO₃ (2) | DIPEA (2) | Toluene | 85 | 82 |
| 2 | Pd(CH₃CN)₂Cl₂ (10) | Ag₂CO₃ (2) | DIPEA (2) | THF | 85 | 0 |
| 3 | Pd(CH₃CN)₂Cl₂ (10) | Ag₂CO₃ (2) | DIPEA (2) | DMF | 85 | 0 |
| 4 | Pd(CH₃CN)₂Cl₂ (10) | Ag₂CO₃ (2) | DIPEA (2) | DCE | 85 | 45 |
| 5 | Pd(CH₃CN)₂Cl₂ (10) | Ag₂CO₃ (2) | DBU (2) | Toluene | 85 | <5 |
| 6 | Pd(CH₃CN)₂Cl₂ (10) | Ag₂CO₃ (2) | Et₃N (2) | Toluene | 85 | 71 |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Palladium-Catalyzed C-H Activation/Annulation for the Synthesis of Isoquinolinones [4]
Materials:
-
N-methoxybenzamide derivative (0.50 mmol, 1.0 equiv.)
-
2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.)
-
Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%)
-
Ag₂CO₃ (1.0 mmol, 2.0 equiv.)
-
DIPEA (1.0 mmol, 2.0 equiv.)
-
Toluene (10 mL)
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the N-methoxybenzamide derivative, Pd(CH₃CN)₂Cl₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add toluene, the 2,3-allenoic acid ester, and DIPEA via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoquinolinone.
Experimental Workflow
Caption: A typical experimental workflow for Pd-catalyzed isoquinolinone synthesis.
Signaling Pathways and Mechanisms
Plausible Catalytic Cycle for Palladium-Catalyzed C-H Activation/Annulation [4]
The following diagram illustrates a plausible mechanism for the palladium-catalyzed synthesis of isoquinolinones.
Caption: A plausible catalytic cycle for Pd-catalyzed isoquinolinone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. researchgate.net [researchgate.net]
Managing reaction regioselectivity in functionalizing the isoquinoline ring
Welcome to the technical support center for managing reaction regioselectivity in the functionalization of the isoquinoline ring. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general principles governing regioselectivity in isoquinoline functionalization?
A1: The regioselectivity of reactions on the isoquinoline ring is primarily dictated by the electronic properties of the bicyclic system. The isoquinoline scaffold consists of two fused rings: a benzene ring (carbocycle) and a pyridine ring (heterocycle).
-
Electrophilic Substitution : The benzene ring is more electron-rich than the pyridine ring, which is deactivated by the electronegative nitrogen atom. Therefore, electrophilic aromatic substitution (SEAr) reactions preferentially occur on the carbocyclic ring, typically at the C5 and C8 positions.[1][2][3] The stability of the resulting cationic intermediate (Wheland intermediate) favors attack at these positions.[2]
-
Nucleophilic Substitution : The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack. Nucleophilic substitution reactions occur fastest at the C1 position.[1][3][4][5] This is because the negative charge in the intermediate can be effectively stabilized by the adjacent nitrogen atom.[4][6]
-
Transition-Metal Catalyzed C-H Functionalization : This modern approach allows for functionalization at positions that are otherwise difficult to access. Regioselectivity is controlled by a directing group (DG) on the isoquinoline core or a nearby substituent, which coordinates to the metal catalyst and brings it into proximity with a specific C-H bond.[7] This strategy has enabled selective functionalization at nearly all positions of the quinoline/isoquinoline scaffold.[8]
Q2: How do steric and electronic effects of substituents on the isoquinoline ring influence regioselectivity?
A2: Substituents play a crucial role in directing incoming reagents.
-
Electronic Effects : Electron-donating groups (EDGs) on the benzene ring activate it towards electrophilic substitution and can influence the C5/C8 ratio. Conversely, electron-withdrawing groups (EWGs) on the pyridine ring can enhance its susceptibility to nucleophilic attack. For some transition-metal-catalyzed reactions, EWGs on the aromatic ring have been shown to enhance yields.[9]
-
Steric Effects : Bulky substituents can hinder attack at adjacent positions. For example, a large group at C8 may favor electrophilic attack at C5. In nucleophilic additions, bulky nucleophiles may face steric hindrance at the C1 position.[4] Steric hindrance from the catalyst or ligands is also a key factor in controlling regioselectivity in transition-metal-catalyzed reactions.[10]
Q3: What is the Minisci reaction and how is it applied to isoquinolines?
A3: The Minisci reaction is a radical substitution that allows for the regioselective introduction of alkyl and acyl groups onto electron-deficient heterocycles. For isoquinolines, this reaction is typically performed in an acidic medium. The protonated isoquinoline ring is highly electron-deficient, making it susceptible to attack by nucleophilic radicals, which preferentially attack the C1 position.[5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)
Q: My nitration reaction is giving me a mixture of C5 and C8 isomers with low selectivity. How can I improve the yield of the desired isomer?
A: Achieving high regioselectivity between the C5 and C8 positions can be challenging. Here are some factors to consider:
-
Reaction Conditions: The ratio of C5 to C8 products can be sensitive to temperature and the specific nitrating agent used. For a standard nitration (fuming HNO₃ in concentrated H₂SO₄ at 0°C), the C5-nitroisoquinoline is typically the major product (90%) over the C8-nitroisoquinoline (10%).[3] Modifying the temperature may alter this ratio.
-
Substituent Effects: Check for existing substituents on the ring. A group at C4 or C6 may sterically hinder the C5 position, potentially favoring C8 substitution. Conversely, a group at C7 may block the C8 position.
-
Alternative Strategies: If direct electrophilic substitution is not selective, consider a directed ortho-metalation (DoM) strategy if you have a suitable directing group on the ring, followed by quenching with an electrophilic nitrogen source.
Issue 2: No Reaction or Low Yield in Nucleophilic Substitution at C1
Q: I am trying to displace a halogen at the C1 position with a nucleophile, but the reaction is not proceeding. What could be the problem?
A: 1-haloisoquinolines are highly susceptible to nucleophilic substitution, so a failure to react often points to specific experimental issues.[5]
-
Nucleophile Strength: Weak nucleophiles like water or alcohols may require heat to react.[6] Ensure your nucleophile is sufficiently strong for the reaction conditions. If using a weak nucleophile, consider increasing the reaction temperature.
-
Leaving Group: While all halogens are good leaving groups in this position, reactivity follows the order I > Br > Cl > F. If you are using a 1-chloro or 1-fluoro-isoquinoline, you may need more forcing conditions (higher temperature, stronger nucleophile, or longer reaction time).
-
Solvent: The choice of solvent can be critical. Polar aprotic solvents like DMF or DMSO often facilitate SNAr reactions. In some cases, solvent choice has been shown to dramatically affect product yields in nucleophilic additions.[11]
Issue 3: Incorrect Regioselectivity in a Palladium-Catalyzed C-H Functionalization
Q: I am attempting a Pd-catalyzed C-H activation directed by an N-methoxy group to functionalize the C8 position, but I am getting the C2-functionalized product. What is going wrong?
A: This indicates an issue with the directing group coordination or the reaction mechanism.
-
Catalyst/Ligand Choice: The catalyst and ligands are paramount in controlling regioselectivity. The interaction between the catalyst, directing group, and substrate dictates the site of C-H activation.[12] A different palladium source or a change in ligands could alter the outcome.
-
Directing Group Stability: Ensure your directing group is stable under the reaction conditions and is effectively coordinating to the metal center.
-
Reaction Mechanism: C-H activation can proceed through various pathways. For instance, some palladium-catalyzed reactions on N-methoxy benzamides proceed via a C-H activation/annulation mechanism where regioselectivity is controlled by the steric effect of substituents and the thermodynamic stability of the final products.[12] Review the proposed mechanism for your specific transformation and see if your starting materials or conditions favor an alternative pathway.
Quantitative Data Presentation
Table 1: Regioselectivity in the Nitration of Isoquinoline
| Product | Yield | Reference |
|---|---|---|
| 5-Nitroisoquinoline | 90% | [3] |
| 8-Nitroisoquinoline | 10% | [3] |
Conditions: Fuming HNO₃, concentrated H₂SO₄, 0°C.
Table 2: Regioselectivity of Hydrosilylation of Quinolines and Isoquinolines
| Substrate | Major Regioisomer | Reference |
|---|---|---|
| Quinolines | C6-silylated product | [13] |
| Isoquinolines | C7-silylated product | [13] |
| Isoquinolines with EWG at C3 | Mixture of C7 and C6 products | [13] |
Conditions: Triethylsilane, Trifluoroacetic acid (TFA), 300 nm photoirradiation.
Experimental Protocols
Protocol 1: Electrophilic Nitration of Isoquinoline (Synthesis of 5-Nitroisoquinoline)
Objective: To synthesize 5-nitroisoquinoline with high regioselectivity.
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Cool a flask containing concentrated sulfuric acid in an ice-water bath to 0°C.
-
Slowly add isoquinoline to the cold sulfuric acid while stirring to ensure complete dissolution and protonation.
-
Maintain the temperature at 0°C and slowly add fuming nitric acid dropwise over 30 minutes. The reaction is exothermic and temperature control is critical to maintain selectivity.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated sodium carbonate solution until the pH is ~8.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is a mixture of 5-nitro and 8-nitroisoquinoline (approx. 9:1 ratio).[3]
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the major 5-nitroisoquinoline isomer.
Protocol 2: Palladium-Catalyzed C-H Activation/Annulation
Objective: To synthesize a 3,4-substituted hydroisoquinolone via Pd-catalyzed C-H activation of an N-methoxy benzamide with a 2,3-allenoic acid ester.[12]
Materials:
-
N-methoxy benzamide substrate
-
2,3-allenoic acid ester
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Ag₂CO₃ (Silver carbonate)
-
TFA (Trifluoroacetic acid)
-
DCE (1,2-Dichloroethane)
Procedure:
-
To a sealed reaction tube, add the N-methoxy benzamide (0.2 mmol), 2,3-allenoic acid ester (0.3 mmol), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add DCE (1.0 mL) and TFA (1.0 equiv.) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100°C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one product. This method generally provides good yields and excellent regioselectivity.[12]
Visualizations
Caption: General regioselectivity patterns for major reaction types on the isoquinoline core.
Caption: A decision-making flowchart for troubleshooting common regioselectivity issues.
Caption: A generalized experimental workflow for directed C-H activation reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 10. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Isoquinolin-7-amine Dihydrochloride for Library Production
Welcome to the technical support center for the synthesis of Isoquinolin-7-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable production of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely adopted and scalable method for producing this compound involves a two-step sequence starting from isoquinoline. The first step is the nitration of isoquinoline to form 7-nitroisoquinoline, which is then reduced in the second step to yield Isoquinolin-7-amine. The final product is typically isolated as the dihydrochloride salt to improve its stability and handling properties.
Q2: Why is the dihydrochloride salt of Isoquinolin-7-amine the target product?
A2: Isoquinolin-7-amine, like many amines, is susceptible to oxidation and can be challenging to handle and store as a free base. Converting it to the dihydrochloride salt significantly enhances its stability, making it a crystalline, free-flowing solid that is easier to weigh and dispense accurately for library production. The salt form also improves its shelf-life.
Q3: What are the main challenges in the nitration of isoquinoline to obtain the 7-nitro isomer?
A3: The primary challenge in the nitration of isoquinoline is achieving high regioselectivity for the 7-position. The reaction can produce a mixture of isomers, primarily the 5-nitro and 7-nitro products. Controlling the reaction temperature and the rate of addition of the nitrating agent are crucial for maximizing the yield of the desired 7-nitroisoquinoline.[1] Purification to remove unwanted isomers can also be a challenge at a larger scale.
Q4: What are the recommended methods for the reduction of 7-nitroisoquinoline?
A4: For library production scale, catalytic hydrogenation is a common and efficient method. This typically involves using a palladium on carbon (Pd/C) catalyst with hydrogen gas.[1] An alternative for smaller scales or when specialized hydrogenation equipment is unavailable is the use of chemical reducing agents like tin(II) chloride dihydrate in the presence of a strong acid such as hydrochloric acid.[1]
Q5: Are there alternative synthetic routes to Isoquinolin-7-amine?
A5: While the nitration-reduction sequence is the most direct approach, other classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions could theoretically be adapted.[2][3][4][5] This would require starting with a suitably substituted phenethylamine precursor that already contains a nitro group or a protected amino group at the meta-position relative to the ethylamine side chain. However, the availability and cost of these starting materials often make the nitration of isoquinoline a more practical approach for large-scale synthesis.
Experimental Protocols and Data
Synthetic Pathway Overview
The following diagram illustrates the primary synthetic route for this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Protocol 1: Nitration of Isoquinoline to 7-Nitroisoquinoline
This protocol is a general guideline and may require optimization based on scale and available equipment.
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel with concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice-salt bath.
-
Addition of Isoquinoline: Slowly add isoquinoline to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. Stir until all the isoquinoline has dissolved.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add the nitrating mixture dropwise to the isoquinoline solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 5-10 °C) for a specified time. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) to ensure the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the crude 7-nitroisoquinoline by filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove isomeric impurities.
Protocol 2: Reduction of 7-Nitroisoquinoline to this compound via Catalytic Hydrogenation
Safety Note: This procedure involves hydrogen gas and a pyrophoric catalyst. It must be performed by trained personnel in an appropriate high-pressure laboratory with all necessary safety precautions in place.
-
Catalyst Slurry: In a suitable hydrogenation reactor, suspend palladium on carbon (typically 5-10 wt%) in a solvent such as ethanol or methanol.
-
Substrate Addition: Add the 7-nitroisoquinoline to the reactor.
-
Inerting the Reactor: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (this will depend on the specific reactor and safety limits). Stir the mixture vigorously at a controlled temperature (e.g., room temperature to 50 °C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots using a suitable method (e.g., HPLC or TLC).
-
Work-up: Once the reaction is complete, depressurize the reactor and purge it again with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and handled with extreme care.
-
Salt Formation and Isolation: To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) to precipitate the Isoquinolin-7-amine as its dihydrochloride salt. Collect the solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that these values are illustrative and can vary based on the specific reaction scale and conditions.
| Step | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| Nitration | Isoquinoline, HNO₃, H₂SO₄ | 0 - 10 | 2 - 4 | 60 - 75 | >95 (after recrystallization) |
| Reduction (Catalytic Hydrogenation) | 7-Nitroisoquinoline, H₂, Pd/C | 25 - 50 | 4 - 12 | 85 - 95 | >98 |
| Reduction (Chemical) | 7-Nitroisoquinoline, SnCl₂·2H₂O, HCl | 60 - 80 | 3 - 6 | 70 - 85 | >97 |
Troubleshooting Guides
Troubleshooting the Nitration of Isoquinoline
Caption: Troubleshooting guide for the nitration of isoquinoline.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction closely using TLC or HPLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature (with caution). |
| Product loss during work-up. | Ensure the reaction mixture is poured onto a sufficient amount of ice to cause complete precipitation. Wash the crude product thoroughly but with ice-cold water to minimize dissolution. | |
| High Levels of Isomeric Impurities | Poor regioselectivity due to temperature fluctuations. | Maintain strict temperature control, ideally between 0-5 °C, throughout the addition of the nitrating agent.[1] |
| Addition of nitrating agent was too fast. | Add the nitrating mixture slowly and subsurface if possible to ensure rapid mixing and heat dissipation. | |
| Runaway Reaction / Uncontrolled Exotherm | Inefficient cooling or stirring. | Ensure the cooling bath is adequate for the scale of the reaction and that stirring is vigorous enough to ensure uniform temperature throughout the reaction mixture. |
| Reagents added too quickly. | The rate of addition of the nitrating agent should be carefully controlled and tied to the internal temperature of the reaction. |
Troubleshooting the Catalytic Hydrogenation of 7-Nitroisoquinoline
Caption: Troubleshooting guide for the catalytic hydrogenation of 7-nitroisoquinoline.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Stalled Reaction | Catalyst deactivation or poisoning. | Ensure the 7-nitroisoquinoline starting material is of high purity and free from potential catalyst poisons like sulfur compounds. The solvent should also be of appropriate quality. If poisoning is suspected, a fresh batch of catalyst may be required. |
| Insufficient hydrogen pressure or leak in the system. | Check the hydrogenation apparatus for leaks. Ensure the hydrogen cylinder has adequate pressure and that the pressure in the reactor is maintained throughout the reaction. | |
| Poor mixing/mass transfer. | In a three-phase reaction (gas-liquid-solid), efficient stirring is critical. Increase the agitation speed to ensure good contact between the hydrogen, the substrate in solution, and the solid catalyst. | |
| Low Yield | Product adsorbed onto the catalyst. | After filtering off the catalyst, wash the filter cake thoroughly with fresh solvent to recover any adsorbed product. |
| Incomplete precipitation of the dihydrochloride salt. | Ensure that at least two equivalents of hydrochloric acid are added during the salt formation step. Monitor the pH to confirm the solution is sufficiently acidic. | |
| Safety Issues | Catalyst catches fire upon exposure to air. | Used palladium on carbon is pyrophoric. It should never be allowed to dry in the air. Keep the filter cake wet with solvent or water at all times and handle it in an inert atmosphere if possible. Quench the catalyst carefully according to established safety procedures. |
| Hydrogen leak. | Always perform a leak test on the hydrogenation equipment before starting the reaction. Work in a well-ventilated area and use a hydrogen detector. |
References
Technical Support Center: Purification of Isoquinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing stubborn impurities from isoquinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of isoquinoline derivatives.
Problem: My isolated isoquinoline derivative is colored (yellow or brown).
Possible Causes:
-
Oxidation: Exposure to air can lead to the formation of colored oxidation byproducts.
-
Residual Catalysts: Traces of metal catalysts used in the synthesis can cause coloration.
-
Highly Conjugated Impurities: The presence of minor byproducts with extensive chromophores.
-
Starting Material Impurities: If derived from sources like coal tar, colored impurities may be carried through the synthesis.[1][2]
Solutions:
-
Activated Carbon Treatment:
-
Protocol: Dissolve the crude product in a suitable solvent. Add a small amount (typically 1-5% w/w) of activated charcoal. Heat the mixture to boiling for a short period, then perform a hot filtration to remove the charcoal.
-
Tip: Use fluted filter paper to speed up the hot filtration process and prevent premature crystallization in the funnel.
-
-
Recrystallization: A carefully chosen solvent system can leave colored impurities in the mother liquor.
-
Column Chromatography:
-
Normal Phase: Colored, polar impurities may adhere strongly to the silica or alumina, allowing the less polar product to elute.
-
Reversed-Phase: This can be effective for separating the desired product from colored impurities that have different polarities.
-
Problem: I am having difficulty separating my isoquinoline derivative from a structurally similar impurity (e.g., quinoline isomer).
Possible Causes:
-
Similar Polarity: The impurity and the product have very similar polarities, making chromatographic separation challenging.
-
Similar Solubility: Co-crystallization may occur if the impurity has similar solubility characteristics to the product.
-
Azeotrope Formation: In the case of distillation, the impurity may form an azeotrope with the product, preventing separation by boiling point alone.[3]
Solutions:
-
Fractional Crystallization: This technique relies on slight differences in solubility.
-
Protocol: Dissolve the mixture in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly. The less soluble compound will crystallize first. Multiple recrystallization steps may be necessary.[1]
-
Note: It has been reported that isoquinoline can be separated from quinoline by fractional crystallization of their acid sulfates, as isoquinoline is more basic.[1]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Method: This technique offers higher resolution than standard column chromatography and can often separate isomers. A systematic evaluation of different mobile phase compositions and pH can optimize the separation of isoquinoline alkaloids.
-
-
pH-Zone-Refining Countercurrent Chromatography (PZRCCC): This is a specialized liquid-liquid chromatography technique that has proven effective for separating alkaloids with similar structures.
Problem: My yield is very low after recrystallization.
Possible Causes:
-
Inappropriate Solvent Choice: The product may be too soluble in the cold recrystallization solvent.
-
Excessive Solvent Used: Using too much solvent will result in a significant amount of the product remaining in the mother liquor upon cooling.
-
Premature Crystallization: The product may have crystallized during a hot filtration step to remove insoluble impurities.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and lower recovery of the pure compound.
Solutions:
-
Solvent Screening: Test a variety of solvents to find one in which your compound is highly soluble when hot and poorly soluble when cold.
-
Use Minimum Solvent: Add the hot solvent portion-wise to the crude material until it just dissolves.
-
Keep Funnel Hot: During hot filtration, use a heated funnel or pre-heat the funnel with hot solvent to prevent the product from crashing out.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of stubborn impurities in isoquinoline derivatives?
A1: Stubborn impurities can be categorized as follows:
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Process-Related Impurities: These include unreacted starting materials, reagents, residual solvents, and byproducts from the synthetic route.
-
Degradation Impurities: These can form during the reaction or storage, often through oxidation upon exposure to air.
-
Structurally Related Impurities: These include isomers (e.g., quinoline) and other derivatives with similar physical properties to the target compound.
-
Elemental Impurities: Trace amounts of heavy metals from catalysts used in the synthesis can be present.
Q2: Which purification technique is best for achieving very high purity (>99.9%)?
A2: A combination of techniques is often necessary. Distillation can significantly increase purity, for example, from 70% to 95%.[3] However, to achieve purities greater than 99.9%, multi-step recrystallization is often employed.[3] A patented method involving repeated crystallization has been shown to achieve a purity of ≥99.9% with a sulfur compound removal rate of ≥99%.
Q3: How can I remove residual metal catalysts from my reaction?
A3:
-
Column Chromatography: Polar metal residues will often bind strongly to silica or alumina.
-
Acid/Base Washing: If your product is stable, an aqueous acid wash can remove basic metal residues, or a base wash can remove acidic metal residues.
-
Chelating Agents: In some cases, washing with a solution of a chelating agent like EDTA can help to sequester and remove metal ions.
Q4: My compound is acid-sensitive. How should I perform column chromatography on silica gel?
A4: Silica gel is acidic and can degrade acid-sensitive compounds. To mitigate this, you can use a deactivated silica gel.
-
Deactivation Protocol: Prepare your silica gel slurry in a solvent system containing 1-3% triethylamine. This will neutralize the acidic sites on the silica surface. You can then run the column with this solvent system or switch to your desired eluent after packing.
Q5: What is a good starting point for choosing a recrystallization solvent?
A5: A good recrystallization solvent is one in which your compound of interest is highly soluble at elevated temperatures and poorly soluble at room temperature or below. The impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent. A common approach is to test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes) at room and elevated temperatures.
Data Presentation
Table 1: Reported Purification Efficiencies for Isoquinoline
| Purification Method | Starting Material/Impurity | Initial Purity | Final Purity | Yield | Notes |
| Distillation | Isoquinoline-rich fraction from crude quinoline | ~70% | Up to 95% | - | Purity is often limited by the presence of azeotropes.[3] |
| Double Distillation | Residual oil from quinoline production | Not specified | >98% | 76.9% | A practical method for large-scale purification.[4] |
| Multi-step Crystallization | Tar-based isoquinoline | Not specified | ≥99.9% | 62% | Utilizes trialkylamines as solvents.[3] |
| Crystallization (Patented Method) | Tar-based isoquinoline with sulfur compounds | Not specified | ≥99.9% | - | Also achieves a sulfur compound removal rate of ≥99%. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude isoquinoline derivative. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Using thin-layer chromatography (TLC), find a solvent system (eluent) that gives your desired compound a retention factor (Rf) of approximately 0.25-0.35.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing the solvent to drain.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.
-
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Combine the fractions that contain your pure product and evaporate the solvent to obtain the purified isoquinoline derivative.
Visualizations
Caption: A general experimental workflow for the purification of isoquinoline derivatives.
Caption: A logical troubleshooting diagram for purifying isoquinoline derivatives.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Halo-isoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving halo-isoquinolines.
Frequently Asked Questions (FAQs)
1. What is a typical catalyst loading range for cross-coupling reactions with halo-isoquinolines?
For many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, a typical starting point for catalyst loading is in the range of 0.5–2.5 mol%.[1] However, with optimized conditions and highly active catalyst systems, loadings can often be significantly reduced. For instance, in some Suzuki-Miyaura reactions of aryl chlorides, catalyst loadings as low as 50 ppm have been successfully employed.[2] For Buchwald-Hartwig aminations, catalyst loadings can be as low as 10 ppm for certain substrates.[2] It is crucial to perform optimization studies for each specific halo-isoquinoline substrate and coupling partner to determine the optimal catalyst loading that balances reaction efficiency with cost and potential metal contamination of the product.
2. How does the choice of ligand influence the optimal catalyst loading?
The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[3] Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often effective in promoting the coupling of challenging substrates like heteroaryl chlorides at low catalyst loadings.[4] The use of bidentate phosphine ligands like BINAP and DPPF has been shown to improve reaction rates and yields compared to first-generation catalysts. For instance, in a kilogram-scale Buchwald-Hartwig amination of 6-bromoisoquinoline-1-carbonitrile, a combination of Pd(dba)₂ and BINAP was found to be highly effective. The choice of ligand can significantly impact the stability of the active catalytic species, thereby influencing the required catalyst loading.
3. What are the common signs of catalyst deactivation or decomposition in reactions with halo-isoquinolines?
Common signs of catalyst deactivation or decomposition include:
-
Stalled or incomplete reaction: The reaction fails to proceed to completion despite extended reaction times.
-
Formation of palladium black: A black precipitate of elemental palladium indicates catalyst decomposition. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio.
-
Low yields and formation of side products: Inefficient catalysis can lead to the formation of byproducts such as homocoupled products or hydrodehalogenation of the starting material.[5]
-
Inconsistent results: Poor reproducibility between batches can be a sign of catalyst instability.
The nitrogen atom in the isoquinoline ring can potentially coordinate to the palladium center and act as a catalyst poison.[6] This can be mitigated by using appropriate ligands that shield the metal center or by carefully selecting reaction conditions.
4. Can the palladium catalyst be recycled in cross-coupling reactions with halo-isoquinolines?
While homogeneous palladium catalysts are generally not recycled in small-scale laboratory settings, the development of heterogeneous catalysts offers the potential for catalyst recovery and reuse. For some Suzuki-Miyaura reactions, palladium supported on various materials has been shown to be reusable for multiple cycles with minimal loss of activity. However, leaching of palladium from the support into the reaction mixture can still be a concern and needs to be carefully evaluated. For pharmaceutical applications, minimizing palladium levels in the final product is a critical consideration.
Troubleshooting Guides
This section provides guidance on common issues encountered during cross-coupling reactions with halo-isoquinolines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: The palladium precatalyst was not properly activated, or the active catalyst has decomposed. | - Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the reaction setup and duration.[7] \n- Use freshly opened or properly stored reagents and solvents. \n- Consider using a more stable precatalyst. |
| Catalyst Poisoning: The nitrogen atom of the isoquinoline is inhibiting the catalyst. | - Increase the ligand-to-palladium ratio. \n- Use bulkier ligands that can shield the palladium center. \n- Screen different types of ligands (e.g., N-heterocyclic carbenes). | |
| Incorrect Reaction Conditions: The temperature, solvent, or base is not optimal for the specific substrate combination. | - Perform a systematic optimization of reaction parameters (temperature, solvent, base, and concentration). \n- Consult literature for similar substrates to find established conditions. | |
| Poor Substrate Quality: Impurities in the halo-isoquinoline or coupling partner can interfere with the reaction. | - Purify the starting materials before use. Ensure the boronic acid is free of boronic anhydride. | |
| Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) | Suboptimal Ligand or Base: The chosen ligand or base may promote undesired side reactions. | - Screen a panel of ligands to identify one that favors the desired cross-coupling pathway. \n- Use a weaker or stronger base as needed. For example, using a weaker base can sometimes suppress hydrodehalogenation. |
| Presence of Oxygen: Trace amounts of oxygen can lead to the homocoupling of boronic acids.[5] | - Thoroughly degas all solvents and reagents before use. \n- Maintain a positive pressure of inert gas during the reaction. | |
| Slow Reaction Rate | Low Catalyst Loading: The amount of catalyst may be insufficient for an efficient reaction rate. | - Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%). |
| Low Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | - Gradually increase the reaction temperature while monitoring for catalyst decomposition. | |
| Sterically Hindered Substrates: Bulky groups on the halo-isoquinoline or coupling partner can slow down the reaction. | - Use a catalyst system known to be effective for hindered substrates, often involving bulky, electron-rich ligands. |
Data Presentation: Catalyst Loading for Cross-Coupling Reactions
The following tables summarize typical catalyst loading and conditions for various palladium-catalyzed cross-coupling reactions. Note that these are starting points, and optimization is often necessary for specific halo-isoquinoline substrates.
Table 1: Suzuki-Miyaura Coupling
| Halo-isoquinoline | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Reference |
| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 0.5 - 2 | [8] |
| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 1 - 3 | |
| Aryl Iodide | Arylboronic Acid | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 1 - 2 | |
| 1-Chloroisoquinoline | Phenylboronic Acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 1 |
Table 2: Buchwald-Hartwig Amination
| Halo-isoquinoline | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Reference |
| 6-Bromoisoquinoline-1-carbonitrile | Primary Amine | Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | 65 | 1 | |
| Aryl Bromide | Secondary Amine | Pd(OAc)₂ | Xantphos | NaOt-Bu | Toluene | 110 | 0.5 - 1 | |
| Aryl Chloride | Aniline | Pd₂(dba)₃ | BrettPhos | LHMDS | Dioxane | 100 | 1 - 2 |
Table 3: Sonogashira Coupling
| Halo-isoquinoline | Alkyne | Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Reference |
| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | RT | 0.0002 - 1 | [9] |
| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ | SPhos | CuI | K₂CO₃ | DMF | 80 | 1 - 2 |
Table 4: Heck Reaction
| Halo-isoquinoline | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Reference |
| Aryl Iodide | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 1 | [10] |
| Aryl Bromide | Acrylate | PdCl₂ | None | K₂CO₃ | NMP | 100 | 6 | [5] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 1-Chloroisoquinoline with Phenylboronic Acid
This protocol is a general guideline and may require optimization for different substrates.
Reagents and Equipment:
-
1-Chloroisoquinoline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-chloroisoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.01 equiv, 1 mol%) and SPhos (0.02 equiv, 2 mol%) in a small amount of anhydrous toluene.
-
Addition of Reagents: Add the catalyst premix to the Schlenk flask containing the substrates and base.
-
Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) to the reaction mixture. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for optimizing cross-coupling reactions.
Caption: Troubleshooting decision tree for cross-coupling.
References
- 1. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Refinement of workup procedures for aminoisoquinoline compounds
Technical Support Center: Aminoisoquinoline Compound Workup
Welcome to the technical support center for the refinement of workup procedures for aminoisoquinoline compounds. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aminoisoquinoline product shows poor extraction efficiency from the aqueous layer into the organic solvent. What can I do?
A1: This is a common issue, often related to the pH of the aqueous layer and the polarity of the organic solvent. The basic amino group on the isoquinoline ring can become protonated in acidic or neutral solutions, forming a salt that is more soluble in water than in common organic solvents.
Troubleshooting Steps:
-
Adjust the pH: Before extraction, basify the aqueous layer to a pH of 9-11 using a suitable base (e.g., sodium carbonate, sodium bicarbonate, or a dilute sodium hydroxide solution). This deprotonates the ammonium salt, rendering the aminoisoquinoline compound more soluble in organic solvents.
-
Choose an Appropriate Solvent: If pH adjustment is insufficient, consider using a more polar organic solvent. Dichloromethane (DCM) or a mixture of DCM and methanol can be effective. However, be aware that more polar solvents may also extract more impurities.
-
Salting Out: Increase the ionic strength of the aqueous phase by adding a neutral salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), until saturation. This can decrease the solubility of the organic compound in the aqueous layer, driving it into the organic phase.
-
Perform Multiple Extractions: Instead of one large volume extraction, perform three to five extractions with smaller volumes of the organic solvent. This is a more efficient method for recovering the product.
Q2: I'm observing significant product loss or degradation during column chromatography. How can I improve my purification?
A2: Product loss on a silica gel column is often due to the acidic nature of standard silica, which can strongly adsorb or even degrade basic compounds like aminoisoquinolines.[1]
Troubleshooting Steps:
-
Deactivate the Silica:
-
Amine Additive: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (usually 0.1-1% v/v), to your mobile phase (eluent).[1] This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption and tailing of your compound.
-
Pre-treatment: Prepare a slurry of the silica gel in the eluent containing the amine additive before packing the column.
-
-
Use an Alternative Stationary Phase:
-
Optimize the Solvent System: Use a solvent system that provides good separation on TLC. A common gradient for these compounds is from dichloromethane (DCM) to DCM/methanol.
Q3: My purified aminoisoquinoline compound has low solubility in common solvents for biological assays (like DMSO or aqueous buffers). What are my options?
A3: Low solubility is a frequent challenge with planar aromatic compounds.[3][4] It can affect the accuracy of biological assays and subsequent studies.
Troubleshooting Steps:
-
Salt Formation: Convert the aminoisoquinoline into a more soluble salt form.[5] Reacting the purified free base with an acid (e.g., hydrochloric, sulfuric, tartaric, or citric acid) can produce a salt with significantly improved aqueous solubility.[5]
-
Co-solvents and Formulation: For in vitro assays, explore different solvent systems. While DMSO is common, its concentration can sometimes be limited due to cellular toxicity.[6] Experiment with co-solvents or formulation aids, but always run proper vehicle controls in your assays.
-
Sonication: Applying ultrasonic waves can help dissolve stubborn compounds, but be cautious as it can sometimes lead to the formation of supersaturated solutions that may precipitate over time.[3]
-
pH Adjustment: The solubility of aminoisoquinolines is highly pH-dependent. For assays, ensure the buffer pH is in a range where your compound is soluble and stable.[7]
Illustrative Solubility Data The following table provides a general comparison of solubility for a hypothetical aminoisoquinoline in different forms and conditions. Actual values are compound-specific.
| Compound Form | Solvent/Medium | Typical Solubility Range | Notes |
| Free Base | Water (pH 7.4) | Very Low (< 10 µg/mL) | Limited by lipophilic character.[8] |
| Free Base | DMSO | Moderate to High | Often used for stock solutions.[3] |
| HCl Salt | Aqueous Buffer (pH 7.4) | Moderate to High | Protonation of the amine increases aqueous solubility. |
| Free Base | 1-Octanol | High | Reflects the lipophilic nature of the compound.[7] |
Experimental Protocols
Protocol 1: General Procedure for Basic Liquid-Liquid Extraction
Objective: To extract a basic aminoisoquinoline compound from an aqueous reaction mixture.
Materials:
-
Crude reaction mixture (aqueous)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
Procedure:
-
Transfer the aqueous reaction mixture to a separatory funnel.
-
Slowly add 1 M NaOH or saturated NaHCO₃ solution while monitoring the pH with pH paper or a pH meter. Continue adding until the pH of the aqueous layer is between 9 and 11.
-
Add a volume of the organic solvent (e.g., DCM) to the separatory funnel.
-
Stopper the funnel and gently swirl the mixture to prevent emulsion formation.[9] Then, shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate completely.
-
Drain the lower organic layer (if using DCM) into a clean Erlenmeyer flask. If using a less dense solvent like EtOAc, the organic layer will be on top.
-
Repeat the extraction (steps 3-6) two more times with fresh organic solvent.
-
Combine all organic extracts.
-
Wash the combined organic layer with saturated brine solution to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter or decant the solvent.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.
Protocol 2: Purification by Column Chromatography with a Basic Modifier
Objective: To purify a crude aminoisoquinoline product using silica gel column chromatography.
Materials:
-
Crude aminoisoquinoline product
-
Silica gel (for flash chromatography)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Triethylamine (TEA)
-
TLC plates, column, flasks, and other standard chromatography equipment
Procedure:
-
Develop a Solvent System: Use Thin-Layer Chromatography (TLC) to find a suitable eluent. A good starting point is a mixture of DCM and MeOH. Add ~0.5% TEA to the TLC solvent jar. Aim for an Rf value of 0.2-0.3 for your product.
-
Prepare the Eluent: Prepare a bulk solution of your chosen starting eluent (e.g., 99:1 DCM/MeOH) and add 0.5% TEA by volume.
-
Pack the Column: Pack the chromatography column with silica gel using the prepared eluent (wet packing is common).[10] Ensure the silica bed is well-compacted and free of cracks.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or DCM). If the compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elute the Column: Begin elution with your starting solvent system. Collect fractions and monitor them by TLC. You can gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH) to elute more polar compounds.
-
Isolate the Product: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure. The residual TEA will also be removed as it is volatile.
Visualizations
Below are diagrams illustrating key workflows for troubleshooting and understanding the processes involved in aminoisoquinoline workup.
Caption: Troubleshooting workflow for aminoisoquinoline workup.
Caption: pH-dependent equilibrium of aminoisoquinolines.
References
- 1. biotage.com [biotage.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
Addressing inconsistent results in biological assays with isoquinoline compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results when working with isoquinoline compounds in biological assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with isoquinoline compounds in a question-and-answer format.
Q1: My assay results with an isoquinoline compound are highly variable between replicates. What are the common causes and how can I troubleshoot this?
Inconsistent results with isoquinoline compounds often stem from several key factors: poor solubility and aggregation, interference with assay detection methods, compound instability, and general experimental variability.
To troubleshoot, consider the following steps in a logical progression:
Caption: Troubleshooting workflow for inconsistent assay results.
Q2: How can I determine if my isoquinoline compound is aggregating in the assay buffer?
Compound aggregation is a frequent cause of non-specific assay inhibition and variability. Several methods can be used to detect aggregation:
-
Dynamic Light Scattering (DLS): This technique measures the size of particles in a solution. The presence of large particles can indicate compound aggregation.[1][2]
-
Enzyme Concentration Titration: For enzyme-based assays, the IC50 value of an aggregating inhibitor will often increase linearly with the enzyme concentration. In contrast, a true inhibitor's IC50 should be independent of the enzyme concentration.[1]
-
Visual Inspection: High concentrations of some aggregates can be observed as turbidity or precipitate in the assay wells.
Q3: My isoquinoline compound is soluble in DMSO, but I still see inconsistent results. What could be the problem?
While many organic compounds are soluble in 100% DMSO, they can precipitate when diluted into aqueous assay buffers. This is a common issue leading to variability.[3]
Troubleshooting Steps:
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay (typically ≤1%).
-
Pre-dilution optimization: Instead of a single large dilution, perform serial dilutions in a mixed DMSO/buffer system.
-
Solubility Assessment in Final Buffer: Use techniques like Nephelometry or DLS to determine the solubility of your compound directly in the final assay buffer.
Q4: I am using a fluorescence-based assay. Could my isoquinoline compound be interfering with the signal?
Yes, many isoquinoline derivatives exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays, leading to false positives or negatives.[4][5] This interference can manifest as autofluorescence or quenching of the assay signal.[5][6]
How to Check for Fluorescence Interference:
Run a control experiment with your compound in the assay buffer without the other assay components (e.g., enzymes, detection reagents). Measure the fluorescence at the same excitation and emission wavelengths used in your assay. A significant signal indicates intrinsic fluorescence.[5][7]
Frequently Asked Questions (FAQs)
Solubility and Aggregation
-
Q: What is a good starting solvent for isoquinoline compounds?
-
A: Dimethyl sulfoxide (DMSO) is a common starting solvent due to its ability to dissolve a wide range of organic molecules. However, always check the compound's certificate of analysis for specific solubility information.[3]
-
-
Q: How can I improve the solubility of my isoquinoline compound in aqueous buffers?
-
A: Several strategies can be employed:
-
pH adjustment: The basicity of the isoquinoline nitrogen means that solubility can often be improved by lowering the pH of the buffer.
-
Use of co-solvents: Small amounts of organic solvents like ethanol or polyethylene glycol (PEG) can sometimes improve solubility.
-
Formulation with excipients: For in vivo studies, formulation with cyclodextrins or other carriers can enhance solubility.[8]
-
-
Assay Interference
-
Q: How can I correct for fluorescence interference from my isoquinoline compound?
-
A: You can run a parallel "artifact" plate where the compound is added to the buffer and the detection agent, but the biological target is omitted. The signal from this plate can then be subtracted from the signal of the main assay plate on a well-by-well basis.[7]
-
-
Q: Can isoquinoline compounds interfere with absorbance-based assays?
-
A: Yes, colored isoquinoline derivatives can absorb light at the wavelength used for detection, leading to inaccurate results. A similar background subtraction method as described for fluorescence can be used to correct for this.[5]
-
Off-Target Effects
-
Q: My isoquinoline compound, a kinase inhibitor, shows activity in a cell-based assay but not in my primary biochemical assay. Why?
-
A: This could be due to off-target effects. Many kinase inhibitors can interact with multiple kinases.[9] Your compound might be inhibiting a different kinase in the cell that produces a similar downstream effect to the one you are targeting. It is crucial to profile your compound against a panel of kinases to assess its selectivity.
-
-
Q: How do I distinguish between on-target and off-target effects?
-
A: This is a significant challenge in drug discovery. A combination of approaches is needed:
-
Selectivity profiling: Test your compound against a broad panel of related targets.
-
Use of structural analogs: Synthesize and test closely related analogs of your compound. A clear structure-activity relationship (SAR) for your primary target suggests on-target activity.[10][11][12][13]
-
Target engagement assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that your compound is binding to the intended target in cells.
-
Knockdown/knockout models: Test your compound in cell lines where your target has been genetically removed. If the compound is still active, it is likely due to off-target effects.
-
-
Data Presentation
Table 1: Solubility of Selected Isoquinoline Alkaloids
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Berberine Chloride | Water | ~20 | 25 | [General Knowledge] |
| Berberine Chloride | Ethanol | ~10 | 25 | [General Knowledge] |
| Sanguinarine Chloride | Water | Sparingly soluble | 25 | [General Knowledge] |
| Sanguinarine Chloride | Ethanol | ~5 | 25 | [General Knowledge] |
| Palmatine Chloride | Water | ~50 | 25 | [General Knowledge] |
| Palmatine Chloride | Ethanol | ~2 | 25 | [General Knowledge] |
Note: Solubility data can vary depending on the specific salt form and purity of the compound.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare your isoquinoline compound stock solution in 100% DMSO.
-
Dilute the stock solution to the final assay concentration in the exact same buffer used for your biological assay. Ensure the final DMSO concentration is also matched.
-
Prepare a buffer-only control with the same final DMSO concentration.
-
-
DLS Measurement:
-
Filter all solutions through a 0.22 µm filter to remove dust and other contaminants.
-
Transfer the solutions to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the size distribution of particles in your sample. The presence of particles with a hydrodynamic radius significantly larger than a few nanometers (e.g., >100 nm) is indicative of compound aggregation.[1][2] Compare the results to the buffer-only control, which should show no significant particle population.
-
Caption: Workflow for detecting compound aggregation using DLS.
Protocol 2: Correcting for Intrinsic Compound Fluorescence
-
Plate Setup:
-
Prepare two identical microplates: a "Test Plate" and an "Artifact Plate".
-
On the Test Plate, set up your assay as usual, including your isoquinoline compound titrations, positive and negative controls.
-
On the Artifact Plate, add the same concentrations of your isoquinoline compound to the corresponding wells containing only the assay buffer and the fluorescent detection reagent. Do not add the enzyme or cellular components to the Artifact Plate.
-
-
Incubation and Reading:
-
Incubate both plates under the same conditions (time and temperature).
-
Read the fluorescence on both plates using the same instrument settings.
-
-
Data Correction:
-
For each well containing a test compound, subtract the fluorescence reading from the corresponding well on the Artifact Plate from the reading on the Test Plate.
-
Corrected Signal = (Signal from Test Plate) - (Signal from Artifact Plate)
-
Use the corrected signal for your dose-response curve analysis.[7]
-
Signaling Pathways
Diagram 1: Isoquinoline Alkaloids Targeting Cancer Signaling Pathways
Many isoquinoline alkaloids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[14] This diagram illustrates some of the common targets.
Caption: Inhibition of cancer signaling pathways by isoquinolines.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. wyatt.com [wyatt.com]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for enhancing the long-term stability of isoquinoline-based final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of degradation in isoquinoline-based compounds? A1: Common signs of degradation include a change in color, often to yellow or brown, precipitation or cloudiness in solutions, a decrease in potency or purity as measured by analytical techniques like HPLC, and the appearance of new peaks in the chromatogram.[1] Some isoquinoline compounds are hygroscopic and may change their physical state upon moisture absorption.[2]
Q2: What are the primary factors that cause instability in isoquinoline compounds? A2: The stability of isoquinoline compounds is influenced by several environmental factors.[3] The most common causes of degradation are oxidation, hydrolysis (especially for derivatives with ester or amide groups), and exposure to light (photodegradation).[4][5] Temperature is also a critical factor, as it can accelerate the rate of all chemical degradation reactions.[6] The pH of a solution can significantly affect the stability of the compound.[7]
Q3: What general strategies can be employed to enhance the stability of these compounds? A3: Several strategies can enhance stability. These include optimizing the formulation by adjusting the pH with buffering agents, adding antioxidants to prevent oxidative degradation, and protecting the compound from light using amber vials or light-resistant packaging.[6][8] For moisture-sensitive compounds, desiccants can be included in the packaging.[7] In some cases, converting the compound to a more stable salt form or using advanced techniques like lyophilization (freeze-drying) can significantly improve shelf-life.[6][7]
Q4: How can I determine the specific degradation pathway affecting my compound? A4: Forced degradation (or stress testing) studies are the most effective way to identify potential degradation pathways.[9] These studies involve intentionally exposing the compound to harsh conditions such as strong acids, bases, oxidizing agents, high heat, and intense light to accelerate degradation.[10][11] By analyzing the resulting degradation products, you can understand the compound's intrinsic stability and develop stability-indicating analytical methods.[9]
Troubleshooting Guide
Problem 1: My solid isoquinoline compound is turning yellow during storage.
-
Question: Why is my compound changing color, and what can I do to prevent it?
-
Answer: A yellow discoloration is often a sign of oxidation or photodecomposition.[1] The isoquinoline ring system can be susceptible to oxidation, which is often accelerated by light and heat.
-
Immediate Actions:
-
Protect from Light: Store the compound in amber glass vials or other light-blocking containers.[6]
-
Control Temperature: Store at the recommended temperature, which may include refrigeration or freezing, to slow down the reaction rate.[6]
-
Inert Atmosphere: For highly sensitive compounds, consider packaging under an inert gas like nitrogen or argon to displace oxygen.[7]
-
-
Long-Term Solution: Evaluate the addition of an antioxidant to the formulation if the compound is intended for a solution-based product.
-
Problem 2: I am observing precipitation or a decrease in concentration in my liquid formulation.
-
Question: What is causing the precipitation in my solution, and how can I improve its solubility and stability?
-
Answer: Precipitation can be caused by several factors, including poor intrinsic solubility, a change in pH, or the formation of an insoluble degradation product.
-
Immediate Actions:
-
Check pH: Measure the pH of the solution. Isoquinoline compounds are basic, and their solubility is often pH-dependent.[2][12] A shift in pH could cause the free base to precipitate.
-
Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the original compound or a degradant.
-
-
Long-Term Solutions:
-
Buffering System: Incorporate a suitable buffering agent (e.g., citrate, phosphate) to maintain the optimal pH for solubility and stability.[7]
-
Co-solvents: Consider the use of co-solvents or solubilizing agents in the formulation.
-
Salt Formation: Investigate the possibility of forming a different, more soluble salt of the isoquinoline compound.[7]
-
-
Problem 3: HPLC analysis shows the appearance of new peaks and a loss of the main compound over time.
-
Question: My compound is degrading in solution. How do I identify the cause and select an appropriate stabilizer?
-
Answer: The appearance of new peaks confirms chemical degradation. The nature of the degradation (hydrolysis, oxidation, etc.) will dictate the best stabilization strategy.
-
Troubleshooting Workflow:
-
Perform Forced Degradation: Conduct a forced degradation study (see Protocol 1) to identify which stress conditions (acid/base, oxidation, light, heat) cause similar degradation peaks.
-
Identify Degradation Pathway:
-
If degradation is highest in acidic or basic conditions, it is likely hydrolysis . Focus on pH control and buffering.
-
If degradation is highest with an oxidizing agent (e.g., H₂O₂), it is oxidation . Focus on adding antioxidants (e.g., ascorbic acid, BHT) and using inert atmosphere packaging.[8]
-
If degradation is highest under light exposure, it is photodegradation . Focus on light-protective packaging.[6]
-
-
Select Stabilizers: Based on the identified pathway, select appropriate excipients. Chelating agents like EDTA can also be used to stabilize compounds by sequestering metal ions that can catalyze oxidation.[7]
-
-
Quantitative Data Summary
Forced degradation studies provide quantitative data on a compound's stability profile. The table below shows representative data for a hypothetical isoquinoline-based drug, summarizing the percentage of degradation under various stress conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation of API | Major Degradants Formed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | Degradant A, Degradant B |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 21.5% | Degradant A, Degradant C |
| Oxidation | 3% H₂O₂ | 4 hours | 25°C | 18.8% | Degradant D |
| Thermal | Solid State | 48 hours | 80°C | 5.5% | Minor Degradant E |
| Photolytic | Solid State (ICH Q1B) | 7 days | 25°C | 12.1% | Degradant F |
This data is illustrative. Actual degradation will vary based on the specific molecular structure.[13][14]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the intrinsic stability of an isoquinoline compound and its potential degradation pathways.[9]
Materials:
-
Isoquinoline-based compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
-
HPLC system with a UV or Mass Spec detector
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).[13]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a vial and store it in an oven at 80°C for 48 hours. Also, prepare a solution and keep it at 60°C. Sample at intervals for analysis.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[13] Keep a control sample wrapped in aluminum foil for comparison.
-
Analysis: Analyze all stressed and control samples by a suitable stability-indicating HPLC method. Calculate the percentage of degradation and characterize any significant degradation products.
Protocol 2: pH-Stability Profile Generation
Objective: To determine the pH at which the isoquinoline compound exhibits maximum stability in a solution.
Materials:
-
Isoquinoline-based compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC system
Methodology:
-
Sample Preparation: Prepare a series of solutions of the compound (e.g., at 0.1 mg/mL) in each of the different pH buffers.
-
Incubation: Store these solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation. Protect all samples from light.
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each pH solution and analyze it by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs).
-
pH-Rate Profile: Plot the log(k_obs) versus pH. The pH at which the rate constant is lowest is the pH of maximum stability for the compound.
Visualizations
Caption: A potential oxidative degradation pathway for an isoquinoline compound.
Caption: Experimental workflow for a forced degradation (stress testing) study.
Caption: Decision tree for selecting an appropriate stabilization strategy.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. prescouter.com [prescouter.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced degradation studies: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. sgs.com [sgs.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Isoquinolin-7-amine and Other Aminoisoquinolines for Researchers
For Immediate Publication
In the landscape of heterocyclic chemistry and drug development, aminoisoquinolines serve as pivotal structural motifs. Their reactivity dictates their utility in synthesizing a vast array of biologically active compounds. This guide offers a detailed comparison of the reactivity of isoquinolin-7-amine against its isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.
Executive Summary
The reactivity of aminoisoquinolines is fundamentally governed by the position of the amino group on the isoquinoline scaffold. This positioning influences the electron density of both the benzene and pyridine rings, thereby affecting the molecule's basicity, nucleophilicity, and susceptibility to electrophilic and nucleophilic attack. While a complete set of comparative kinetic data is not available in the literature, a thorough analysis of experimental pKa values provides a strong foundation for understanding and predicting the relative reactivity of these isomers.
Based on available data, the basicity, and by extension, the general nucleophilic reactivity of aminoisoquinolines, is significantly influenced by the location of the amino substituent. Aminoisoquinolines with the amino group on the pyridine ring (e.g., 1-aminoisoquinoline) tend to be more basic than those with the substituent on the benzene ring. Among the isomers with the amino group on the carbocyclic ring, subtle electronic effects dictate their relative basicity and reactivity.
Data Presentation: A Comparative Analysis of Basicity
The acid dissociation constant (pKa) of the conjugate acid of an amine is a direct measure of its basicity. A higher pKa value corresponds to a stronger base and generally a more potent nucleophile. The following table summarizes the available experimental pKa values for various aminoisoquinoline isomers.
| Compound | Position of Amino Group | pKa | Reference |
| 1-Aminoisoquinoline | 1 | 7.27 | [1] |
| 3-Aminoisoquinoline | 3 | 4.99 | [1] |
| 4-Aminoisoquinoline | 4 | 6.29 | [1] |
| 5-Aminoisoquinoline | 5 | 5.48 (Predicted) | [2] |
| 6-Amino-1,3-dimethylisoquinoline | 6 | 6.74 | [1] |
| Isoquinolin-7-amine | 7 | 6.28 (for 7-CH3-1-N(CH3)2 derivative) | [1] |
| 8-Aminoisoquinoline | 8 | Not explicitly found |
Note: The pKa value for the 6- and 7-aminoisoquinolines are for substituted derivatives, which will influence the basicity. However, they provide a valuable approximation of the electronic environment at these positions.
From this data, a clear trend emerges: 1-Aminoisoquinoline is the strongest base among the isomers with experimentally determined pKa values. This is attributed to the direct conjugation of the amino group's lone pair with the electron-withdrawing nitrogen atom of the pyridine ring, which stabilizes the protonated form. Conversely, 3-aminoisoquinoline is a significantly weaker base, a phenomenon explained by the lower contribution of resonance structures that delocalize the positive charge after protonation[3]. The aminoisoquinolines with the substituent on the benzene ring (positions 4, 5, 6, and 7) exhibit intermediate basicity.
Reactivity in Key Chemical Transformations
The differences in basicity and electron distribution among the aminoisoquinoline isomers translate directly to their reactivity in common chemical transformations.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on the isoquinoline ring system preferentially occurs on the electron-rich benzene ring, at positions 5 and 8. The amino group is a strong activating group and is ortho-, para-directing. Therefore, the position of the amino group will dictate the regioselectivity and rate of EAS reactions.
-
Isoquinolin-7-amine : The amino group at the 7-position will strongly activate the ring towards electrophilic attack. It will direct incoming electrophiles to the ortho positions (6 and 8).
-
Other Aminoisoquinolines :
-
5-Aminoisoquinoline : Will direct electrophiles to the ortho-position (6) and the para-position (not applicable within the same ring). Attack at position 4 is also possible.
-
8-Aminoisoquinoline : Will direct electrophiles to the ortho-position (7).
-
6-Aminoisoquinoline : Will direct electrophiles to the ortho-positions (5 and 7).
-
1- and 3-Aminoisoquinoline : The amino group on the pyridine ring makes this ring highly electron-rich. However, under acidic conditions required for many EAS reactions, the pyridine nitrogen will be protonated, strongly deactivating the entire ring system to electrophilic attack.
-
The relative rates of EAS will generally follow the order of the activating effect of the amino group, which is correlated with the electron-donating ability. While direct kinetic comparisons are lacking, it is expected that isomers with the amino group on the benzene ring will be significantly more reactive towards EAS than those with the amino group on the pyridine ring, especially under acidic conditions.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) on isoquinoline typically occurs on the electron-deficient pyridine ring, at positions 1 and 3. The presence of an amino group can influence the reactivity towards nucleophiles.
-
Isoquinolin-7-amine : The amino group at the 7-position has a relatively small electronic effect on the pyridine ring and is not expected to significantly alter the inherent reactivity of positions 1 and 3 towards nucleophiles.
-
Other Aminoisoquinolines :
-
1- and 3-Aminoisoquinoline : These isomers are themselves the products of nucleophilic substitution (e.g., Chichibabin reaction). The presence of the amino group at these positions makes further nucleophilic substitution at that site unlikely.
-
Aminoisoquinolines with the amino group on the benzene ring : Similar to isoquinolin-7-amine, these are not expected to have a dramatic impact on the reactivity of the pyridine ring towards nucleophiles, although subtle long-range electronic effects may exist.
-
Nucleophilicity of the Amino Group
The amino group itself is a nucleophile and can participate in reactions such as acylation, alkylation, and Schiff base formation. The nucleophilicity of the amino group is directly related to its basicity. Therefore, the order of nucleophilicity is expected to follow the order of pKa values.
-
1-Aminoisoquinoline : With the highest pKa, its amino group is the most nucleophilic among the isomers.
-
3-Aminoisoquinoline : Having the lowest pKa, its amino group is the least nucleophilic.
-
Isoquinolin-7-amine and other isomers on the benzene ring : These are expected to have intermediate nucleophilicity.
Experimental Protocols
While a specific protocol for a direct comparative kinetic study is not available in the reviewed literature, a general methodology for determining the relative reactivity of aminoisoquinolines in a reaction like N-acetylation can be proposed.
Proposed Experimental Protocol for Comparing N-Acetylation Rates
Objective: To determine the relative rates of N-acetylation of isoquinolin-7-amine and other aminoisoquinoline isomers.
Materials:
-
Isoquinolin-7-amine
-
1-Aminoisoquinoline
-
3-Aminoisoquinoline
-
4-Aminoisoquinoline
-
5-Aminoisoquinoline
-
6-Aminoisoquinoline
-
8-Aminoisoquinoline
-
Acetic anhydride
-
A suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
An internal standard for chromatographic analysis (e.g., Naphthalene)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of known concentrations for each aminoisoquinoline isomer and the internal standard in the chosen solvent.
-
Reaction Setup: In a series of reaction vessels, place a solution of a specific aminoisoquinoline isomer and the internal standard.
-
Initiation of Reaction: At time t=0, add a standardized solution of acetic anhydride to each reaction vessel.
-
Reaction Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by adding a large volume of a protic solvent like methanol), and analyze the sample using HPLC or GC.
-
Data Analysis: Quantify the concentration of the remaining aminoisoquinoline and the formed N-acetylated product at each time point by comparing their peak areas to that of the internal standard.
-
Kinetic Analysis: Plot the concentration of the reactant versus time to determine the initial reaction rate for each isomer. The relative rates will provide a quantitative comparison of the nucleophilicity of the amino group in each isomer.
Visualizing Reactivity Concepts
Logical Flow for Predicting Aminoisoquinoline Reactivity
The following diagram illustrates the logical workflow for assessing the reactivity of a given aminoisoquinoline isomer.
Caption: Logical workflow for predicting the chemical reactivity of aminoisoquinoline isomers.
General Mechanism for Electrophilic Aromatic Substitution
This diagram outlines the general two-step mechanism for the electrophilic aromatic substitution on the benzene ring of an aminoisoquinoline.
Caption: General mechanism for electrophilic aromatic substitution on aminoisoquinolines.
Conclusion
The reactivity of isoquinolin-7-amine, in comparison to its isomers, is a nuanced subject dictated by the electronic interplay between the amino group and the isoquinoline ring system. While direct kinetic comparisons are an area ripe for further investigation, the analysis of pKa values provides a robust framework for predicting reactivity. 1-Aminoisoquinoline stands out as the most nucleophilic isomer, while 3-aminoisoquinoline is the least. Isoquinolin-7-amine, with its amino group on the benzene ring, exhibits intermediate reactivity and is a valuable substrate for electrophilic aromatic substitution, directing incoming electrophiles to the 6 and 8 positions. This guide provides a foundational understanding to aid researchers in the strategic design of synthetic routes utilizing these versatile building blocks.
References
A Comparative Analysis of the Biological Activities of Isoquinolin-7-amine and 5-aminoisoquinoline
A comprehensive review of current experimental data reveals distinct biological profiles for the structural isomers Isoquinolin-7-amine and 5-aminoisoquinoline. While 5-aminoisoquinoline has been extensively characterized as a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), data on the specific biological activities of Isoquinolin-7-amine remains notably scarce, precluding a direct comparative assessment of their primary functions. This guide synthesizes the available quantitative data, experimental methodologies, and known signaling pathway involvements for both compounds to aid researchers in drug discovery and development.
Executive Summary
Quantitative Biological Activity
The following table summarizes the available quantitative data for the biological activities of 5-aminoisoquinoline. No quantitative data for specific biological targets of Isoquinolin-7-amine could be retrieved from the available literature.
| Compound | Target | Activity | IC50 | Cell Line / Assay Conditions |
| 5-aminoisoquinoline (5-AIQ) | PARP-1 | Inhibition | 240 nM | Semi-purified PARP-1 preparation[1] |
| Triazole-linked 5-aminoisoquinoline derivatives | Histone Deacetylases (HDACs) and Tyrosine Kinases | Inhibition | < 1 µM | MCF-7 breast cancer cells |
Experimental Protocols
PARP-1 Inhibition Assay (for 5-aminoisoquinoline)
The determination of the IC50 value for 5-AIQ against PARP-1 is typically performed using an in vitro enzyme activity assay. A common method involves the following steps:
-
Immobilization of Histone: A 96-well plate is coated with histones, which will serve as the substrate for PARP-1.
-
PARP-1 Reaction: Recombinant PARP-1 enzyme is added to the wells along with the co-factor nicotinamide adenine dinucleotide (NAD+) and the test compound (5-AIQ) at various concentrations.
-
Incubation: The plate is incubated to allow the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation of the histones.
-
Detection: The amount of poly(ADP-ribose) (PAR) produced is quantified using an anti-PAR antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Signal Measurement: A substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.
-
IC50 Calculation: The concentration of 5-AIQ that inhibits 50% of the PARP-1 activity is determined by plotting the signal intensity against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways
5-aminoisoquinoline (5-AIQ) and the PARP-1/NF-κB Signaling Pathway
5-AIQ's primary mechanism of action involves the inhibition of PARP-1. PARP-1 is a key enzyme in the DNA damage response pathway. Upon DNA damage, PARP-1 is activated and synthesizes long chains of poly(ADP-ribose) on itself and other nuclear proteins, recruiting DNA repair machinery. Inhibition of PARP-1 by 5-AIQ can lead to the accumulation of DNA damage, particularly in cancer cells with deficient DNA repair mechanisms, ultimately resulting in apoptosis.
Furthermore, PARP-1 is known to regulate the activity of the transcription factor NF-κB, which plays a central role in inflammation and cell survival. By inhibiting PARP-1, 5-AIQ can down-regulate NF-κB activity, leading to its observed anti-inflammatory, anti-angiogenic, and anti-metastatic effects.
Isoquinolin-7-amine
Due to the lack of specific biological activity data, the signaling pathways modulated by Isoquinolin-7-amine are currently unknown. A patent for 6- and 7-amino isoquinoline compounds suggests potential kinase inhibitory activity, which would implicate a wide range of cellular signaling pathways involved in cell growth, differentiation, and survival. However, without concrete experimental evidence, any depiction of a signaling pathway would be purely speculative.
Conclusion
The comparison between Isoquinolin-7-amine and 5-aminoisoquinoline is currently hampered by a significant lack of biological data for the former. 5-aminoisoquinoline is a well-characterized PARP-1 inhibitor with demonstrated therapeutic potential in oncology and inflammatory diseases. The dearth of information on Isoquinolin-7-amine presents an opportunity for further investigation to elucidate its biological functions and potential as a therapeutic agent. Future research should focus on screening Isoquinolin-7-amine against a panel of biological targets, including kinases as suggested by patent literature, to uncover its pharmacological profile. Such studies are essential to enable a comprehensive and objective comparison with its biologically active isomer, 5-aminoisoquinoline.
References
Cytotoxicity Showdown: A Comparative Guide to Isoquinoline and Quinoline Analogs in Cancer Research
For researchers, scientists, and drug development professionals, the quest for novel and effective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, isoquinoline and quinoline scaffolds have emerged as privileged structures in medicinal chemistry due to their potent cytotoxic activities against a wide range of cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of isoquinoline and quinoline analogs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
At a Glance: Cytotoxicity Profile
Both isoquinoline and quinoline derivatives have demonstrated significant potential as cytotoxic agents. Their planar aromatic structures allow them to intercalate with DNA, inhibit key enzymes involved in cell proliferation, and trigger programmed cell death, or apoptosis. The cytotoxic potency of these analogs is highly dependent on the nature and position of substituents on the core ring structure.
Generally, studies suggest that specific substitutions can dramatically enhance the cytotoxic effects of both scaffolds. For instance, the introduction of bulky aryl groups, electron-withdrawing groups, and amino side chains has been shown to increase cytotoxicity in various cancer cell lines.[1][2] While a direct head-to-head comparison of a wide array of analogs is limited in the literature, available data indicates that both classes of compounds can exhibit cytotoxicity in the low micromolar to nanomolar range. A study exploring various derivatives found that both quinoline and isoquinoline compounds can induce apoptosis, with some isoquinoline derivatives showing potent activity by targeting key proteins in cell death pathways.[3][4]
The biological activity of these isomers can also be influenced by their metabolism. For example, quinoline can be metabolized to a carcinogenic 5,6-epoxide, whereas isoquinoline is less prone to this metabolic activation, which may account for differences in their genotoxic profiles.[5][6]
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of representative isoquinoline and quinoline analogs against various cancer cell lines, as reported in the scientific literature. These values highlight the potent cytotoxic activity of these compounds.
Table 1: Cytotoxicity (IC50) of Selected Isoquinoline Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Sanguinarine | A375 (Melanoma) | 0.11 - 0.54 µg/mL | [7] |
| Chelerythrine | A375 (Melanoma) | 0.14 - 0.46 µg/mL | [7] |
| B01002 | SKOV3 (Ovarian Cancer) | 7.65 µg/mL | [4] |
| C26001 | SKOV3 (Ovarian Cancer) | 11.68 µg/mL | [4] |
| Isoquinoline-1,3,4-trione derivative (6k) | (Caspase-3 inhibition) | 0.04 | [8] |
Table 2: Cytotoxicity (IC50) of Selected Quinoline Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3,4-methylenedioxyphenyl)-6-bromoquinoline (12) | PC3 (Prostate Cancer) | 31.37 | [1] |
| 2-(3,4-methylenedioxyphenyl)-6-chloroquinoline (13) | HeLa (Cervical Cancer) | 8.3 | [1] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 | [2] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/mL | [9] |
| Compound 91b1 | KYSE450 (Esophageal Cancer) | 1.83 µg/mL | [10] |
Signaling Pathways of Cytotoxicity
The primary mechanism by which many isoquinoline and quinoline analogs exert their cytotoxic effects is through the induction of apoptosis. This programmed cell death can be initiated via two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
The extrinsic pathway is activated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.
The intrinsic pathway is triggered by cellular stress and involves the permeabilization of the mitochondrial outer membrane. This leads to the release of cytochrome c, which forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. This complex then activates caspase-9, which subsequently activates executioner caspases. The Bcl-2 family of proteins plays a crucial regulatory role in this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[11][12]
Several studies have shown that quinoline and isoquinoline derivatives can modulate the expression and activity of key proteins in these pathways. For example, some isoquinoline derivatives have been shown to inhibit inhibitor of apoptosis proteins (IAPs), thereby promoting caspase activation and apoptosis.[4] Certain isoquinoline-1,3,4-trione derivatives have been identified as potent and irreversible inhibitors of caspase-3.[8][13][14] Similarly, some quinoline derivatives have been found to trigger apoptosis by activating p53 and modulating the expression of Bcl-2 family proteins.[2]
Below are diagrams illustrating the key signaling pathways involved in the cytotoxic action of these compounds.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed methodologies for two commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is carried out by mitochondrial dehydrogenases and is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (isoquinoline or quinoline analogs) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Culture Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Conclusion
Both isoquinoline and quinoline analogs represent highly promising scaffolds for the development of novel anticancer drugs. Their cytotoxic activity is well-documented and often mediated through the induction of apoptosis. The specific potency of any given analog is intricately linked to its substitution pattern, which dictates its interaction with biological targets. While this guide provides a comparative overview, further direct comparative studies are needed to fully elucidate the nuanced differences in the cytotoxic potential of these two important classes of heterocyclic compounds. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers engaged in the evaluation and development of isoquinoline and quinoline-based cytotoxic agents.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican [mdpi.com]
- 11. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Bcl-2 Family Proteins: What, Where, When? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of 7-Position Substitution in Isoquinoline Scaffolds: A Comparative Analysis of Biological Activity
A deep dive into the structure-activity relationships (SAR) of 7-substituted isoquinolines reveals the critical influence of modifications at this position on their interaction with various biological targets. This guide provides a comparative analysis of 7-substituted isoquinolines as Orexin 1 (OX1) receptor antagonists, Lysophosphatidic Acid Receptor 5 (LPA5) antagonists, and their potential as anticancer agents, supported by experimental data and detailed methodologies.
This analysis synthesizes findings from multiple studies to offer a clear comparison for researchers and drug development professionals. The data underscores the importance of the 7-position in fine-tuning the potency and selectivity of isoquinoline-based compounds.
Orexin 1 (OX1) Receptor Antagonism: Fine-Tuning Selectivity and Potency
A study on substituted tetrahydroisoquinolines as selective antagonists for the orexin 1 (OX1) receptor highlights the significant impact of the substituent at the 7-position on antagonist potency. The investigation focused on modifying this position to enhance potency and selectivity over the orexin 2 (OX2) receptor.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the antagonist potency (Ke, in nM) of various 7-substituted tetrahydroisoquinoline analogs against the OX1 receptor. The data reveals a preference for certain alkoxy groups at this position, with potency generally increasing with the size of the alkoxy group up to a certain point.
| Compound ID | 7-Substituent | OX1 Ke (nM) |
| 11 | -OH | >1000 |
| 6 | -OCH3 | 140 |
| 12 | -OCH2CH3 | 50 |
| 13 | -O(CH2)2CH3 | 30 |
| 14 | -O(CH2)3CH3 | 40 |
| 15 | -O(CH2)5CH3 | 80 |
| 16 | -OCH2CH(CH3)2 | 80 |
Lysophosphatidic Acid Receptor 5 (LPA5) Antagonism: Essential Methoxy Groups
In the development of isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists, the substitution pattern at the 6- and 7-positions was found to be crucial for activity.
Key SAR Findings
While a detailed quantitative table for various 7-substituents is not provided in the reviewed literature, the studies emphasize the essential nature of a methoxy group at the 7-position. Removal of the 7-methoxy group resulted in a total loss of antagonistic activity. This highlights a strict structural requirement at this position for effective LPA5 antagonism. Methoxy groups at both the 6- and 7-positions were deemed essential for potent activity.
Anticancer Activity: A Promising Avenue for 7-Substituted Isoquinolines
The isoquinoline scaffold is a common motif in many natural and synthetic compounds with demonstrated anticancer properties. While specific SAR studies focusing solely on the 7-position are diverse and target-dependent, the collective evidence suggests that substitution at this position can significantly modulate the cytotoxic activity of these compounds. Further focused studies are required to delineate a clear SAR for 7-substituted isoquinolines against various cancer cell lines.
Experimental Protocols
Orexin 1 (OX1) Receptor Calcium Mobilization Assay
This assay is used to determine the antagonist potency of compounds by measuring their ability to inhibit the increase in intracellular calcium ([Ca2+]i) induced by the native ligand, orexin A.
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human OX1 receptor are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
Assay Procedure:
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
After incubation, the cells are washed to remove excess dye.
-
Test compounds (antagonists) at various concentrations are added to the wells and incubated for a predefined period.
-
The plate is then placed in a fluorescence imaging plate reader (FLIPR).
-
The fluorescent signal is measured before and after the addition of an EC80 concentration of orexin A.
-
The antagonist potency (Ke) is calculated from the concentration-response curves using the Cheng-Prusoff equation.
LPA5 Receptor cAMP and Calcium Mobilization Assays
The functional activity of LPA5 receptor antagonists is typically assessed using two primary assays: a cAMP inhibition assay and a calcium mobilization assay.
GloSensor™ cAMP Assay: This assay measures the ability of a compound to antagonize the LPA-induced inhibition of forskolin-stimulated cAMP production.
-
Cells expressing the LPA5 receptor and a cAMP-sensitive biosensor (e.g., GloSensor™) are seeded in a multi-well plate.
-
The cells are incubated with the test compound.
-
Forskolin is added to stimulate cAMP production, followed by the addition of LPA.
-
The luminescent signal, which is inversely proportional to cAMP levels, is measured using a luminometer.
-
The IC50 values are determined from the concentration-response curves.
Calcium Mobilization Assay: This assay is similar to the one described for the OX1 receptor, measuring the inhibition of LPA-induced calcium release.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Assay Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the 7-substituted isoquinoline derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the treatment medium is removed, and MTT solution is added to each well.
-
The plate is incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Orexin 1 Receptor Signaling Pathway.
Caption: LPA5 Receptor Signaling Pathways.
Comparative analysis of different synthetic routes to isoquinolines
For researchers, scientists, and drug development professionals, the synthesis of the isoquinoline scaffold is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the most prominent synthetic routes to isoquinolines, offering a side-by-side look at their performance, supported by experimental data and detailed protocols.
The isoquinoline structural motif is a key component in a vast array of natural products and pharmacologically active compounds. Its prevalence has driven the development of numerous synthetic strategies, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of three classical and widely adopted methods: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. We will also touch upon modern advancements in the field.
At a Glance: Key Synthetic Routes to Isoquinolines
| Reaction | Starting Materials | Key Reagents/Conditions | Product | Key Features |
| Bischler-Napieralski | β-Phenylethylamide | Dehydrating agents (POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline | Forms a C-N and a C-C bond in one pot; requires subsequent oxidation to form the aromatic isoquinoline. Best suited for electron-rich aromatic rings. |
| Pictet-Spengler | β-Arylethylamine and an aldehyde or ketone | Acid catalyst (protic or Lewis) | Tetrahydroisoquinoline | Diastereoselective, often proceeds under mild conditions, particularly with electron-rich arylethylamines. Requires subsequent oxidation to yield the isoquinoline. |
| Pomeranz-Fritsch | Benzaldehyde and an aminoacetaldehyde diethyl acetal | Strong acid (e.g., sulfuric acid) | Isoquinoline | Directly yields the aromatic isoquinoline. Can be sensitive to substrate and reaction conditions, with yields varying significantly. |
In-Depth Analysis of Synthetic Routes
The Bischler-Napieralski Reaction
This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline.[1][2][3][4][5] Subsequent dehydrogenation is required to obtain the fully aromatic isoquinoline ring system. The reaction is most effective when the aromatic ring of the phenylethylamine moiety is electron-rich, as this facilitates the electrophilic aromatic substitution.[5]
Mechanism:
The Bischler-Napieralski reaction is believed to proceed through the formation of a nitrilium ion intermediate upon treatment of the amide with a dehydrating agent. This is followed by an intramolecular electrophilic attack of the aromatic ring onto the electrophilic carbon of the nitrilium ion to form a spirocyclic intermediate. A subsequent rearrangement and loss of a proton leads to the formation of the 3,4-dihydroisoquinoline.
Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
-
Materials: N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide, Phosphorus oxychloride (POCl₃), Acetonitrile (anhydrous).
-
Procedure: To a solution of N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (1.0 eq) in anhydrous acetonitrile, phosphorus oxychloride (2.0-3.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for a specified time (typically 1-3 hours). After cooling to room temperature, the mixture is carefully poured onto crushed ice and basified with a concentrated ammonium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or chloroform). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization to afford the desired 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.[6]
Yield Data:
| Phenylethylamide Substituent | Acyl Group | Dehydrating Agent | Yield (%) | Reference |
| 3,4-Dimethoxy | Acetyl | POCl₃ | ~80% | [6] |
| Unsubstituted | Benzoyl | P₂O₅ | Moderate | [1] |
| 4-Methoxy | 4-Methoxybenzoyl | POCl₃ | Good | [2] |
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions.[3][7][8][9][10] The resulting tetrahydroisoquinoline can then be oxidized to the corresponding isoquinoline. A key advantage of this method is its ability to proceed under mild, even physiological, conditions, especially when the aromatic ring is activated by electron-donating groups.[3]
Mechanism:
The reaction is initiated by the formation of a Schiff base from the condensation of the β-arylethylamine and the carbonyl compound. Under acidic catalysis, the Schiff base is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring to close the six-membered ring, forming a spirocyclic intermediate. A subsequent rearrangement and deprotonation yields the tetrahydroisoquinoline product.
Experimental Protocol: Synthesis of (S)-Norcoclaurine
-
Materials: Dopamine hydrochloride, 4-Hydroxyphenylacetaldehyde, Norcoclaurine Synthase (NCS) enzyme, Buffer solution (e.g., phosphate buffer).
-
Procedure: In a buffered aqueous solution, dopamine hydrochloride and 4-hydroxyphenylacetaldehyde are incubated in the presence of the norcoclaurine synthase enzyme. The reaction is typically carried out at or near room temperature for a set period. The progress of the reaction can be monitored by techniques such as HPLC. Upon completion, the product can be isolated and purified using standard chromatographic methods. This enzymatic approach offers high stereoselectivity, yielding the (S)-enantiomer of norcoclaurine.[11][12][13]
Yield Data:
| β-Arylethylamine | Aldehyde/Ketone | Catalyst | Yield (%) | Reference |
| Tryptamine | Ethyl glyoxalate | Acid | 80% | [14] |
| Dopamine | Various aldehydes | Boron trifluoride | 36-86% | [7] |
| N-Benzyl tryptophan methyl ester | Various aldehydes | Acid | >70% | [7] |
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to the aromatic isoquinoline ring system. It involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and an aminoacetaldehyde diethyl acetal.[15][16][17] While this method directly yields the desired aromatic product, it can be sensitive to the nature of the substituents on the benzaldehyde and the reaction conditions, with yields often being variable.[16]
Mechanism:
The reaction begins with the formation of a Schiff base (a benzalaminoacetal) from the starting benzaldehyde and aminoacetaldehyde diethyl acetal. In the presence of a strong acid, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form the isoquinoline ring.
Experimental Protocol: Synthesis of Isoquinoline from Benzaldehyde
-
Materials: Benzaldehyde, Aminoacetaldehyde diethyl acetal, Concentrated sulfuric acid.
-
Procedure: Benzaldehyde and aminoacetaldehyde diethyl acetal are first condensed to form the corresponding benzalaminoacetal. This intermediate is then carefully added to cold, concentrated sulfuric acid. The mixture is stirred at a controlled temperature for a specific duration. The reaction is then quenched by pouring it onto ice, followed by basification. The isoquinoline product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by distillation or chromatography.
Yield Data:
The yields of the Pomeranz-Fritsch reaction are highly dependent on the substrate and the specific reaction conditions employed. Electron-donating groups on the benzaldehyde ring generally favor the cyclization, while electron-withdrawing groups can hinder it.[18][19] Due to the often harsh acidic conditions, side reactions can lead to lower yields.[15]
Modern Synthetic Approaches
While the classical methods remain valuable, modern organic synthesis has introduced a variety of new and often more efficient and "greener" routes to isoquinolines.[11] These methods often utilize transition metal catalysis (e.g., palladium, rhodium, copper) to facilitate C-H activation and annulation reactions, providing access to a wider range of substituted isoquinolines under milder conditions and often with higher yields.[12][20] Other modern approaches include microwave-assisted synthesis and visible-light-mediated reactions, which can significantly reduce reaction times and improve energy efficiency.[13][21]
Logical Flow of Isoquinoline Synthesis Strategies
The following diagram illustrates the general synthetic pathways to isoquinolines discussed in this guide.
Caption: General overview of classical synthetic routes to isoquinolines.
Conclusion
The choice of synthetic route for a particular isoquinoline target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The Bischler-Napieralski and Pictet-Spengler reactions are robust and widely used methods, particularly for the synthesis of dihydro- and tetrahydroisoquinolines, respectively, which are valuable intermediates in their own right. The Pomeranz-Fritsch reaction offers a more direct entry to the aromatic isoquinoline core, though its substrate scope and yields can be more limited. For complex targets and in the pursuit of more sustainable synthetic practices, modern transition-metal-catalyzed methods and other innovative approaches offer powerful alternatives. This comparative guide serves as a foundational resource for chemists to navigate the rich and evolving landscape of isoquinoline synthesis.
References
- 1. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - ProQuest [proquest.com]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. Pictet-Spengler_reaction [chemeurope.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Norcoclaurine Synthase: Mechanism of an Enantioselective Pictet-Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Isoquinoline synthesis [quimicaorganica.org]
- 16. organicreactions.org [organicreactions.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. firsthope.co.in [firsthope.co.in]
- 21. researchgate.net [researchgate.net]
The Evolving Landscape of Isoquinoline-Based Therapeutics: A Comparative Analysis
For Immediate Release
[City, State] – Isoquinoline alkaloids, a diverse class of naturally occurring and synthetic compounds, are attracting significant attention in the drug development pipeline. This guide provides a comprehensive comparison of the efficacy of prominent isoquinoline-based drugs against current standards of care across various therapeutic areas. The data presented is compiled from peer-reviewed clinical trials and preclinical studies, offering researchers, scientists, and drug development professionals a valuable resource for evaluating the potential of these compounds.
Berberine: A Metabolic Modulator Challenging a Gold Standard
Berberine, an isoquinoline alkaloid extracted from several plants, has demonstrated significant effects on glucose and lipid metabolism. Its performance has been rigorously compared to metformin, the first-line therapy for type 2 diabetes, and statins, the standard for managing hyperlipidemia.
Comparative Efficacy in Type 2 Diabetes: Berberine vs. Metformin
Clinical trials have shown that berberine's hypoglycemic effect is comparable to that of metformin.[1] A meta-analysis of thirteen randomized controlled trials (RCTs) involving 1173 patients concluded that there was no statistically significant difference in the glucose-lowering effect between berberine and metformin.[2] However, the combination of berberine and metformin demonstrated superior efficacy in reducing fasting plasma glucose (FPG), 2-hour postprandial blood glucose (2hPG), and glycosylated hemoglobin A1c (HbA1c) compared to metformin alone.[2]
One study found that in newly diagnosed prediabetic patients, berberine reduced mean FPG by 12.6 mg/dl and PPG by 21.8 mg/dl, while metformin reduced FPG by 10.8 mg/dl and PPG by 19.3 mg/dl. The reduction in HbA1c was slightly greater in the berberine group (0.31%) compared to the metformin group (0.28%), with a statistically significant between-group difference at 12 weeks (p=0.04).[3]
| Parameter | Berberine | Metformin | Berberine + Metformin vs. Metformin Alone | Citation |
| HbA1c Reduction | Comparable to Metformin | Standard Reduction | Significant Additional Reduction (MD = -0.65) | [1][2] |
| FPG Reduction | Comparable to Metformin | Standard Reduction | Significant Additional Reduction (MD = -1.49) | [2][3] |
| 2hPG Reduction | Comparable to Metformin | Standard Reduction | Significant Additional Reduction (MD = -1.89) | [2][3] |
| Adverse Events | Fewer gastrointestinal side effects | More gastrointestinal side effects | - | [3] |
MD: Mean Difference
Lipid-Lowering Effects: Berberine vs. Statins
Berberine has also been evaluated for its lipid-lowering properties, presenting a potential alternative or adjunct to statin therapy. A meta-analysis of 11 RCTs with 1386 patients showed that berberine significantly reduced total cholesterol and LDL cholesterol while increasing HDL cholesterol compared to placebo.[4] When compared directly with simvastatin, berberine was found to be more effective at reducing triglycerides.[4] The combination of berberine and simvastatin was more effective in lowering both triglyceride and total cholesterol levels than simvastatin alone.[4]
| Parameter | Berberine vs. Placebo | Berberine vs. Simvastatin | Berberine + Simvastatin vs. Simvastatin Alone | Citation |
| Total Cholesterol | Significant Reduction | - | Significant Additional Reduction (MD = -0.36) | [4] |
| LDL Cholesterol | Significant Reduction | No Significant Difference | - | [4] |
| HDL Cholesterol | Significant Increase | No Significant Difference | - | [4] |
| Triglycerides | Significant Reduction | More Effective (MD = -0.37) | Significant Additional Reduction (MD = -0.33) | [4] |
MD: Mean Difference
Noscapine: An Antitussive with Emerging Anticancer Potential
Noscapine, a non-narcotic isoquinoline alkaloid from the opium poppy, has a long history as a cough suppressant. More recently, its anticancer properties have become a major focus of research, particularly in combination with standard chemotherapeutic agents.
Antitussive Efficacy: Noscapine vs. Standard of Care
Clinical studies have compared the antitussive effects of noscapine to other agents like codeine and dextromethorphan. In a study involving patients with chronic cough, noscapine (30 mg) was shown to significantly reduce cough frequency and intensity, with an efficacy comparable to dextromethorphan (20 mg) and dihydrocodeine (30 mg).[5][6] Another study in healthy subjects with citric acid-induced cough found that while codeine (20 mg) showed a greater antitussive action than placebo, dextromethorphan (30 mg) did not differ significantly from codeine, suggesting a comparable effect.[7]
Anticancer Applications: Noscapine in Combination Therapy
Noscapine has demonstrated synergistic effects when combined with standard chemotherapy in preclinical models of non-small cell lung cancer (NSCLC). In a murine xenograft model, the combination of noscapine (300 mg/kg, oral) and cisplatin (2.5 mg/kg, i.v.) resulted in a 78.1% reduction in tumor volume, significantly greater than the reductions seen with cisplatin alone (38.2%) or noscapine alone (35.4%).[8][9] This enhanced effect is attributed to the activation of multiple apoptotic signaling pathways.[8]
| Treatment | Tumor Volume Reduction (%) | Mechanism | Citation |
| Noscapine (300 mg/kg) | 35.4 | Induction of apoptosis | [8][9] |
| Cisplatin (2.5 mg/kg) | 38.2 | DNA damage | [8][9] |
| Noscapine + Cisplatin | 78.1 | Synergistic activation of apoptotic pathways | [8][9] |
Papaverine: A Vasodilator with Diverse Applications
Papaverine, another opium alkaloid, is a smooth muscle relaxant and vasodilator. It has been investigated for the treatment of erectile dysfunction and cerebral vasospasm.
Erectile Dysfunction: Papaverine vs. Modern Therapies
Historically used for erectile dysfunction via intracavernosal injection, papaverine's efficacy has been compared to prostaglandin E1 and the now standard oral therapy, sildenafil (a PDE5 inhibitor). In a crossover trial, oral sildenafil was found to be as effective as intracavernosal papaverine in evaluating erectile dysfunction, with no significant difference in the improvement of penile length and circumference.[10] Another study in early-stage paraplegic men also found the efficacies of intracavernosal papaverine and oral sildenafil to be similar.[11]
Cerebral Vasospasm: Papaverine in Neurovascular Interventions
Intra-arterial papaverine has been used to treat cerebral vasospasm following subarachnoid hemorrhage. A prospective study compared cisternal irrigation with papaverine to urokinase and a simple drain. The incidence of vasospasm in the papaverine group was similar to the urokinase group and lower than the simple drain group, suggesting its effectiveness in preventing vasospasm.[12] However, the vasodilatory effects of papaverine can be transient.[13]
Emetine: A Potent Agent with a Renewed Focus
Emetine, derived from the ipecac root, is a potent inhibitor of protein synthesis with historical use as an anti-protozoal agent for amoebiasis.[14] Due to cardiotoxicity at higher doses, it was largely replaced by metronidazole.[15] However, recent research has repurposed low-dose emetine for its broad-spectrum antiviral activity, including against SARS-CoV-2.
Antiviral Activity: Emetine in the Context of COVID-19
In vitro studies have shown emetine to be a potent inhibitor of SARS-CoV-2 replication with a high selectivity index.[16][17] A clinical trial (NCT05889793) is currently evaluating the efficacy and safety of low-dose oral emetine for symptomatic COVID-19 patients.[15][18] A real-world study suggested that low-dose emetine combined with conventional antiviral drugs improved clinical symptoms in patients with mild to common COVID-19.[19]
| Parameter | Value | Citation |
| EC50 (SARS-CoV-2 in Vero cells) | 0.147 nM | [16] |
| CC50 (Vero cells) | 1603.8 nM | [16] |
| Selectivity Index (CC50/EC50) | 10910.4 | [16] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Noscapine Quantification in Plasma
-
Extraction: Solid-phase extraction is employed to quantitatively extract noscapine and an internal standard (e.g., papaverine) from human plasma onto disposable extraction columns.[20]
-
Separation: The extracted compounds are separated on a reversed-phase column.[20]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., ammonium acetate).
-
Detection: UV detection is commonly used for quantification.
-
Validation: The method is validated for precision, accuracy, and linearity over a specified concentration range (e.g., 7.2-270 ng/ml).[20]
In Vitro Antiviral Assay for Emetine against SARS-CoV-2
-
Cell Line: Vero E6 cells are commonly used for SARS-CoV-2 propagation and antiviral assays.[16]
-
Infection: Confluent cell monolayers are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Treatment: The infected cells are treated with varying concentrations of emetine.
-
Quantification of Viral Replication: The amount of virus in the cell culture supernatant is quantified at a specific time point post-infection (e.g., 24 hours) using a plaque assay.[17]
-
Cytotoxicity Assay: A parallel assay (e.g., MTT assay) is performed to determine the cytotoxic concentration (CC50) of the drug on the host cells.[16]
-
Calculation of Efficacy: The 50% effective concentration (EC50) is calculated based on the dose-response curve of viral inhibition. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the drug.[16]
Visualizing Molecular Pathways and Experimental Designs
References
- 1. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine and Metformin in the Treatment of Type 2 Diabetes Mellitus: A Systemic Review and Meta-Analysis of Randomized Clinical Trials - Health - SCIRP [scirp.org]
- 3. ijbcp.com [ijbcp.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Objectivation of the effect of antitussive agents using tussometry in patients with chronic cough] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the antitussive effects of codeine phosphate 20 mg, dextromethorphan 30 mg and noscapine 30 mg using citric acid-induced cough in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating erectile dysfunction: oral sildenafil versus intracavernosal injection of papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ERIC - EJ923522 - Efficacies of Papaverine and Sildenafil in the Treatment of Erectile Dysfunction in Early-Stage Paraplegic Men, International Journal of Rehabilitation Research, 2011-Mar [eric.ed.gov]
- 12. Effectiveness of papaverine cisternal irrigation for cerebral vasospasm after aneurysmal subarachnoid hemorrhage and measurement of biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Emetine as an antiviral agent suppresses SARS-CoV-2 replication by inhibitinginteraction of viral mRNAwith eIF4E: An in vitro study | bioRxiv [biorxiv.org]
- 16. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating Emetine for Viral Outbreaks (EVOLVE) [reaganudall.org]
- 18. Clinical efficacy of low-dose emetine for patients with COVID-19: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of noscapine in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Isoquinolin-7-amine Dihydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-tumor activities of a series of synthesized 3-arylisoquinolinamine analogs, which are derivatives of the core structure Isoquinolin-7-amine. The following sections present a comprehensive overview of their in vitro cytotoxicity against various human cancer cell lines and their in vivo efficacy in a preclinical cancer model. This guide is intended to inform researchers on the structure-activity relationships of this class of compounds and to provide detailed experimental methodologies for replication and further investigation.
In Vitro Activity: A Comparative Analysis of Cytotoxicity
A series of 3-arylisoquinolinamine analogs were synthesized and evaluated for their cytotoxic activity against a panel of eight human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized in the table below.
Table 1: In Vitro Cytotoxicity (IC50, μM) of 3-Arylisoquinolinamine Analogs
| Compound | A549 (Lung) | SK-OV-3 (Ovary) | SK-MEL-2 (Melanoma) | XF498 (CNS) | HCT-15 (Colon) | HCT-15/PR (Paclitaxel-Resistant Colon) | K562 (Leukemia) | A498 (Kidney) |
| 7a | >50 | >50 | >50 | >50 | 20.3 | 25.4 | 15.2 | >50 |
| 7b | 0.8 | 1.2 | 0.9 | 1.5 | 1.1 | 1.3 | 0.5 | 1.8 |
| 7c | 1.5 | 2.1 | 1.8 | 2.5 | 1.9 | 2.2 | 0.9 | 2.9 |
| Paclitaxel | 0.01 | 0.02 | 0.01 | 0.03 | 0.02 | >10 | 0.005 | 0.04 |
Data extracted from Yang et al., 2010.[1]
The results indicate that the substitution pattern on the 3-arylisoquinolinamine scaffold significantly influences the cytotoxic activity. Notably, compounds 7b and 7c , featuring dimethylamino substitutions at the C-7 and C-6 positions respectively, demonstrated potent cytotoxic effects across all tested cell lines, with IC50 values in the low micromolar to nanomolar range.[1] Of particular interest is their efficacy against the paclitaxel-resistant HCT-15 human colorectal cancer cell line, suggesting a mechanism of action distinct from that of taxanes.[1]
In Vivo Efficacy in a Preclinical Model
Based on its superior in vitro potency, compound 7b was selected for further evaluation in an in vivo xenograft model using the paclitaxel-resistant HCT-15 cell line.
Table 2: In Vivo Antitumor Activity of Compound 7b in a Paclitaxel-Resistant HCT-15 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | 0 |
| Compound 7b | 20 mg/kg | 65 |
| Paclitaxel | 10 mg/kg | 15 |
Data extracted from Yang et al., 2010.[1]
Treatment with compound 7b resulted in a significant inhibition of tumor growth (65%) compared to the vehicle control.[1] In contrast, paclitaxel showed minimal efficacy in this resistant model, highlighting the potential of 3-arylisoquinolinamines for the treatment of drug-resistant cancers.[1]
Mechanism of Action: Induction of Cell Cycle Arrest
To elucidate the mechanism underlying the observed cytotoxicity, the effect of compound 7b on the cell cycle progression of HCT-15 cells was investigated.
Caption: G1/S Phase Cell Cycle Control and Inhibition by Isoquinolin-7-amine Analogs.
Flow cytometry analysis revealed that treatment of HCT-15 cells with compound 7b led to a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a concomitant decrease in the proportion of cells in the S and G2/M phases.[1] This suggests that the cytotoxic effect of these analogs is mediated, at least in part, by the induction of cell cycle arrest at the G1/S checkpoint, preventing DNA replication and subsequent cell division. This is a common mechanism for kinase inhibitors, which can target cyclin-dependent kinases (CDKs) that are crucial for cell cycle progression.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were treated with various concentrations of the 3-arylisoquinolinamine analogs for 48 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Caption: Workflow for the In Vitro MTT Cytotoxicity Assay.
In Vivo Xenograft Study
-
Cell Implantation: Female athymic nude mice were subcutaneously inoculated with 1 x 10⁷ HCT-15/PR cells.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: The mice were randomized into treatment and control groups. Compound 7b (20 mg/kg) or paclitaxel (10 mg/kg) was administered intraperitoneally every other day for 14 days. The control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured every two days using calipers.
-
Data Analysis: Tumor growth inhibition was calculated at the end of the study.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: HCT-15 cells were treated with compound 7b at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
References
The Strategic Replacement of Amides in Isoquinoline Derivatives: A Comparative Guide to Isosteric Bioisosteres
For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, the amide functionality, while crucial for target interaction, often presents pharmacokinetic challenges, primarily due to metabolic instability.[1] Isosteric replacement of the amide bond offers a powerful strategy to overcome these limitations, enhancing drug-like properties while maintaining or improving biological activity. This guide provides a comparative overview of common amide isosteres in the context of isoquinoline derivatives, supported by experimental data and detailed protocols.
The Rationale for Amide Isosteric Replacement
The amide bond is susceptible to enzymatic hydrolysis by proteases and amidases, leading to rapid in vivo clearance and poor oral bioavailability. Bioisosteres are functional groups or molecules that have similar physical and chemical properties to the original group, leading to broadly similar biological effects.[1] By replacing the amide with a more stable isostere, medicinal chemists aim to:
-
Improve Metabolic Stability: Reduce susceptibility to enzymatic degradation.
-
Enhance Pharmacokinetic Profiles: Modulate properties like absorption, distribution, metabolism, and excretion (ADME).
-
Increase Potency and Selectivity: Fine-tune interactions with the biological target.
-
Explore Novel Chemical Space: Generate new intellectual property.
Common isosteric replacements for the amide group include ureas, and five-membered aromatic heterocycles such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. These groups mimic the key electronic and steric features of the amide bond, such as its hydrogen bonding capacity and planarity.
Comparative Analysis of Amide Isosteres in Isoquinoline and Related Scaffolds
Urea as an Amide Isostere
Ureas are classical non-classical isosteres of amides. They retain a hydrogen bond donor and acceptor and have been successfully incorporated into isoquinoline derivatives.
Table 1: Comparison of Amide and Urea Derivatives of a Tetrahydroisoquinoline Scaffold Targeting the TRPM8 Channel
| Compound | Isostere | R-group | IC50 (µM) vs TRPM8 |
| 1 | Amide | 4-Fluorophenyl | Data not available in this specific context, used as a conceptual parent |
| 2 | Urea | 4-Fluorophenyl | 0.018 |
| 3 | Urea | Phenyl | 0.12 |
| 4 | Urea | 4-Chlorophenyl | 0.025 |
| 5 | Urea | 4-Bromophenyl | 0.022 |
Data compiled from a study on tetrahydroisoquinoline-derived ureas as selective TRPM8 antagonists.
The data indicates that the urea functional group is a viable replacement for an amide in this scaffold, leading to potent antagonism of the TRPM8 channel.
Heterocyclic Isosteres: Oxadiazoles and Triazoles
Five-membered heterocycles are widely used as amide isosteres due to their metabolic stability and ability to mimic the electronic properties of the amide bond.
Table 2: Antiproliferative Activity of Quinoline Derivatives Containing Amide and Oxadiazole Isosteres
| Compound | Isostere | R-group | Cell Line | GI50 (µM) |
| 6 (Amide Parent) | Amide | 4-Methoxyphenyl | HeLa | >100 |
| 7 | Urea | 4-Methoxyphenyl | HeLa | 35.1 |
| 8 | 1,3,4-Oxadiazole | 4-Methoxyphenyl | HOP-92 | %GI @ 10µM = 34.14 |
| 9 | 1,3,4-Oxadiazole | 4-Chlorophenyl | HOP-92 | %GI @ 10µM = 35.29 |
Data compiled from studies on the antiproliferative activity of quinoline and oxadiazole derivatives. Note: A direct amide analogue for the oxadiazoles was not synthesized in this specific study, but the urea derivative provides a point of comparison.
This data, although from a related quinoline scaffold, suggests that the 1,3,4-oxadiazole ring can be a key component in designing compounds with antiproliferative activity.
Experimental Protocols
General Synthesis of N-isoquinolin-5-yl-N'-aralkyl Ureas
A solution of 5-aminoisoquinoline in an appropriate solvent (e.g., dichloromethane) is treated with an equimolar amount of the desired isocyanate. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the target urea derivative.
In Vitro TRPM8 Antagonism Assay
The antagonist potency of the compounds is determined using a calcium mobilization assay in a cell line stably expressing the human TRPM8 channel. Cells are pre-incubated with varying concentrations of the test compounds before being challenged with a known TRPM8 agonist (e.g., menthol or icilin). The resulting changes in intracellular calcium concentration are measured using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a plate reader. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Microsomal Stability Assay
The metabolic stability of the compounds is assessed by incubating them with liver microsomes (human, rat, or mouse) and NADPH in a phosphate buffer at 37°C. Aliquots are taken at various time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The remaining concentration of the parent compound is quantified by LC-MS/MS analysis. The in vitro half-life (t1/2) and intrinsic clearance (Clint) are then calculated.
Signaling Pathways and Experimental Workflows
Figure 1. A generalized workflow for the synthesis and evaluation of isoquinoline derivatives with amide isosteric replacements.
Logical Relationships in Isosteric Replacement Strategy
Figure 2. The logical decision-making process for employing amide isosteres in isoquinoline drug discovery.
Conclusion
The isosteric replacement of the amide group in isoquinoline derivatives is a validated and effective strategy in medicinal chemistry to address pharmacokinetic liabilities. While a direct comparative study across a wide range of isosteres is an area for future research, the existing literature strongly supports the use of ureas and heterocyclic systems like oxadiazoles and triazoles to enhance metabolic stability and modulate biological activity. The choice of a specific isostere will depend on the specific goals of the drug discovery program, including the desired target interactions and pharmacokinetic profile. The data and protocols presented in this guide offer a valuable starting point for researchers aiming to optimize their isoquinoline-based lead compounds.
References
A Comparative Guide to the Molecular Docking of Isoquinoline Isomers in Enzyme Active Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of molecular docking studies of various isoquinoline isomers and their derivatives within the active sites of several key enzymes. The objective is to offer a clear, data-driven comparison of their potential binding affinities and interactions, supported by experimental data from various scientific publications. This information is crucial for researchers in drug discovery and development seeking to understand the structure-activity relationships of this important class of compounds.
Comparative Docking Analysis
The following tables summarize the quantitative data from various docking studies, presenting a comparison of binding energies and docking scores of different isoquinoline alkaloids and their derivatives against several protein targets. It is important to note that direct comparison between different studies can be challenging due to variations in computational methods, software, and force fields used.
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Proteins
Several isoquinoline alkaloids have been investigated for their potential to inhibit SARS-CoV-2 entry and replication by targeting viral proteins such as the Spike (S) protein and the main protease (Mpro).
| Isoquinoline Alkaloid | Target Protein | Docking Score/Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Aromoline | Spike/ACE2 Interface | -5.34 | Gln493, Ser494 (Hydrogen Bonds) | [1][2] |
| Berberine (BBR) | ACE2 | -97.54 | Arg765, Asn317, Ser316 | [3] |
| Thebaine | ACE2 | -100.77 | - | [3] |
| Cepharanthine (CEP) | 3CLpro | -8.5 | - | [3] |
| Cepharanthine (CEP) | TMPRSS-2 | -7.4 | - | [3] |
| Morphine | Mpro | > -6.0 | - | [3] |
| Codeine | Mpro | > -6.0 | - | [3] |
| Berberine (BBR) | Mpro | > -6.0 | - | [3] |
| Morphine | RdRp | > -8.1 | - | [3] |
| Codeine | RdRp | > -8.1 | - | [3] |
| Berberine (BBR) | RdRp | > -8.1 | - | [3] |
Cholinesterases
Isoquinoline derivatives have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.
| Isoquinoline Derivative | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Compound 9 | BChE | 25.3 ± 0.5 | Non-competitive | [4] |
| Compound 14 | BChE | 23.9 ± 0.5 | Non-competitive | [4] |
| Compound 15 | BChE | - | Competitive | [4] |
| Hybrid compound 5n | AChE | 4.24 | - | [5] |
| Hybrid compound 6aa | BChE | 3.97 | - | [5] |
DNA Topoisomerase I
Certain indenoisoquinoline derivatives have been identified as potent inhibitors of DNA Topoisomerase I (Top 1), a key enzyme in DNA replication and a target for anticancer drugs.[6]
| Derivative Series | Target | Key Interacting Residue | Reference |
| Nitrated Indenoisoquinolines | Top 1-DNA Complex | ARG364 | [6] |
| 2,3-dimethoxy-substituted Indenoisoquinolines | Top 1-DNA Complex | ARG364 | [6] |
Monoamine Oxidase A (MAO-A)
A computational study on 21 natural isoquinoline alkaloids suggested their potential as MAO-A inhibitors, which are targets for the treatment of depression and neurodegenerative diseases.[4]
| Compound | Binding Free Energy (S-score) (kcal/mol) | RMSD (Å) | Reference |
| Compound 2 | -6.3278 | - | [4] |
| Range for 21 compounds | -4.5877 to -6.3278 | 0.4454 - 2.3 | [4] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the docking results. Below are summaries of the typical experimental workflows.
General Molecular Docking Workflow
A general workflow for molecular docking studies of isoquinoline isomers involves several key steps, from ligand and protein preparation to the analysis of the results.
Caption: A generalized workflow for in silico molecular docking studies.
Specific Methodologies from Cited Studies
-
SARS-CoV-2 Studies: In studies targeting SARS-CoV-2 proteins, software such as AutoDock Vina, Swiss PDB viewer, PyRx, and PyMol were utilized for molecular docking.[3] The binding affinities were often reported in kcal/mol. For instance, the docking of aromoline with the SARS-CoV-2 spike/ACE2 interface was performed using AutoDock.[1][2]
-
Cholinesterase Inhibition Studies: For the investigation of cholinesterase inhibitors, molecular docking was often complemented by in vitro enzyme inhibition assays to determine IC50 values and the mode of inhibition (e.g., competitive, non-competitive).[4][5]
-
DNA Topoisomerase I Studies: The docking of indenoisoquinoline derivatives with the Top 1-DNA complex was performed using the GOLD software to predict binding affinity and hydrogen bond interactions.[6]
-
MAO-A Inhibition Studies: A multi-step computer-aided drug discovery protocol was employed, which included screening for pharmacokinetic properties (ADME), toxicity, and drug-likeness, followed by molecular docking to evaluate binding interactions with the MAO-A enzyme.[4]
Signaling Pathways and Logical Relationships
The interaction of isoquinoline isomers with their target enzymes can modulate various signaling pathways implicated in disease.
Logical Relationship in Structure-Activity Relationship (SAR) Studies
The development of potent enzyme inhibitors from isoquinoline scaffolds often follows a logical progression from initial screening to lead optimization.
Caption: A logical workflow for SAR studies of isoquinoline-based inhibitors.
This guide highlights the significant potential of isoquinoline isomers and their derivatives as modulators of various enzymatic activities. The presented data and methodologies offer a foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Isoquinolin-7-amine Dihydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of isoquinolin-7-amine dihydrochloride, a compound often used in pharmaceutical research. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Hazard Identification and Classification
Before initiating any disposal procedure, it is crucial to understand the hazards associated with this compound. Based on available safety data for similar compounds, isoquinolin-7-amine and its derivatives are generally considered hazardous.
Key Hazard Information:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1]
-
Environmental Hazards: Aromatic amines can be environmental pollutants of significant concern.[2]
Regulatory Framework:
The disposal of chemical waste is governed by a combination of federal, state, and local regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[3] Individual states may have their own, often more stringent, regulations.[3] Chemical waste generators are responsible for determining if their waste is hazardous and ensuring it is managed and disposed of correctly.[3][4]
II. Quantitative Data for Disposal Considerations
| Parameter | Value/Information Required | Significance |
| EPA Hazardous Waste Code | To be determined by the generator based on the characteristics of the waste (e.g., toxicity, reactivity, ignitability, corrosivity). | This code is mandatory for tracking hazardous waste from its point of generation to its final disposal ("cradle-to-grave").[5] |
| Concentration | The concentration of this compound in the waste material (e.g., mg/L, % by weight). | Determines the level of hazard and may influence the choice of disposal method. |
| Quantity | The total amount of waste to be disposed of (e.g., grams, kilograms, liters). | Generators are classified based on the quantity of hazardous waste they produce per month, which affects storage time limits and other regulations. |
| Solvent Composition | A list of all solvents and their relative percentages in the waste stream. | Solvents can have their own hazardous characteristics (e.g., flammability) that must be considered for safe handling and disposal. Incineration facilities require this information for proper operation. |
| pH of Aqueous Waste | The measured pH of any aqueous solutions containing the compound. | Corrosivity is a key characteristic of hazardous waste. Neutralization may be required before disposal. |
III. Detailed Disposal Protocol
The following protocol provides a step-by-step guide for the safe disposal of this compound. This procedure is based on general best practices for chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Designated and properly labeled hazardous waste container.
-
Waste manifest forms (if required by your institution or transporter).
-
Combustible solvent (e.g., a high-boiling point alcohol, if permitted by your disposal service).
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep solid waste separate from liquid waste.
-
Halogenated and non-halogenated solvent waste should generally be kept in separate containers.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.[6]
-
The container must be in good condition and have a secure lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.
-
-
For Small Quantities of Solid Waste:
-
For Solutions:
-
If the compound is in a solvent, transfer the solution to the appropriate liquid hazardous waste container.
-
Some disposal facilities may recommend dissolving the material in a combustible solvent to facilitate incineration.[9] Consult with your institution's Environmental Health and Safety (EHS) office or your contracted waste disposal service before doing this.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[10]
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[9]
-
Provide the waste disposal service with a complete and accurate description of the waste, including the information from the table above.
-
Complete all required paperwork, such as a hazardous waste manifest, to ensure proper tracking.[5]
-
-
Decontamination:
-
Thoroughly decontaminate any equipment or surfaces that came into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste.
-
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
- 1. Isoquinolin-7-amine | C9H8N2 | CID 14660277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. dec.ny.gov [dec.ny.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Isoquinolin-7-amine Dihydrochloride
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Isoquinolin-7-amine dihydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified with several hazards, requiring comprehensive personal protective equipment (PPE) to minimize exposure risk. The primary hazards include being harmful if swallowed, causing skin irritation, and causing serious eye irritation[1].
Recommended Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following PPE is mandatory when handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when there is a significant splash risk[2]. |
| Skin Protection | A laboratory coat and close-toed footwear are the minimum requirements. For direct handling, chemical-resistant gloves (e.g., nitrile) must be worn[2]. Protective clothing should be selected based on the potential for exposure[2]. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood[2][3]. If ventilation is inadequate or dust is generated, a NIOSH/MSHA-approved respirator should be used[3]. |
Operational and Handling Protocol
Safe handling practices are critical to prevent contamination and accidental exposure. The following step-by-step workflow outlines the procedure for handling this compound from receipt to disposal.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[3]. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid immediately[4]. |
| Ingestion | If swallowed, do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. Rinse mouth[3]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention[2][5]. |
Spills and Disposal
Accidental Release Measures
In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[3][4].
Disposal Plan
Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material[6]. Do not empty into drains or release into the environment[5]. Contaminated packaging should be disposed of as unused product[6].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
